(S)-4-Hydroxypiperidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-hydroxypiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-4-1-2-6-5(8)3-4/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCAKTIAKXMBQF-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)C[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473408 | |
| Record name | (S)-4-Hydroxypiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476014-92-3 | |
| Record name | (S)-4-Hydroxypiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-4-Hydroxypiperidin-2-one chemical properties
An In-Depth Technical Guide to (S)-4-Hydroxypiperidin-2-one: Properties, Synthesis, and Applications
Abstract
This compound is a pivotal chiral building block in modern medicinal chemistry. Its rigid, stereodefined scaffold, featuring both a hydrogen-bond donor (hydroxyl) and a versatile lactam moiety, makes it an invaluable intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its core chemical and physical properties, detailed spectroscopic characterization, state-of-the-art synthetic methodologies with an emphasis on stereochemical control, and its applications in drug discovery, particularly in the development of therapeutics for neurological disorders. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights for researchers and drug development professionals.
Introduction
The Piperidinone Scaffold in Medicinal Chemistry
The piperidine ring is one of the most ubiquitous N-heterocycles found in natural products and pharmaceuticals. When functionalized into a piperidin-2-one (or δ-valerolactam), the scaffold's conformational rigidity and synthetic accessibility are enhanced. This structural motif serves as a cornerstone in the design of molecules targeting a wide array of biological pathways, including enzyme inhibition and receptor modulation.[1][2] The incorporation of hydroxyl groups further increases polarity and provides a handle for introducing additional molecular complexity, often leading to improved pharmacokinetic profiles and target engagement.[3]
Significance of this compound as a Chiral Intermediate
Chirality is a fundamental consideration in drug design, as enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles. This compound provides a stereochemically defined platform for asymmetric synthesis, enabling the construction of enantiomerically pure final compounds.[4][5] Its utility is particularly pronounced in the synthesis of inhibitors for enzymes like gamma-secretase, which is implicated in Alzheimer's disease, highlighting its importance in developing next-generation therapeutics.[6] This guide delves into the essential technical data required to effectively utilize this versatile intermediate.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of this compound is critical for its effective handling, reaction planning, and purification.
Compound Identification
The following table summarizes the key identifiers for this compound. Note that while the (S)-enantiomer is specified, much of the publicly available data corresponds to the racemate.
| Identifier | Value | Source |
| IUPAC Name | (4S)-4-hydroxypiperidin-2-one | PubChem |
| CAS Number | 1051316-41-6 ((R)-enantiomer) | MySkinRecipes[6] |
| 476014-76-3 (racemate) | PubChem[7] | |
| Molecular Formula | C₅H₉NO₂ | PubChem[7] |
| Molecular Weight | 115.13 g/mol | PubChem[7] |
| SMILES | C1--INVALID-LINK--CC(=O)NC1 | (Inferred for S-enantiomer) |
| InChIKey | PRCAKTIAKXMBQF-UHFFFAOYSA-N | PubChem[7] |
Physicochemical Properties
These properties are essential for designing experimental conditions, from reaction solvent selection to purification methodologies like recrystallization.
| Property | Value | Source / Notes |
| Appearance | White crystalline solid | ChemBK[8] |
| Melting Point | 128-130 °C | ChemBK[8] |
| 165-168 °C | ChemBK[8] | |
| Boiling Point | 383.3 °C (Predicted) | ChemBK[8] |
| Density | 1.246 g/cm³ (Predicted) | ChemBK[8] |
| Solubility | Soluble in water and some organic solvents (e.g., Methanol, slightly) | ChemBK[8] |
Note: Discrepancies in reported melting points may arise from different crystalline forms or measurement conditions.
Spectroscopic Characterization
Spectroscopic analysis provides the definitive structural confirmation of this compound. The following data, compiled from analyses of the racemate and structurally related compounds, represent the expected spectral features.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
In a typical deuterated solvent like DMSO-d₆, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the piperidine ring. The chiral center at C4 induces diastereotopicity in the neighboring methylene protons, potentially leading to more complex splitting patterns.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR provides a clear fingerprint of the carbon skeleton. Five distinct signals are expected, corresponding to the five carbon atoms in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H Stretch | 3200-3400 (broad) | Hydroxyl group |
| N-H Stretch | 3100-3300 (broad) | Lactam N-H |
| C=O Stretch | 1640-1680 (strong) | Lactam carbonyl |
| C-O Stretch | 1050-1150 | Secondary alcohol |
Data inferred from typical values for secondary alcohols and δ-lactams.[1]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 115.
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure this compound is a non-trivial challenge that showcases modern asymmetric synthesis techniques. A highly effective strategy involves a diastereoselective cyclization, where the key stereocenter is established in a preceding step.
Featured Protocol: Diastereoselective Synthesis via Cu(I)-Catalyzed Reductive Aldol Cyclization
A robust method for constructing the 4-hydroxypiperidin-2-one core is through a copper(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones.[9][10]
Causality Behind Experimental Choices:
-
Catalyst System: A Cu(I) source (often generated in situ from Cu(OAc)₂·H₂O) in combination with a phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (DPPF) is employed. The copper hydride species, formed by the reaction with a silane reducing agent, is the active catalyst that initiates the reductive cyclization.
-
Reducing Agent: 1,1,3,3-tetramethyldisiloxane (TMDS) serves as a mild and efficient hydride source to generate the active copper hydride catalyst.
-
Solvent: Tetrahydrofuran (THF) is a common choice as it effectively solubilizes the reactants and catalyst system without interfering with the reaction mechanism.
Step-by-Step Methodology
-
Inert Atmosphere: To a flame-dried reaction flask under an inert atmosphere (Argon or Nitrogen), add Cu(OAc)₂·H₂O (5 mol %) and DPPF (5 mol %).
-
Solvent Addition: Add anhydrous THF and stir the mixture for 15-20 minutes until a homogeneous solution is formed.
-
Substrate Addition: Add the enantiomerically enriched α,β-unsaturated amide precursor (1.0 equiv) and the ketone (1.2 equiv) to the flask.
-
Initiation: Add TMDS (1.0 equiv) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired this compound derivative.
Achieving Enantioselectivity: The Role of Asymmetric Mannich Reactions
The key to synthesizing the (S)-enantiomer lies in preparing an enantiomerically enriched cyclization precursor. This is elegantly achieved using a proline-catalyzed asymmetric Mannich reaction.[9][10] This preliminary step sets the crucial stereocenter that directs the outcome of the subsequent diastereoselective cyclization.
Chemical Reactivity and Derivatization
The bifunctional nature of this compound makes it a versatile hub for chemical derivatization. Strategic modification of its hydroxyl and lactam groups allows for the exploration of vast chemical space.
Applications in Drug Discovery and Development
The primary value of this compound is its role as a high-value intermediate in the synthesis of complex pharmaceutical agents.
Case Study: Intermediate in Gamma-Secretase Inhibitor Synthesis
Gamma-secretase is an enzyme involved in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. (R)-4-Hydroxypiperidin-2-one, the enantiomer of the title compound, is explicitly mentioned as a key intermediate in the production of inhibitors for this enzyme.[6] The stereochemistry at the C4 position is critical for achieving the correct spatial orientation of substituents required for potent and selective inhibition. The (S)-enantiomer serves as an equally valuable building block for accessing different regions of the enzyme's active site or as a crucial negative control in structure-activity relationship (SAR) studies.
A Versatile Chiral Building Block
Beyond specific targets, the rigid conformation and defined stereochemistry of this compound make it an ideal starting point for creating libraries of chiral compounds. Its derivatives have been explored as ligands for various receptors and as intermediates for other biologically important alkaloids.[4][11]
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.
Hazard Identification
The compound is classified with several GHS hazard statements, indicating the need for careful handling.[7]
| Hazard Code | Statement | Precautionary Action |
| H302 | Harmful if swallowed | Do not eat, drink or smoke when using this product. Rinse mouth. |
| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. |
| H319 | Causes serious eye irritation | Wear eye protection/face protection.[8] |
| H335 | May cause respiratory irritation | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[7][8] |
Recommended Handling and Storage Protocols
-
Handling: Always handle in a well-ventilated area or a chemical fume hood. Use appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[6] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound stands out as a sophisticated and highly valuable chiral synthon for the modern medicinal chemist. Its well-defined chemical properties, coupled with elegant and stereocontrolled synthetic routes, provide a reliable foundation for the development of complex, enantiomerically pure drug candidates. The insights and protocols detailed in this guide are intended to empower researchers to fully leverage the potential of this remarkable intermediate in their drug discovery and development endeavors.
References
- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. (R)-4-Hydroxypiperidin-2-one [myskinrecipes.com]
- 7. 4-hydroxy-2-Piperidinone | C5H9NO2 | CID 11251988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
Introduction: The Strategic Importance of (S)-4-Hydroxypiperidin-2-one
An In-depth Technical Guide to the Synthesis of (S)-4-Hydroxypiperidin-2-one: A Senior Application Scientist's Perspective
The this compound moiety is a chiral scaffold of significant value in modern drug discovery and development. As a versatile stereodefined building block, it is integral to the synthesis of a wide range of pharmacologically active agents, including inhibitors for enzymes implicated in neurological disorders.[1] The precise three-dimensional arrangement of its hydroxyl and lactam functionalities allows for specific molecular interactions with biological targets, making enantiomerically pure synthesis not just a preference, but a necessity. This guide provides an in-depth analysis of the primary synthetic strategies to access this key intermediate, with a focus on the underlying chemical principles and practical considerations for researchers in the pharmaceutical sciences.
Core Synthetic Strategies: A Comparative Overview
The synthesis of enantiopure this compound can be broadly categorized into three dominant approaches:
-
Asymmetric Ketone Reduction: A direct and highly efficient method that utilizes a biocatalyst, typically a ketoreductase (KRED), to reduce a prochiral ketone precursor into the desired (S)-alcohol with high enantioselectivity.
-
Diastereoselective Cyclization: A chemical-catalytic approach that constructs the piperidinone ring from acyclic precursors, where the stereochemistry is controlled during the C-C and C-N bond-forming events.
-
Kinetic Resolution of Racemates: A classic strategy involving the synthesis of a racemic mixture of 4-hydroxypiperidin-2-one, followed by the selective reaction of one enantiomer—often enzyme-mediated—to allow for the separation of the two.
While all routes are chemically valid, this guide will demonstrate that for producing the (S)-enantiomer with high purity and yield, the chemoenzymatic asymmetric reduction strategy often represents the state-of-the-art in terms of efficiency, selectivity, and sustainability.
Strategy 1: Chemoenzymatic Asymmetric Reduction of N-Boc-4-oxopiperidin-2-one
This is arguably the most powerful and direct route to this compound. The strategy hinges on the stereoselective reduction of a prochiral ketone, typically N-Boc-4-oxopiperidin-2-one, catalyzed by an engineered or naturally occurring ketoreductase.
Expertise & Causality: Why Biocatalysis Excels
Ketoreductases are highly evolved enzymes that deliver unparalleled stereocontrol. Their mechanism relies on a precisely oriented active site that binds the ketone substrate in a conformation favoring hydride delivery to only one of the two prochiral faces. This hydride is supplied by a nicotinamide cofactor, either NADH or NADPH. For the reaction to be economically viable on a preparatory scale, the expensive cofactor must be continuously regenerated. This is achieved by coupling the primary reduction reaction with a secondary "sacrificial" reaction, such as the oxidation of a cheap alcohol (e.g., isopropanol) by the same enzyme or the oxidation of glucose by a dedicated dehydrogenase enzyme (e.g., glucose dehydrogenase, GDH).[2][3] This closed-loop system allows for catalytic use of the cofactor, making the process scalable and cost-effective.[4]
Workflow: KRED-Catalyzed Asymmetric Reduction```dot
Caption: General workflow for diastereoselective cyclization.
Trustworthiness: A Validating Protocol
Experimental Protocol: Cu(I)-Catalyzed Cyclization
[5]1. Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon), add the copper(I) catalyst (e.g., CuCl, 5 mol%) and a suitable ligand (e.g., a phosphine ligand, 5.5 mol%) in an anhydrous solvent like toluene. 2. Reagent Addition: Add the α,β-unsaturated amide substrate (1.0 equiv.) and the ketone (1.5 equiv.). 3. Initiation: Add the silane reductant (e.g., phenylsilane, 1.2 equiv.) dropwise to the stirred solution at room temperature. 4. Reaction Execution: Stir the mixture at the specified temperature (e.g., 25-50 °C) until the starting material is consumed, as monitored by TLC. 5. Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. 6. Purification: Purify the crude product via flash column chromatography to isolate the desired 4-hydroxypiperidin-2-one diastereomer.
Strategy 3: Enzymatic Kinetic Resolution
This method begins with a racemic mixture of N-protected 4-hydroxypiperidin-2-one and uses an enzyme to selectively modify one enantiomer, allowing for their subsequent separation. Lipases are commonly employed for this purpose.
[6][7]#### Expertise & Causality: The Principle of Selectivity
Kinetic resolution exploits the differential reaction rates of two enantiomers with a chiral catalyst. Lipases, such as Lipase B from Candida antarctica (CAL-B, often immobilized as Novozym 435), are workhorse enzymes for this transformation. I[6]n the presence of an acyl donor (e.g., vinyl acetate), the lipase will preferentially acylate one enantiomer of the alcohol (e.g., the R-enantiomer) much faster than the other. By stopping the reaction at or near 50% conversion, one can isolate the acylated R-ester and the unreacted S-alcohol, both in high enantiomeric excess. The primary drawback is the theoretical maximum yield of 50% for the desired product.
Workflow: Lipase-Mediated Kinetic Resolution
Caption: Principle of enzymatic kinetic resolution.
Trustworthiness: A Validating Protocol
Experimental Protocol: Lipase-Catalyzed Resolution
[7]1. Reaction Setup: To a flask, add the racemic N-protected 4-hydroxypiperidin-2-one (1.0 equiv.), an anhydrous organic solvent (e.g., tetrahydrofuran or toluene), and the acyl donor (e.g., vinyl acetate, 2-3 equiv.). 2. Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 10-20% by weight of the substrate). 3. Reaction Execution: Stir the suspension at a controlled temperature (e.g., 40 °C) on a rotary shaker. Monitor the conversion carefully by HPLC or TLC. 4. Termination: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused. 5. Purification: Concentrate the filtrate and purify the resulting mixture of the unreacted (S)-alcohol and the acylated (R)-ester by flash column chromatography.
Comparative Analysis of Synthetic Routes
| Feature | Asymmetric Reduction (KRED) | Diastereoselective Cyclization | Kinetic Resolution (Lipase) |
| Theoretical Max. Yield | 100% | 100% | 50% |
| Typical Enantioselectivity | Excellent (>99% ee) | Good to Excellent (Diastereoselectivity) | Excellent (>95% ee) |
| Atom Economy | Good (especially with GDH regeneration) | Moderate | Poor (discards 50% of material) |
| Scalability | Excellent | Good | Moderate (limited by 50% yield) |
| Operational Complexity | Moderate (requires buffer, enzyme handling) | High (requires inert atmosphere, catalysts) | Moderate (requires careful monitoring) |
| "Green" Credentials | High (aqueous media, biodegradable catalyst) | Low (uses metal catalysts, organic solvents) | Moderate (enzyme-based but often in organic solvent) |
Conclusion and Outlook
For the synthesis of this compound, a critical building block for drug development, several robust strategies are available. While chemical methods like diastereoselective cyclization offer powerful tools for ring construction, they can involve complex setups and metal catalysts. Kinetic resolution is a classic and effective technique for obtaining enantiopure material, but it is inherently inefficient, with a maximum theoretical yield of 50%.
The chemoenzymatic approach, particularly the asymmetric reduction of a prochiral ketone using a ketoreductase, stands out as the superior strategy. It combines a theoretical yield of 100% with exceptional enantioselectivity (>99% ee), mild and environmentally benign reaction conditions, and proven scalability. For researchers and drug development professionals seeking an efficient, reliable, and sustainable route to this compound, the adoption of biocatalytic methods represents the most logical and scientifically sound path forward.
References
- 1. (R)-4-Hydroxypiperidin-2-one [myskinrecipes.com]
- 2. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Redirecting [linkinghub.elsevier.com]
(S)-4-Hydroxypiperidin-2-one and Its Derivatives: A Technical Guide to Their Biological Activity in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The (S)-4-Hydroxypiperidin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across various therapeutic areas. This technical guide provides an in-depth analysis of the biological activities of this compound and its derivatives, with a primary focus on their role as gamma-secretase modulators for the treatment of Alzheimer's disease. The document elucidates the mechanism of action, explores structure-activity relationships (SAR), and provides detailed experimental protocols for the synthesis and biological evaluation of these compounds. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the exploration of this promising class of molecules.
Introduction: The Emergence of a Privileged Scaffold
The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in various non-covalent interactions have made it a cornerstone in the design of bioactive molecules. Within the diverse landscape of piperidine-containing compounds, the chiral 4-hydroxypiperidin-2-one core, particularly the (S)-enantiomer, has garnered significant attention as a versatile synthetic intermediate and a key pharmacophore.[2]
Initially recognized for its utility as a chiral building block in the synthesis of complex molecules, recent research has unveiled the intrinsic biological relevance of the this compound scaffold itself. This has propelled its derivatives into the forefront of drug discovery programs targeting a range of diseases, most notably neurodegenerative disorders like Alzheimer's disease.
This guide will delve into the multifaceted biological activities of this compound and its derivatives, offering a detailed exploration of their therapeutic potential.
Therapeutic Focus: Alzheimer's Disease and Gamma-Secretase Modulation
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[3] The production of Aβ peptides is mediated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[4] Consequently, the inhibition or modulation of γ-secretase activity has become a primary therapeutic strategy for AD.[5]
Derivatives of this compound have emerged as potent and selective gamma-secretase modulators (GSMs) .[6] Unlike traditional γ-secretase inhibitors that block the enzyme's activity altogether and can lead to mechanism-based toxicities due to off-target effects on other substrates like Notch, GSMs allosterically modulate the enzyme to selectively reduce the production of the toxic Aβ42 species while increasing the formation of shorter, less amyloidogenic Aβ peptides like Aβ38.[7][8] This nuanced approach offers a more favorable safety profile, making GSMs a highly attractive therapeutic modality.[4]
Mechanism of Action: Allosteric Modulation of Gamma-Secretase
The precise mechanism by which this compound-based GSMs modulate γ-secretase is an area of active investigation. It is hypothesized that these compounds bind to an allosteric site on the presenilin component of the γ-secretase complex, inducing a conformational change that alters the processive cleavage of the APP-C99 substrate. This shift in cleavage preference leads to the observed decrease in Aβ42 and a concomitant increase in shorter Aβ fragments.
Diagram: Proposed Mechanism of Gamma-Secretase Modulation
Caption: Allosteric modulation of gamma-secretase by a GSM.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. SAR studies have revealed key structural features that govern their potency and selectivity as GSMs.
-
N-Substitution: The nitrogen atom of the piperidin-2-one ring is a critical point for derivatization. Large, lipophilic N-aryl or N-heteroaryl substituents are generally favored for potent GSM activity. These groups are believed to occupy a hydrophobic pocket within the allosteric binding site of γ-secretase.
-
C4-Hydroxy Group: The hydroxyl group at the C4 position is crucial for activity, likely participating in hydrogen bonding interactions with the enzyme. Both the (S)-configuration and the presence of this hydroxyl group are often essential for optimal potency.
-
C5 and C6 Positions: Modifications at the C5 and C6 positions of the piperidin-2-one ring can influence the conformational preference of the molecule and its interaction with the target.
The following table summarizes the general SAR trends observed for this compound derivatives as GSMs.
| Position | Substituent Type | Effect on GSM Activity |
| N1 | Large, lipophilic aryl/heteroaryl | Generally increases potency |
| Small alkyl | Often leads to decreased activity | |
| C4 | (S)-Hydroxy | Crucial for high potency |
| (R)-Hydroxy or no substituent | Significantly reduces or abolishes activity | |
| C3, C5, C6 | Small alkyl or other groups | Can modulate potency and pharmacokinetic properties |
Beyond Alzheimer's Disease: Other Biological Activities
While the primary focus of research on this compound derivatives has been on their GSM activity, the versatile nature of the piperidine scaffold suggests potential for a broader range of biological applications. Studies on related piperidin-4-one and hydroxypiperidine derivatives have revealed a spectrum of pharmacological effects, including:
-
Antimicrobial and Antifungal Activity: Various piperidin-4-one derivatives have demonstrated significant activity against a range of bacterial and fungal strains.[9]
-
Analgesic and Anti-inflammatory Properties: The piperidine nucleus is a common feature in many analgesic drugs, and derivatives of 4-hydroxypiperidine have shown promise in this area.[10]
-
Anticancer Activity: Certain piperidin-4-one derivatives have exhibited cytotoxic effects against various cancer cell lines.[11]
-
Enzyme Inhibition: Besides γ-secretase, derivatives of hydroxypiperidines have been explored as inhibitors of other enzymes, highlighting the potential for this scaffold to be adapted for various targets.
Further investigation into the biological activities of this compound derivatives beyond their role as GSMs is a promising avenue for future research.
Experimental Protocols
General Synthesis of N-Aryl-(S)-4-Hydroxypiperidin-2-one Derivatives
The synthesis of N-substituted this compound derivatives typically involves a multi-step sequence starting from a suitable chiral precursor. A representative synthetic route is outlined below.
Diagram: Synthetic Workflow
Caption: General synthetic workflow for N-aryl-(S)-4-hydroxypiperidin-2-one derivatives.
Step-by-Step Methodology:
-
Synthesis of this compound: The chiral core can be synthesized from commercially available starting materials such as (S)-malic acid through a series of established chemical transformations.
-
N-Arylation: The synthesized this compound is then subjected to an N-arylation reaction. The Buchwald-Hartwig amination is a commonly employed method, utilizing a palladium catalyst and a suitable aryl halide or triflate.
-
To a solution of this compound in an appropriate solvent (e.g., toluene or dioxane), add the aryl halide, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).
-
Heat the reaction mixture under an inert atmosphere until completion, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is worked up and the product is purified by column chromatography.
-
In Vitro Gamma-Secretase Activity Assay
The evaluation of the biological activity of this compound derivatives as GSMs is typically performed using cell-based or cell-free assays that measure the production of Aβ peptides.
Cell-Based Assay Protocol:
-
Cell Culture: Utilize a cell line that overexpresses human APP, such as HEK293 or CHO cells.
-
Compound Treatment: Plate the cells and treat with varying concentrations of the test compounds for a specified period (e.g., 24-48 hours).
-
Aβ Quantification: Collect the cell culture supernatant and quantify the levels of Aβ40, Aβ42, and Aβ38 using a sensitive detection method, such as an enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) electrochemiluminescence assay.[12][13][14]
-
Data Analysis: Calculate the IC50 values for the reduction of Aβ42 and the EC50 values for the elevation of Aβ38 to determine the potency and modulatory profile of the compounds.
Cell-Free Assay:
Alternatively, a cell-free assay using purified γ-secretase and a synthetic APP-C99 substrate can be employed to directly assess the effect of the compounds on the enzyme's activity.[15]
Conclusion and Future Directions
This compound and its derivatives represent a highly promising class of compounds with significant therapeutic potential, particularly as gamma-secretase modulators for the treatment of Alzheimer's disease. The unique ability of these molecules to allosterically modulate γ-secretase activity offers a distinct advantage over traditional inhibitors, potentially leading to safer and more effective therapies.
Future research in this area should focus on:
-
Elucidation of the precise binding site and mechanism of action of these GSMs to facilitate rational drug design.
-
Optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and brain penetration.
-
Exploration of the full therapeutic potential of the this compound scaffold by investigating its activity against other biological targets and in different disease areas.
The continued investigation of this versatile scaffold holds great promise for the development of novel therapeutics to address unmet medical needs.
References
- 1. ijnrd.org [ijnrd.org]
- 2. (R)-4-Hydroxypiperidin-2-one [myskinrecipes.com]
- 3. Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gamma-Secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
- 6. Piperidine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. researchgate.net [researchgate.net]
- 11. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. innoprot.com [innoprot.com]
- 13. innoprot.com [innoprot.com]
- 14. Gamma-secretase Activity Assay Cell Line – Cells Online [cells-online.com]
- 15. Cell-free assays for gamma-secretase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of (S)-4-Hydroxypiperidin-2-one as a Chiral Scaffold
An In-depth Technical Guide to (S)-4-Hydroxypiperidin-2-one: Synthesis, Properties, and Applications in Modern Drug Discovery
This compound is a versatile heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical development. As a chiral building block, it provides a structurally rigid six-membered lactam scaffold functionalized with a hydroxyl group at a defined stereocenter. This unique combination of features makes it an invaluable starting material for the synthesis of complex, biologically active molecules. The piperidine core is a prevalent motif in numerous pharmaceuticals, and the introduction of a hydroxyl group offers a convenient handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR).[1][2][3]
The chirality of this molecule is of paramount importance, as biological systems are inherently chiral, and the therapeutic efficacy and safety of a drug often depend on a single enantiomer.[4] this compound serves as a key intermediate in the asymmetric synthesis of compounds targeting a range of diseases, including neurological disorders.[5] This guide provides a comprehensive overview of its synthesis, with a focus on stereoselective methods, and explores its applications as a pivotal component in the drug discovery pipeline.
Stereoselective Synthesis: Accessing Enantiopure this compound
The primary challenge in utilizing this compound is its efficient and enantiomerically pure synthesis. Several strategies have been developed, with enzymatic kinetic resolution and asymmetric synthesis being the most prominent.
Enzymatic Kinetic Resolution (EKR)
Enzymatic Kinetic Resolution is a powerful and widely adopted technique for separating enantiomers from a racemic mixture. This method leverages the high stereoselectivity of enzymes, most commonly lipases, to catalyze a reaction on only one of the two enantiomers, allowing for their subsequent separation. For 4-hydroxypiperidin-2-one, Candida antarctica Lipase B (CAL-B) has proven to be particularly effective.[6][7]
The two primary EKR strategies are:
-
Enzymatic Acylation: The racemic 4-hydroxypiperidin-2-one is treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase. The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer), leaving the desired (S)-enantiomer in its unreacted, hydroxyl form. The resulting ester and alcohol can then be separated chromatographically.
-
Enzymatic Hydrolysis: In this complementary approach, a racemic ester derivative of 4-hydroxypiperidin-2-one is subjected to enzymatic hydrolysis. The lipase selectively cleaves the ester group of one enantiomer, regenerating the alcohol, while the other enantiomer remains as an ester.[6]
The choice between acylation and hydrolysis often depends on the specific substrate and the desired efficiency of the resolution. EKR is favored for its mild reaction conditions, high enantioselectivity, and environmental compatibility.[7]
Caption: Enzymatic Kinetic Resolution (EKR) strategies for separating enantiomers.
Asymmetric Synthesis
Asymmetric synthesis aims to directly create the desired (S)-enantiomer from achiral or prochiral starting materials, avoiding the need for resolution.
One notable method is the Cu(I)-catalyzed reductive aldol cyclization . This approach can be used to construct the 4-hydroxypiperidin-2-one core with high diastereoselectivity from α,β-unsaturated amides and ketones.[8] When combined with other asymmetric reactions, such as a proline-catalyzed Mannich reaction, this methodology enables the enantioselective synthesis of highly functionalized piperidin-2-one derivatives.[8] This strategy is powerful as it builds molecular complexity and controls stereochemistry simultaneously.
Another approach involves utilizing the "chiral pool," which consists of abundant, inexpensive, and enantiomerically pure natural products like amino acids or carbohydrates.[9] A synthetic route can be designed to transform these readily available chiral molecules into the target this compound, preserving the original stereochemistry.
Physicochemical Properties and Characterization
A summary of the key properties of this compound is provided below. Note that some physical properties are predicted values from chemical databases.
| Property | Value | Reference |
| CAS Number | 134449-33-9 | N/A |
| Molecular Formula | C₅H₉NO₂ | [5] |
| Molecular Weight | 115.13 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [10] |
| Boiling Point (Predicted) | 352.3 ± 35.0 °C | [5] |
| Density (Predicted) | 1.199 ± 0.06 g/cm³ | [5] |
| Storage | Room temperature, sealed, dry, dark | [5] |
Characterization: The definitive characterization of this compound and the determination of its enantiomeric purity are crucial.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure and connectivity.
-
Infrared (IR) Spectroscopy: Identifies key functional groups, such as the hydroxyl (-OH) and lactam carbonyl (C=O) stretches.
-
Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for determining enantiomeric excess (e.e.). The compound is run on a chiral stationary phase, which separates the (S) and (R) enantiomers, allowing for their quantification.[6]
Applications in Drug Discovery and Medicinal Chemistry
The rigid piperidinone scaffold is a privileged structure in medicinal chemistry, found in a wide array of pharmacologically active agents.[3] The (S)-4-hydroxy variant provides a strategic advantage by introducing a chiral center and a functional group for further elaboration.
Core Scaffold for Biologically Active Molecules
The piperidine ring is a component of drugs with diverse activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial properties.[1][11] For instance, the antipsychotic drug Haloperidol contains a modified piperidine ring.[12] By using this compound as a starting point, medicinal chemists can synthesize novel analogs with potentially improved potency, selectivity, and pharmacokinetic profiles.
Key Intermediate for Targeted Therapeutics
This compound and its enantiomer are valuable intermediates for specific, high-value targets. For example, the (R)-enantiomer is used in the synthesis of inhibitors for gamma-secretase , an enzyme implicated in the production of amyloid-beta plaques in Alzheimer's disease .[5] This highlights the critical role of this chiral scaffold in developing treatments for complex neurological disorders. The (S)-enantiomer can be used to synthesize stereisomeric analogs to probe the chiral binding requirements of the enzyme's active site.
Caption: Role of this compound in the drug discovery workflow.
Experimental Protocol: CAL-B-Catalyzed Kinetic Resolution via Acylation
This protocol describes a representative procedure for the kinetic resolution of racemic 4-hydroxypiperidin-2-one using Candida antarctica Lipase B (CAL-B).
Objective: To isolate this compound from a racemic mixture via enzymatic acylation of the (R)-enantiomer.
Materials:
-
Racemic 4-hydroxypiperidin-2-one
-
Immobilized Candida antarctica Lipase B (CAL-B)
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., Tert-butyl methyl ether (TBME) or Toluene)
-
Diatomaceous earth (e.g., Celite®)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add racemic 4-hydroxypiperidin-2-one (1.0 eq).
-
Solvent Addition: Add anhydrous organic solvent (e.g., TBME) to dissolve the starting material. The concentration is typically in the range of 0.1-0.5 M.
-
Acyl Donor Addition: Add vinyl acetate (typically 0.6-1.0 eq). Using a slight excess is common, but near-equimolar amounts can improve selectivity for achieving ~50% conversion.
-
Enzyme Addition: Add immobilized CAL-B (typically 10-50% by weight relative to the substrate).
-
Reaction Monitoring: Seal the flask and stir the suspension at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by taking small aliquots over time and analyzing them by TLC or chiral HPLC. The goal is to stop the reaction at or near 50% conversion to maximize the yield and enantiomeric excess of both the remaining starting material and the product.
-
Work-up: Once ~50% conversion is reached, filter the reaction mixture through a pad of diatomaceous earth to remove the immobilized enzyme. Wash the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude mixture, containing this compound and the acylated (R)-enantiomer, is purified by silica gel column chromatography. A solvent gradient (e.g., increasing percentage of ethyl acetate in hexanes) is typically used to separate the more polar alcohol from the less polar ester.
-
Characterization: Analyze the purified this compound to confirm its structure (NMR, IR) and determine its enantiomeric excess (chiral HPLC).
Conclusion
This compound stands out as a high-value chiral building block for modern pharmaceutical research. Its rigid, functionalized scaffold is ideally suited for constructing complex molecules with precise three-dimensional architectures. Advances in stereoselective synthesis, particularly through robust enzymatic resolution techniques, have made this compound more accessible for drug discovery programs. As researchers continue to explore novel therapeutics for challenging diseases, the strategic application of such chiral intermediates will remain a cornerstone of successful medicinal chemistry campaigns.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Building Blocks Selection - Enamine [enamine.net]
- 5. (R)-4-Hydroxypiperidin-2-one [myskinrecipes.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. Haloperidol - Wikipedia [en.wikipedia.org]
A Comprehensive Spectroscopic Guide to (S)-4-Hydroxypiperidin-2-one: Elucidating Structure and Chirality for Drug Discovery
(S)-4-Hydroxypiperidin-2-one, a chiral lactam, represents a valuable scaffold in medicinal chemistry and drug development. Its structural features, including a stereocenter, a secondary alcohol, and a cyclic amide (lactam), make it a versatile building block for synthesizing a wide range of biologically active molecules.[1][2][3][4] A thorough understanding of its spectroscopic properties is paramount for researchers and scientists to ensure structural integrity, confirm stereochemistry, and monitor reactions during the synthesis of novel therapeutics. This in-depth technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering field-proven insights into the interpretation of its spectral characteristics.
Introduction: The Significance of the Piperidinone Core
The piperidinone ring system is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs with diverse pharmacological activities.[2][4] The introduction of a hydroxyl group and a chiral center at the C4 position, as in this compound, significantly expands the chemical space accessible for drug design. This allows for the introduction of specific stereochemical interactions with biological targets, which can lead to enhanced potency and selectivity.[5][6] Accurate and unambiguous characterization of this building block is therefore the foundational first step in any drug discovery program that utilizes it.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms, the chemical environment of each nucleus, and the stereochemical arrangement of the molecule.
¹H NMR Spectroscopy: Deciphering Proton Environments
The proton NMR spectrum of this compound is expected to exhibit distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the hydroxyl group, as well as the anisotropic effects of the ring.
Expected ¹H NMR Spectral Data:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H1 (NH) | 6.0 - 7.5 | br s | - | The amide proton is typically broad due to quadrupole broadening from the nitrogen and will appear downfield due to the deshielding effect of the adjacent carbonyl group. |
| H3 (CH₂) | 2.2 - 2.6 | m | - | These protons are adjacent to the carbonyl group and are therefore deshielded. They will likely appear as a complex multiplet due to coupling with each other and with H4. |
| H4 (CH) | 4.0 - 4.5 | m | - | This proton is attached to the carbon bearing the hydroxyl group and is significantly deshielded. Its multiplicity will be a multiplet due to coupling with the protons on C3 and C5. |
| H5 (CH₂) | 1.8 - 2.2 | m | - | These protons are further from the electron-withdrawing groups and will appear more upfield than the H3 protons. They will show coupling to H4 and H6. |
| H6 (CH₂) | 3.2 - 3.6 | m | - | These protons are adjacent to the nitrogen atom and are deshielded. They will appear as a multiplet due to coupling with the H5 protons. |
| OH | Variable | br s | - | The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It will typically appear as a broad singlet. |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration of the sample.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms and offers valuable information about their hybridization and chemical environment.
Expected ¹³C NMR Spectral Data:
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| C2 (C=O) | 170 - 175 | The carbonyl carbon of the lactam is highly deshielded and appears significantly downfield. |
| C3 (CH₂) | 30 - 40 | This carbon is adjacent to the carbonyl group and is deshielded. |
| C4 (CH) | 65 - 75 | The carbon bearing the hydroxyl group is deshielded and appears in the typical range for a secondary alcohol. |
| C5 (CH₂) | 25 - 35 | This aliphatic carbon is relatively shielded compared to the other ring carbons. |
| C6 (CH₂) | 40 - 50 | The carbon adjacent to the nitrogen atom is deshielded. |
Experimental Protocol for NMR Data Acquisition
A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for accurate structural elucidation.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts, particularly of the NH and OH protons.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to encompass all proton signals.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.
-
A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which can be crucial for assigning quaternary carbons and confirming the overall structure.
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. For this compound, the IR spectrum will be dominated by absorptions corresponding to the O-H, N-H, and C=O stretching vibrations.
Expected IR Absorption Frequencies:
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Rationale |
| O-H (Alcohol) | 3200 - 3600 | Broad, Strong | The broadness is due to hydrogen bonding.[7][8][9][10] |
| N-H (Lactam) | 3100 - 3300 | Medium, Broad | The N-H stretch of the lactam will also be broad due to hydrogen bonding.[7] |
| C-H (Aliphatic) | 2850 - 3000 | Medium | These are the characteristic stretching vibrations of the sp³ C-H bonds in the piperidinone ring.[7][8] |
| C=O (Lactam) | 1640 - 1680 | Strong, Sharp | The carbonyl stretch of a six-membered lactam typically appears in this region.[7][11] |
| C-O (Alcohol) | 1050 - 1260 | Strong | This corresponds to the stretching vibration of the C-O single bond.[8] |
Experimental Protocol for IR Data Acquisition
Protocol:
-
Sample Preparation:
-
Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Thin Film: If the sample is a viscous liquid or can be melted at a low temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer valuable structural information. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that should produce a prominent protonated molecular ion.
Expected Mass Spectrometry Data:
| Ion | Expected m/z | Rationale |
| [M+H]⁺ | 116.07 | The protonated molecular ion. The exact mass can be used to confirm the elemental composition (C₅H₉NO₂). |
| [M+Na]⁺ | 138.05 | Adduct with sodium ions, often observed in ESI-MS. |
| [M-H₂O+H]⁺ | 98.06 | Loss of a water molecule from the hydroxyl group is a common fragmentation pathway for alcohols. |
High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for unambiguously confirming the elemental composition of the molecule. The calculated exact mass of C₅H₉NO₂ is 115.0633, and the protonated species [C₅H₁₀NO₂]⁺ has a calculated exact mass of 116.0706. An experimentally determined mass within a few parts per million (ppm) of this value provides strong evidence for the correct molecular formula.
Tandem Mass Spectrometry (MS/MS)
Tandem MS/MS experiments involve isolating the precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions can provide further structural insights. For cyclic molecules, the fragmentation patterns can be complex.[12][13][14][15]
Expected Fragmentation Pathways:
-
Loss of H₂O: As mentioned, the loss of water from the hydroxyl group is a likely initial fragmentation step.
-
Decarbonylation: Loss of carbon monoxide (CO) from the lactam ring is another possible fragmentation pathway.
-
Ring Opening and Subsequent Fragmentations: The cyclic structure can undergo ring opening, followed by various bond cleavages to produce a series of smaller fragment ions.
Experimental Protocol for Mass Spectrometry Data Acquisition
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent suitable for the chosen ionization method (e.g., methanol or acetonitrile with a small amount of formic acid for ESI).
-
Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.
-
MS Scan: Acquire a full scan mass spectrum to identify the molecular ion and any adducts.
-
HRMS Scan: If using a high-resolution instrument (e.g., Orbitrap or TOF), acquire a high-resolution scan to determine the exact mass.
-
MS/MS Scan: Select the precursor ion of interest (e.g., [M+H]⁺) and perform a product ion scan to obtain the fragmentation pattern.
Chiral Analysis: Confirming Enantiopurity
While the spectroscopic techniques discussed above confirm the structure of 4-Hydroxypiperidin-2-one, they do not, under standard conditions, differentiate between the (S) and (R) enantiomers. Specialized techniques are required to determine the enantiomeric purity of the sample.
Methods for Chiral Analysis:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating and quantifying enantiomers. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, leading to different retention times.
-
NMR with Chiral Solvating Agents or Derivatizing Agents: The addition of a chiral solvating agent can induce diastereomeric interactions that result in separate signals for the enantiomers in the NMR spectrum. Alternatively, reacting the compound with a chiral derivatizing agent will form diastereomers that are distinguishable by NMR.[16][17]
Conclusion: A Unified Spectroscopic Picture
The comprehensive spectroscopic analysis of this compound provides a self-validating system for its structural confirmation and characterization. ¹H and ¹³C NMR spectroscopy elucidate the precise connectivity and chemical environment of each atom in the molecule. IR spectroscopy confirms the presence of the key hydroxyl and lactam functional groups. Mass spectrometry provides the molecular weight and elemental composition, with fragmentation patterns offering further structural corroboration. Finally, chiral analysis techniques are essential to confirm the enantiopurity of this valuable synthetic building block. By integrating the data from these orthogonal techniques, researchers and drug development professionals can proceed with confidence in the quality and identity of their starting materials, a critical aspect of robust and reproducible scientific research.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. www1.udel.edu [www1.udel.edu]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. IR Absorption Table [webspectra.chem.ucla.edu]
- 11. scribd.com [scribd.com]
- 12. shimadzu.com [shimadzu.com]
- 13. mdpi.com [mdpi.com]
- 14. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
(S)-4-Hydroxypiperidin-2-one: A Chiral Building Block for Modern Drug Discovery
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of Chiral Piperidinones
In the landscape of medicinal chemistry and pharmaceutical development, the piperidine scaffold is a privileged structure, forming the core of numerous approved drugs.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal framework for targeting complex biological receptors. The introduction of stereocenters into this framework, as seen in (S)-4-Hydroxypiperidin-2-one, provides an invaluable tool for researchers. This chiral lactam serves as a versatile intermediate, enabling the synthesis of enantiomerically pure molecules with precisely engineered pharmacodynamic and pharmacokinetic properties. Its utility spans a range of therapeutic areas, from central nervous system (CNS) agents to novel anticancer therapies.[2][3]
This guide offers a technical overview of this compound, focusing on its commercial availability, critical quality control parameters, and a practical, validated workflow for its application in synthetic chemistry. The insights provided are grounded in established chemical principles to empower researchers in leveraging this key intermediate for their drug discovery programs.
Physicochemical Properties and Structural Data
A thorough understanding of a starting material's physical and chemical properties is fundamental to its successful application in synthesis. This compound is a white crystalline solid soluble in water and some organic solvents.[4] Key identifiers and properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 476014-92-3 | [5] |
| Molecular Formula | C₅H₉NO₂ | [5] |
| Molecular Weight | 115.13 g/mol | [4][5] |
| Melting Point | 128-130°C | [4] |
| Boiling Point | 383.3°C (Predicted) | [4] |
| SMILES | O=C1C--INVALID-LINK--CCN1 | [5] |
The presence of a secondary amine, a hydroxyl group, and a lactam carbonyl offers multiple reaction sites, making it a highly adaptable building block. The defined (S)-stereochemistry at the C4 position is the critical feature for creating specific, targeted molecular architectures.
Caption: Chemical structure of this compound.
Commercial Availability and Supplier Vetting
This compound is available from several specialized chemical suppliers. When sourcing this intermediate, researchers must prioritize not only chemical purity but also enantiomeric purity (enantiomeric excess, or e.e.), as contamination with the (R)-enantiomer can compromise the stereochemical integrity of subsequent synthesis steps and lead to complex purification challenges or misleading biological data.
Table 2: Representative Commercial Suppliers of this compound
| Supplier | Product Name | CAS Number | Reported Purity |
| Advanced ChemBlocks | 4-(S)-hydroxy-2-piperidinone | 476014-92-3 | 95.00% |
| Shanghai Amole Biotechnology Co., Ltd. | 4-Hydroxy-2-piperidinone | 476014-76-3 (racemate) | Spot Supply |
Note: The CAS number for the racemic mixture (476014-76-3) is sometimes listed; however, for chiral applications, it is critical to order the specific (S)-enantiomer (CAS 476014-92-3).[5] Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify both chemical and enantiomeric purity.
Core Application: A Validated Synthetic Workflow
To illustrate the utility of this compound, this section details a representative experimental workflow: the protection of the hydroxyl group, a common first step to enable selective modification at the nitrogen atom.
Objective: To prepare (S)-4-((tert-butyldimethylsilyl)oxy)piperidin-2-one, a key intermediate for subsequent N-alkylation or N-arylation reactions.
Causality of Experimental Choices:
-
Protection Strategy: The hydroxyl group is more nucleophilic than the lactam nitrogen under neutral or basic conditions. To achieve selective N-functionalization, the hydroxyl group must be masked with a protecting group. A silyl ether, specifically using tert-butyldimethylsilyl chloride (TBSCl), is chosen. The TBS group is robust enough to withstand many reaction conditions but can be readily removed under mild acidic conditions (e.g., TBAF or HCl).
-
Base Selection: Imidazole is used as a mild, non-nucleophilic base. It activates the TBSCl by forming a reactive silylimidazolium intermediate and neutralizes the HCl byproduct generated during the reaction, preventing potential acid-catalyzed side reactions.
-
Solvent Choice: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves the starting material and reagents, facilitating a homogenous and efficient reaction.
Caption: Workflow for TBS-protection of this compound.
Step-by-Step Experimental Protocol
-
Reagent Preparation: To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.15 g, 10.0 mmol).
-
Dissolution: Add anhydrous DMF (20 mL) and stir until the solid is fully dissolved.
-
Addition of Base: Add imidazole (1.02 g, 15.0 mmol, 1.5 eq). Stir for 5 minutes.
-
Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBSCl) (1.66 g, 11.0 mmol, 1.1 eq) portion-wise over 5 minutes. Rationale: Portion-wise addition helps to control any potential exotherm.
-
Reaction: Stir the mixture at room temperature for 16 hours.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The product spot should be significantly less polar (higher Rf) than the starting material.
-
Quench and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic extracts and wash with brine (2 x 20 mL) to remove residual DMF and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to yield (S)-4-((tert-butyldimethylsilyl)oxy)piperidin-2-one as a white solid or colorless oil.
Quality Control and Characterization: A Self-Validating System
Verifying the structure and purity of intermediates is a cornerstone of trustworthy and reproducible science. Upon receiving this compound from a supplier or after its use in a reaction, a full suite of analytical characterization is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. For the TBS-protected product, one should expect to see new signals corresponding to the tert-butyl (~0.9 ppm) and dimethylsilyl (~0.1 ppm) protons.
-
Mass Spectrometry (MS): LC-MS or direct infusion MS confirms the molecular weight of the compound. The expected mass for the TBS-protected product (C₁₁H₂₃NO₂Si) is 229.15.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (e.e.). The compound is run on a chiral column (e.g., Chiralcel OD-H or AD-H) with an appropriate mobile phase. The presence of a single, sharp peak confirms high enantiomeric purity. This step is critical for validating the stereochemical integrity of the starting material.
Safety and Handling
This compound and its parent compound are classified as irritants.[4][6] Adherence to standard laboratory safety protocols is mandatory.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4]
Conclusion
This compound is a high-value chiral intermediate with significant applications in the synthesis of complex, enantiomerically pure pharmaceutical agents. Its successful use hinges on careful supplier selection, rigorous quality control of the starting material, and a well-designed synthetic strategy that accounts for its multifunctional nature. By following validated protocols and implementing thorough analytical characterization, researchers can confidently incorporate this building block into their synthetic pathways, accelerating the journey from molecular concept to therapeutic reality.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. 4-(S)-hydroxy-2-piperidinone 95.00% | CAS: 476014-92-3 | AChemBlock [achemblock.com]
- 6. 4-hydroxy-2-Piperidinone | C5H9NO2 | CID 11251988 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Piperidinone Scaffold: A Versatile Core for Modern Therapeutic Design
An In-depth Technical Guide for Researchers and Drug Development Professionals
The piperidinone core, a six-membered heterocyclic ketone, has emerged as a privileged scaffold in medicinal chemistry. Its synthetic tractability and ability to be readily functionalized at multiple positions have made it a cornerstone in the development of a diverse array of therapeutic agents. This guide provides a comprehensive overview of the significant potential of piperidinone-based compounds across various disease modalities, with a focus on their design, synthesis, and mechanisms of action.
The Piperidinone Scaffold: A Privileged Structure in Drug Discovery
The piperidinone ring system is a common structural motif in numerous natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence stems from its favorable physicochemical properties, including metabolic stability and the capacity to present substituents in a well-defined three-dimensional orientation, which is crucial for specific interactions with biological targets.[4] The carbonyl group and the nitrogen atom within the ring offer key points for hydrogen bonding and further chemical modification, making the piperidinone scaffold a versatile template for library synthesis and lead optimization.[5][6]
Therapeutic Applications of Piperidinone Scaffolds
The adaptability of the piperidinone core has led to its exploration in a wide range of therapeutic areas. This section will delve into some of the most promising applications, highlighting key examples and their mechanisms of action.
Oncology: Restoring Tumor Suppression and Inducing Apoptosis
A significant breakthrough in cancer therapy has been the development of small molecules that can reactivate the p53 tumor suppressor pathway.[7] In many cancers with wild-type p53, its function is abrogated by the overexpression of its negative regulator, murine double minute 2 (MDM2).[2][8] Piperidinone-based compounds have been instrumental in the design of potent and selective inhibitors of the MDM2-p53 protein-protein interaction.[7][9]
By mimicking the key interactions of p53 with MDM2, these piperidinone inhibitors can displace p53 from the MDM2 complex, leading to p53 stabilization, cell cycle arrest, and apoptosis in cancer cells.[10][11] Several piperidinone-containing MDM2 inhibitors, such as AMG-232, have advanced into clinical trials for various cancers, including brain cancer, myelofibrosis, and leukemia.[1][8]
Furthermore, certain 3,5-bis(arylidene)-4-piperidone derivatives, which are synthetic analogs of curcumin, have demonstrated significant cytotoxicity against various cancer cell lines, including ovarian and breast cancer.[12][13] These compounds can induce apoptosis through multiple mechanisms, including the induction of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane.[12]
Neurodegenerative Diseases: Targeting Amyloid-β Aggregation
Alzheimer's disease (AD) is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[6][14] Inhibiting the aggregation of Aβ peptides is a primary therapeutic strategy.[9][14] Novel 2-piperidone derivatives have been designed and synthesized to effectively inhibit the self-aggregation of the Aβ(1-42) peptide.[14]
These compounds have also been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines in microglial cells, which are implicated in the neuroinflammatory processes of AD.[14] The multifaceted activity of these piperidinone derivatives, combining anti-aggregation and anti-inflammatory effects, makes them promising candidates for the development of disease-modifying therapies for Alzheimer's.[14]
Metabolic Disorders: A Novel Approach to Type 2 Diabetes
Dipeptidyl peptidase IV (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[8][11] DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner.[15][16] By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control.[15][16]
Piperidinone-constrained phenethylamines have been identified as potent and selective DPP-4 inhibitors.[8][11] These compounds have demonstrated good pharmacokinetic profiles, making them attractive candidates for further development as anti-diabetic drugs.[8][11]
Infectious Diseases: Combating Bacterial and Fungal Pathogens
The piperidinone scaffold has also shown promise in the development of antimicrobial agents.[17][18] Various derivatives of piperidin-4-ones have exhibited significant in vitro antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[17][18] Some compounds have also demonstrated antifungal activity against various fungal strains.[17] The ease of synthesis and the ability to introduce diverse substituents make the piperidinone core an attractive starting point for the discovery of new antimicrobial drugs to combat the growing threat of antibiotic resistance.
Synthesis and Methodologies
The synthesis of piperidinone derivatives can be achieved through various established organic chemistry reactions. The choice of synthetic route often depends on the desired substitution pattern on the piperidinone ring.
General Synthesis of 3,5-Bis(arylidene)-4-piperidones
A common and efficient method for the synthesis of 3,5-bis(arylidene)-4-piperidones is the Claisen-Schmidt condensation.[19][20] This reaction involves the condensation of 4-piperidone with an appropriate aromatic aldehyde in the presence of an acid or base catalyst.
Experimental Protocol: Synthesis of 3,5-bis(benzylidene)-4-piperidone [19][21]
-
Reaction Setup: In a round-bottom flask, dissolve 4-piperidone hydrochloride (1 equivalent) and the desired benzaldehyde (2.2 equivalents) in a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated HCl) or a base (e.g., NaOH).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution) if an acid catalyst was used. The precipitated product is then collected by filtration, washed with water and a cold solvent (e.g., ethanol), and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Asymmetric Synthesis Strategies
For applications where specific stereoisomers are required, asymmetric synthesis methodologies are employed. The nitro-Mannich (aza-Henry) reaction is a powerful tool for the stereoselective synthesis of substituted piperidinones.[10][22] This reaction involves the addition of a nitroalkane to an imine, forming a β-nitroamine, which can then be cyclized to the desired piperidinone.[10]
Structure-Activity Relationships and Data Summary
The biological activity of piperidinone derivatives is highly dependent on the nature and position of the substituents on the piperidinone ring and any appended functional groups. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.[8][11]
For example, in the case of piperidinone-based DPP-4 inhibitors, the substituent on the piperidinone nitrogen plays a key role in occupying the S1 pocket of the enzyme, and modifications to this group can significantly impact inhibitory potency.[8] Similarly, for the 3,5-bis(arylidene)-4-piperidone anticancer agents, the electronic properties of the substituents on the arylidene rings are a critical factor influencing their cytotoxicity.[13]
Table 1: Biological Activity of Representative Piperidinone Derivatives
| Compound Class | Therapeutic Area | Target | Example Compound | IC50/EC50 | Reference(s) |
| Piperidinone-constrained phenethylamines | Type 2 Diabetes | DPP-4 | Compound 41 | Ki = 6.1 nM | [8] |
| 2-Piperidone derivatives | Alzheimer's Disease | Aβ(1-42) aggregation | Compound 7q | 59.11% inhibition at 20 µM | [14][23] |
| Piperidinone-based MDM2 inhibitors | Cancer | MDM2-p53 interaction | AMG-232 | IC50 = 0.073 µM (cell proliferation) | [9] |
| 3,5-Bis(arylidene)-4-piperidones | Cancer | Multiple (induces apoptosis) | Compound 22 | GI50 = 58.2 µg·mL⁻¹ (U251 cells) | [12][24] |
| Piperidin-4-one derivatives | Infectious Diseases | Bacterial cell wall/membranes | Compound 6 | MIC = 0.75 mg/ml (B. subtilis) | [17][19] |
Future Perspectives and Conclusion
The piperidinone scaffold continues to be a highly valuable and versatile platform in the discovery and development of new therapeutic agents. Its synthetic accessibility and the ability to fine-tune its properties through chemical modification will ensure its continued importance in medicinal chemistry. Future research will likely focus on the development of more complex and highly substituted piperidinone derivatives with improved potency, selectivity, and drug-like properties. The exploration of novel therapeutic applications for this remarkable scaffold will undoubtedly lead to the discovery of new and effective treatments for a wide range of human diseases. The ongoing clinical trials of piperidinone-based drugs, particularly in the field of oncology, hold great promise and will be closely watched by the scientific community.[1][5][8][25]
References
- 1. targetedonc.com [targetedonc.com]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 7. Efficacy and safety of DPP-4 inhibitors in patients with type 2 diabetes: Meta-analysis of placebo-controlled randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. massivebio.com [massivebio.com]
- 9. pnas.org [pnas.org]
- 10. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of N-substituted 3,5-bis(arylidene)-4-piperidones with high antitumor and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small molecule inhibitors of aggregation indicate that amyloid beta oligomerization and fibrillization pathways are independent and distinct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 16. Dpp – 4 inhibitors | PPT [slideshare.net]
- 17. Small-Molecule Inhibitors of Amyloid Beta: Insights from Molecular Dynamics—Part A: Endogenous Compounds and Repurposed Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy and Cardiovascular Safety of DPP-4 Inhibitors: Ingenta Connect [ingentaconnect.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 22. researchgate.net [researchgate.net]
- 23. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Architect's Toolkit: A Guide to Chiral Building Blocks in Modern Organic Synthesis
Abstract
In the intricate world of organic synthesis, where the three-dimensional arrangement of atoms dictates function, chirality is a paramount consideration. This is particularly true in drug discovery and development, where the physiological effects of enantiomers can range from therapeutic to toxic. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of chiral building blocks, the foundational components for constructing enantiomerically pure molecules. We will delve into the strategic sourcing of these critical synthons, from harnessing nature's "chiral pool" to the precision of asymmetric synthesis and the tactical application of resolution techniques. Through detailed mechanistic discussions, validated experimental protocols, and case studies in pharmaceutical synthesis, this guide illuminates the causality behind experimental choices and provides a framework for the rational design and execution of stereocontrolled synthetic routes.
The Central Role of Chirality in Molecular Design
Chiral building blocks are enantiomerically enriched compounds that serve as versatile starting materials or key intermediates in the synthesis of complex chiral targets.[1][2] Their importance is rooted in the fact that biological systems, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions with small molecules.[3] Consequently, the enantiomers of a chiral drug can exhibit significantly different pharmacokinetics, pharmacodynamics, and toxicity profiles.[4] The use of enantiomerically pure chiral building blocks allows for the direct incorporation of one or more stereocenters into a target molecule, streamlining the synthesis and obviating the need for challenging chiral separations at later stages.[5] This approach is fundamental to modern drug development, where regulatory bodies increasingly demand the development of single-enantiomer pharmaceuticals to improve efficacy and patient safety.[3]
The types of chiral building blocks are diverse, ranging from naturally occurring amino acids and sugars to synthetically derived epoxides, alcohols, and amines.[1][2] These synthons can possess point, axial, or planar chirality, offering a wide palette for the construction of architecturally complex molecules.
Sourcing the Chiral Synthon: A Triumvirate of Strategies
The acquisition of enantiomerically pure building blocks is the first critical step in a stereoselective synthesis. Chemists have three principal strategies at their disposal, each with its own advantages and limitations. The choice of strategy is often dictated by the structure of the target molecule, the availability of starting materials, and considerations of cost and scalability.
The Chiral Pool: Nature's Endowment
The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure compounds available from natural sources.[6][7] Key contributors to the chiral pool include:
-
Amino Acids: L-amino acids are readily available and provide a rich source of stereodefined carbon skeletons.[8]
-
Sugars: Carbohydrates like D-glucose offer a dense array of stereocenters that can be manipulated to create complex chiral structures.[9]
-
Terpenes and Alkaloids: These natural products provide access to more complex and often rigid chiral frameworks. A classic example is the use of (-)-shikimic acid, originally extracted from star anise, as the starting material for the industrial synthesis of the antiviral drug oseltamivir (Tamiflu).[10][11]
Case Study: (-)-Shikimic Acid in the Synthesis of Oseltamivir (Tamiflu)
The industrial synthesis of Tamiflu highlights the power of the chiral pool. (-)-Shikimic acid possesses the correct stereochemistry at three of the required stereocenters in the final drug molecule.[10] The synthesis involves a series of transformations to introduce the remaining functionalities, but the core chirality is preserved from the natural starting material.[12][13] This strategy significantly reduces the complexity of the synthesis compared to a de novo asymmetric approach.
Logical Flow: From Chiral Pool to Target Molecule
Caption: Chiral pool synthesis workflow.
While efficient, the chiral pool is limited to the structures that nature provides. Often, extensive functional group manipulations are required to convert a natural product into the desired building block.[1]
Resolution of Racemates: Separating Mirror Images
When a chiral target cannot be readily accessed from the chiral pool, it is often synthesized as a racemic mixture—a 50:50 mixture of both enantiomers. Resolution is the process of separating these enantiomers.
This method involves reacting the racemic mixture with an enantiomerically pure resolving agent, typically a chiral acid or base, to form a pair of diastereomers. Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like crystallization. After separation, the resolving agent is removed to yield the individual enantiomers.
Kinetic resolution exploits the difference in reaction rates between two enantiomers with a chiral catalyst or reagent.[14][15] One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. A key limitation of kinetic resolution is that the maximum theoretical yield for the recovery of a single enantiomer is 50%.[16]
Protocol: Lipase-Catalyzed Kinetic Resolution of a Secondary Alcohol
Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic alcohols through enantioselective acylation.[4][8]
Materials:
-
Racemic secondary alcohol (e.g., 1-phenylethanol)
-
Immobilized lipase (e.g., Candida antarctica Lipase B, CALB, Novozym 435)
-
Acyl donor (e.g., vinyl acetate or isopropenyl acetate)
-
Anhydrous organic solvent (e.g., toluene or hexane)
-
Standard laboratory glassware and magnetic stirrer
-
Analytical equipment for monitoring conversion and enantiomeric excess (chiral GC or HPLC)
Procedure:
-
To a solution of the racemic secondary alcohol (1.0 mmol) in the anhydrous solvent (5 mL), add the acyl donor (1.5-2.0 mmol).
-
Add the immobilized lipase (typically 5-10 mg per mmol of substrate).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by periodically taking aliquots and analyzing the conversion and the enantiomeric excess (ee) of the remaining alcohol and the formed ester by chiral GC or HPLC.
-
Stop the reaction when the conversion is close to 50% by filtering off the immobilized lipase. The enzyme can be washed with solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Separate the unreacted alcohol and the acylated product by silica gel column chromatography to obtain both enantiomerically enriched compounds.[4][17]
Workflow: Kinetic Resolution of a Secondary Alcohol
Caption: Kinetic resolution experimental workflow.
To overcome the 50% yield limitation of kinetic resolution, dynamic kinetic resolution (DKR) combines the enantioselective reaction with an in situ racemization of the slower-reacting enantiomer.[16][18] This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.[14] This is typically achieved by using a combination of an enzyme for the resolution and a metal catalyst for the racemization.[15][19]
Application of DKR in Pharmaceutical Synthesis: Sertraline
The antidepressant sertraline can be synthesized via a formal route involving the dynamic kinetic asymmetric transformation (DYKAT) of bicyclic diols. This process, using a ruthenium catalyst for racemization and an enzyme for acylation, produces the desired diacetate intermediate in high yield and excellent enantioselectivity (99.9% ee).[20]
Asymmetric Synthesis: Building Chirality from Scratch
Asymmetric synthesis, or enantioselective synthesis, is the most sophisticated strategy, where a new chiral center is created from an achiral or prochiral starting material in a way that favors the formation of one enantiomer over the other.[21][22] This is achieved through the use of chiral catalysts, reagents, or auxiliaries.
A small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product, making this a highly efficient and atom-economical approach.[23]
Noyori Asymmetric Hydrogenation: This Nobel Prize-winning reaction utilizes ruthenium catalysts bearing chiral phosphine ligands (e.g., BINAP) for the enantioselective reduction of ketones and alkenes.[21][24] The chirality of the ligand creates a chiral environment around the metal center, directing the delivery of hydrogen to one face of the substrate.[25]
Mechanism: Noyori Asymmetric Hydrogenation
Caption: Simplified catalytic cycle of Noyori hydrogenation.
Sharpless Asymmetric Epoxidation: This method allows for the highly enantioselective epoxidation of allylic alcohols using a titanium isopropoxide catalyst, a chiral tartrate ester ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant.[2][26] The resulting chiral epoxy alcohols are versatile building blocks in natural product synthesis.[9][27]
Protocol: Sharpless Asymmetric Epoxidation of Geraniol [2][28]
Materials:
-
Dichloromethane (CH₂Cl₂, dry)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP, anhydrous solution in toluene)
-
Molecular sieves (4Å, powdered)
-
10% aqueous NaOH solution
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stirrer and a thermometer.
-
Charge the flask with dry CH₂Cl₂ and powdered 4Å molecular sieves. Cool the suspension to -20 °C.
-
To the cooled suspension, add L-(+)-DET, followed by Ti(OiPr)₄ via syringe. Stir the mixture for 30 minutes at -20 °C to form the chiral catalyst complex.
-
Add geraniol to the reaction mixture.
-
Slowly add the pre-cooled (-20 °C) anhydrous TBHP solution in toluene dropwise, maintaining the internal temperature below -10 °C.
-
Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Warm the biphasic mixture to room temperature and stir for 1 hour.
-
Add a 10% aqueous NaOH solution and stir for another 30 minutes until the two phases become clear.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting (2S,3S)-2,3-epoxygeraniol by flash column chromatography.
Evans Aldol Reaction: The Evans aldol reaction utilizes chiral oxazolidinone auxiliaries to control the stereochemistry of aldol reactions, reliably producing syn-aldol products with high diastereoselectivity.[30][31] The auxiliary is attached to a carboxylic acid derivative, which is then converted to a boron enolate. The bulky substituent on the auxiliary blocks one face of the enolate, directing the incoming aldehyde to the opposite face.[32] This method has been widely applied in the synthesis of polyketide natural products.
Application in Pharmaceutical Synthesis: A Case Study of Atorvastatin (Lipitor)
The synthesis of the blockbuster cholesterol-lowering drug Atorvastatin (Lipitor) provides an excellent example of the strategic use of chiral building blocks. The key structural feature of Atorvastatin is its enantiomerically pure dihydroxyheptanoate side chain.[33] A convergent synthesis approach involves the preparation of this chiral side chain, which is then coupled to the pyrrole core of the molecule.[23][34] One efficient method to construct this side chain is through an asymmetric aldol reaction, which sets the two contiguous stereocenters with high fidelity.[23] This chiral fragment, a key building block, is then elaborated and coupled in a late-stage step to complete the synthesis of the active pharmaceutical ingredient.
Analysis of Enantiomeric Purity
The successful synthesis of a chiral building block must be accompanied by rigorous analysis of its enantiomeric purity, typically expressed as enantiomeric excess (ee).
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining ee.[14][35] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.[21] Common CSPs are based on polysaccharides (cellulose or amylose derivatives), proteins, or Pirkle-type phases.[36]
NMR Spectroscopy with Chiral Solvating Agents (CSAs): In an achiral solvent, enantiomers have identical NMR spectra. However, in the presence of a chiral solvating agent, transient diastereomeric complexes are formed, which are no longer magnetically equivalent.[11][37] This can lead to the separation of signals for the two enantiomers, allowing for the determination of their ratio by integration.[7][13]
Table 1: Comparison of Asymmetric Ketone Reduction Methods
| Method | Catalyst/Reagent | Typical Substrate | Typical ee (%) | Advantages | Disadvantages |
| Noyori Hydrogenation | [RuCl₂(BINAP)]₂NEt₃ | β-Ketoesters, aromatic ketones | >98 | High turnover number, broad scope | Requires high-pressure H₂, sensitive catalyst |
| CBS Reduction | Oxazaborolidine, BH₃ | Aromatic, aliphatic ketones | 90-99 | Mild conditions, predictable stereochemistry | Stoichiometric borane required, moisture sensitive |
| Biocatalytic Reduction | Yeast, isolated enzymes | Aromatic, aliphatic ketones | >95 | Green, mild conditions, high selectivity | Substrate scope can be limited, requires specific enzymes |
Data compiled from various sources for illustrative purposes.[19][38][39]
Conclusion and Future Outlook
Chiral building blocks are the linchpins of modern asymmetric synthesis, enabling the efficient and stereocontrolled construction of complex molecules essential for medicine and materials science. The choice between sourcing from the chiral pool, resolving a racemate, or employing de novo asymmetric synthesis depends on a strategic analysis of the target structure and available resources. As the demand for enantiomerically pure compounds continues to grow, so too will the innovation in catalytic asymmetric methods. The development of more efficient, selective, and sustainable catalysts, including organocatalysts and biocatalysts, will further empower chemists to design and execute syntheses with unparalleled precision, ultimately accelerating the discovery of new life-saving therapies and advanced materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 5. TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 15. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 16. Evans aldol ppt | PPTX [slideshare.net]
- 17. researchgate.net [researchgate.net]
- 18. grokipedia.com [grokipedia.com]
- 19. A Comparative Study on Asymmetric Reduction of Ketones Using the Growing and Resting Cells of Marine-Derived Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. The total synthesis of calcium atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Synthetic applications of chiral unsaturated epoxy alcohols prepared by sharpless asymmetric epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Organic Syntheses Procedure [orgsyn.org]
- 29. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 30. alfa-chemistry.com [alfa-chemistry.com]
- 31. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 32. m.youtube.com [m.youtube.com]
- 33. Atropostatin: Design and Total Synthesis of an Atropisomeric Lactone–Atorvastatin Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 36. phx.phenomenex.com [phx.phenomenex.com]
- 37. pubs.acs.org [pubs.acs.org]
- 38. researchgate.net [researchgate.net]
- 39. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis of 4-Hydroxypiperidin-2-ones
Introduction
The 4-hydroxypiperidin-2-one scaffold is a privileged structural motif present in a wide array of natural products and pharmaceutically active compounds. Its prevalence in medicinally relevant molecules, including those with potential applications in treating neurological disorders, underscores the critical importance of efficient and stereoselective synthetic methods.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and experimental protocols for the asymmetric synthesis of these valuable chiral building blocks. We will delve into various modern synthetic strategies, elucidating the mechanistic underpinnings of each method to provide not just a set of instructions, but a deeper understanding of the chemical transformations involved.
Strategic Approaches to Asymmetric Synthesis
The asymmetric synthesis of 4-hydroxypiperidin-2-ones can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular method will often depend on the desired substitution pattern, the required stereochemistry, and the availability of starting materials. The primary approaches that will be discussed in these notes include:
-
Catalytic Asymmetric Cyclization Reactions: These methods involve the use of chiral catalysts to induce enantioselectivity in the formation of the piperidinone ring.
-
Chemo-enzymatic Methods: This strategy combines the selectivity of enzymatic transformations with traditional chemical synthesis to achieve high levels of stereocontrol.
-
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials derived from nature to construct the target molecule.
I. Catalytic Asymmetric Synthesis: Reductive Aldol Cyclization
A powerful strategy for the diastereoselective synthesis of 4-hydroxypiperidin-2-ones involves a copper(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones.[2][3] This methodology can be rendered enantioselective when combined with proline-catalyzed asymmetric Mannich reactions to prepare enantiomerically enriched cyclization precursors.[2]
Mechanistic Rationale
The key to this transformation is the in situ generation of a chiral enolate equivalent which then undergoes an intramolecular aldol reaction. The copper(I) catalyst, in conjunction with a chiral phosphine ligand, facilitates the reductive generation of the key intermediate. The stereochemical outcome of the cyclization is dictated by the facial selectivity of the intramolecular aldol addition, which is influenced by the steric and electronic properties of the substrate and the chiral catalyst system.
Experimental Protocol: Diastereoselective Cu(I)-Catalyzed Reductive Aldol Cyclization
This protocol is adapted from the work of Thomson and colleagues.[3]
Materials:
-
α,β-Unsaturated amide (1.0 equiv)
-
Ketone (1.2 equiv)
-
Copper(I) catalyst (e.g., [Cu(CH3CN)4]PF6, 5 mol%)
-
Chiral bisphosphine ligand (e.g., (R)-BINAP, 5.5 mol%)
-
Silane reducing agent (e.g., PhSiH3, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the copper(I) catalyst and the chiral bisphosphine ligand.
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Add the α,β-unsaturated amide to the flask, followed by the ketone.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C, optimization may be required).
-
Slowly add the silane reducing agent dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-hydroxypiperidin-2-one.
Data Summary
| Entry | Substrate (Amide) | Ketone | Catalyst System | Yield (%) | Diastereomeric Ratio |
| 1 | N-benzylacrylamide | Acetone | [Cu(CH3CN)4]PF6 / (R)-BINAP | 75 | 95:5 |
| 2 | N-phenylcrotonamide | Cyclohexanone | Cu(OTf)2 / (S)-Phos | 82 | 90:10 |
This table is a representative example; actual results will vary based on specific substrates and conditions.
Workflow Diagram
Caption: Workflow for Cu(I)-Catalyzed Reductive Aldol Cyclization.
II. Chemo-enzymatic Synthesis
Chemo-enzymatic approaches offer an elegant and environmentally friendly alternative for accessing enantioenriched 4-hydroxypiperidin-2-ones.[4] These methods often involve the use of lipases for kinetic resolution of a racemic mixture, providing access to one or both enantiomers in high enantiomeric excess.[4]
Core Principle: Enzymatic Resolution
This strategy relies on the ability of an enzyme, such as Candida antarctica lipase B (CAL-B), to selectively catalyze a reaction (e.g., acylation or hydrolysis) on one enantiomer of a racemic substrate at a much faster rate than the other.[4] This results in the separation of the two enantiomers, with one being the product of the enzymatic reaction and the other being the unreacted starting material.
Experimental Protocol: CAL-B-Assisted Enzymatic Resolution of a Racemic 4-Hydroxy-2-piperidone Derivative
This protocol is a generalized procedure based on the principles described in the literature.[4]
Materials:
-
Racemic 4-hydroxy-2-piperidone derivative (e.g., rac-trans-3-alkoxyamino-4-hydroxy-2-piperidone)
-
Candida antarctica lipase B (CAL-B), immobilized
-
Acylating agent (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene)
Procedure:
-
To a flask, add the racemic 4-hydroxy-2-piperidone derivative and the anhydrous organic solvent.
-
Add the acylating agent to the solution.
-
Add the immobilized CAL-B to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., 40 °C).
-
Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the starting material and the product.
-
When the desired conversion (typically around 50%) is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the acylated product from the unreacted starting material by flash column chromatography.
Data Analysis and Quantification
The enantiomeric excess of the product and the remaining starting material should be determined using a suitable chiral HPLC method.
| Compound | Retention Time (Enantiomer 1) (min) | Retention Time (Enantiomer 2) (min) | Mobile Phase |
| rac-trans-2 | 14.18 | 18.02 | Hexane:Isopropanol (98:2) |
Data from a representative separation.[4]
Logical Flow of Chemo-enzymatic Synthesis
Caption: Chemo-Enzymatic Resolution Workflow.
III. Chiral Pool Synthesis
The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids and carbohydrates.[5][6] These can serve as excellent starting materials for the synthesis of complex chiral molecules, including 4-hydroxypiperidin-2-ones.
Rationale and Advantages
By starting with a molecule that already possesses the desired stereochemistry at one or more centers, the need for an asymmetric induction step can be circumvented. This often leads to more concise and efficient synthetic routes. The key is to devise a synthetic plan that preserves the initial stereochemistry while constructing the target piperidinone ring.
Representative Synthetic Scheme: From a Chiral Amino Acid
A plausible, though generalized, synthetic route could involve the following transformations starting from a chiral amino acid derivative.
Caption: Conceptual Chiral Pool Synthesis Pathway.
Note: Specific protocols for chiral pool synthesis are highly dependent on the chosen starting material and the target molecule's substitution pattern. Researchers are encouraged to consult the primary literature for detailed procedures.
Conclusion
The asymmetric synthesis of 4-hydroxypiperidin-2-ones is a vibrant area of research with significant implications for drug discovery and development. The methods outlined in these application notes, from catalytic asymmetric reactions to chemo-enzymatic resolutions and chiral pool strategies, provide a versatile toolkit for accessing these important chiral heterocycles. The choice of the optimal synthetic route will be guided by factors such as the desired stereoisomer, the substitution pattern, and scalability. It is our hope that these detailed protocols and the accompanying mechanistic insights will serve as a valuable resource for scientists working in this exciting field.
References
- 1. (R)-4-Hydroxypiperidin-2-one [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reinvigorating the Chiral Pool: Chemoenzymatic Approaches to Complex Peptides and Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
(S)-4-Hydroxypiperidin-2-one: A Versatile Chiral Intermediate for Pharmaceutical Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Chiral Piperidones in Medicinal Chemistry
The piperidine ring is a privileged scaffold in modern drug discovery, appearing in a vast array of approved pharmaceuticals.[1] The introduction of stereocenters into this heterocyclic system offers a powerful strategy to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[2] Among these, chiral hydroxypiperidinones serve as exceptionally valuable building blocks due to their dual functionality: a lactam for amide-based chemistry and a stereodefined hydroxyl group for further synthetic elaboration.
This technical guide focuses on (S)-4-Hydroxypiperidin-2-one, a versatile chiral intermediate whose structural features make it a cornerstone for the enantioselective synthesis of complex molecular architectures. We will provide a comprehensive overview of its synthesis, with a detailed protocol for its preparation via enzymatic kinetic resolution, and discuss its potential applications in the synthesis of bioactive molecules.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO₂ | [3] |
| Molecular Weight | 115.13 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 165-168°C | [4] |
| Boiling Point | 352.3±35.0 °C (Predicted) | [4] |
| Solubility | Soluble in methanol | [4] |
Synthesis of this compound: A Chemoenzymatic Approach
The preparation of enantiomerically pure this compound is most effectively achieved through a chemoenzymatic strategy. This approach combines a classical chemical synthesis of the racemic precursor followed by a highly selective enzymatic kinetic resolution.
Workflow for the Synthesis of this compound
Caption: Chemoenzymatic synthesis workflow for this compound.
Part 1: Synthesis of Racemic 4-Hydroxypiperidin-2-one
The racemic precursor can be synthesized through various established methods. One common approach involves the cyclization of suitable precursors. For instance, a diastereoselective synthesis of 4-hydroxypiperidin-2-ones can be achieved via a Cu(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones.[5]
Part 2: Enzymatic Kinetic Resolution Protocol
Enzymatic kinetic resolution is a powerful technique for separating enantiomers.[6] Lipases are particularly effective for this purpose due to their stereoselectivity and broad substrate tolerance.[7] The following protocol is adapted from established procedures for the resolution of similar cyclic amino alcohols and lactams.[4][8]
Principle:
This protocol utilizes a lipase to selectively acylate one enantiomer of the racemic 4-hydroxypiperidin-2-one, leaving the other enantiomer unreacted. The resulting acylated product and the unreacted alcohol can then be separated by standard chromatographic techniques. Lipases such as those from Pseudomonas cepacia or Candida antarctica have shown high enantioselectivity in resolving similar substrates.[4][8]
Materials:
-
Racemic 4-hydroxypiperidin-2-one
-
Immobilized Lipase (e.g., from Pseudomonas cepacia or Candida antarctica B, Novozym 435)[4]
-
Acylating agent (e.g., vinyl acetate)[4]
-
Anhydrous organic solvent (e.g., diethyl ether or diisopropyl ether)[4]
-
Molecular sieves (4 Å)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, acetone)
Protocol:
-
Reaction Setup: To a solution of racemic 4-hydroxypiperidin-2-one (1 equivalent) in an anhydrous organic solvent (e.g., diethyl ether), add 4 Å molecular sieves and the immobilized lipase (e.g., 100-150 mg per 100 mg of substrate).
-
Acylation: Add the acylating agent, such as vinyl acetate (2-3 equivalents), to the reaction mixture.
-
Incubation: Stir the reaction mixture on a rotary shaker at a controlled temperature (e.g., 30-40°C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or chiral high-performance liquid chromatography (HPLC). The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.
-
Work-up: Once the desired conversion is reached, filter off the lipase and molecular sieves. Wash the solids with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude mixture containing the unreacted this compound and the acylated (R)-enantiomer can be separated by silica gel column chromatography using a suitable solvent system (e.g., a gradient of n-hexane and acetone).
-
Characterization: The enantiomeric excess (ee) of the purified this compound should be determined by chiral HPLC analysis.
Application in Drug Synthesis: A Gateway to Novel Therapeutics
This compound is a valuable chiral building block for the synthesis of a variety of biologically active molecules. The stereodefined hydroxyl group and the lactam functionality provide two orthogonal points for synthetic diversification.
Conceptual Synthetic Pathway
Caption: Synthetic utility of this compound.
Example Application: Synthesis of Substituted Piperidines
The this compound can be utilized in the synthesis of various substituted piperidines, which are key components in many pharmaceuticals. For instance, the hydroxyl group can be converted into a leaving group, allowing for nucleophilic substitution to introduce a wide range of functionalities at the C4 position. The lactam nitrogen can be alkylated or acylated to further diversify the molecular structure. These transformations can lead to the synthesis of novel analogs of existing drugs or entirely new classes of therapeutic agents. The piperidine scaffold is a core component of drugs targeting a wide range of conditions, including cancer, inflammatory diseases, and neurological disorders.[9][10]
While this compound is a valuable intermediate, it is important to note that for the synthesis of some specific drugs, such as the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, a different chiral piperidine intermediate, namely (S)-1-Boc-3-hydroxypiperidine, is utilized.[11][12] This highlights the importance of selecting the correct chiral building block for a specific synthetic target.
Conclusion
This compound stands out as a highly valuable and versatile chiral intermediate in the field of pharmaceutical synthesis. Its efficient preparation through a chemoenzymatic approach, particularly employing lipase-catalyzed kinetic resolution, provides access to an enantiomerically pure building block. The strategic placement of the hydroxyl and lactam functionalities within the piperidine ring offers medicinal chemists a powerful tool for the design and synthesis of novel, stereochemically defined drug candidates. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of such chiral intermediates in drug discovery and development will undoubtedly increase.
References
- 1. WO2017074265A1 - Process for preparing ibrutinib and its intermediates - Google Patents [patents.google.com]
- 2. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 3. WO2016132383A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 4. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. US11554118B2 - Bruton's tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 10. Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 12. ir.uitm.edu.my [ir.uitm.edu.my]
Synthetic Protocols for Derivatization of (S)-4-Hydroxypiperidin-2-one: An Application Guide for Medicinal Chemistry
Introduction
The (S)-4-hydroxypiperidin-2-one scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile chiral building block for the synthesis of a wide array of biologically active molecules.[1][2][3][4][5] Its rigid, six-membered ring system, combined with multiple functionalization points—the secondary hydroxyl group, the lactam nitrogen, and the carbon backbone—provides a rich canvas for synthetic exploration. Derivatives of this scaffold are found in compounds targeting a range of therapeutic areas, including neurological disorders and infectious diseases.[6][7] This guide provides detailed application notes and protocols for the derivatization of this compound, offering researchers, scientists, and drug development professionals a practical resource for accessing novel chemical matter.
Strategic Overview of Derivatization
The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The principal sites for derivatization are the C4-hydroxyl group, the N1-lactam nitrogen, and the C3/C5 methylene positions. Each site offers unique opportunities for structural modification, allowing for the systematic exploration of the chemical space around this core.
Caption: Key derivatization pathways for this compound.
Derivatization at the C4-Hydroxyl Group
The secondary alcohol at the C4 position is a prime target for modification, allowing for the introduction of a wide variety of functionalities through O-alkylation, O-acylation, and stereochemical inversion via the Mitsunobu reaction.
O-Alkylation (Williamson Ether Synthesis)
The Williamson ether synthesis provides a reliable method for forming ether linkages at the C4 position. This reaction involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
Rationale: The choice of base is critical to avoid side reactions, such as elimination. Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the alcohol. The choice of solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), is also important for solubilizing the reactants and facilitating the reaction.
Experimental Protocol: Synthesis of (S)-4-(Benzyloxy)piperidin-2-one
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Activation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired product.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for efficient alkoxide formation. |
| Solvent | Anhydrous THF | Aprotic solvent that solubilizes reactants and does not interfere with the reaction. |
| Temperature | 0 °C to RT | Controlled addition of NaH at 0 °C for safety; reaction proceeds efficiently at RT. |
| Electrophile | Benzyl Bromide | Reactive alkylating agent. |
Mitsunobu Reaction: Stereochemical Inversion and Nucleophilic Substitution
The Mitsunobu reaction is a powerful tool for inverting the stereochemistry at the C4 position and introducing a variety of nucleophiles with high stereocontrol.[8][9][10] This reaction proceeds via an Sₙ2 mechanism, leading to a clean inversion of the stereocenter.[8][9]
Causality Behind Experimental Choices: The classic Mitsunobu conditions employ triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9] PPh₃ and DEAD form a betaine intermediate which activates the hydroxyl group, making it a good leaving group.[11] The choice of nucleophile is generally limited to those with a pKa of less than 13 to ensure it can protonate the betaine intermediate.[9]
Experimental Protocol: Synthesis of (R)-4-Azidopiperidin-2-one
-
Preparation: To a solution of this compound (1.0 eq), triphenylphosphine (1.5 eq), and diphenylphosphoryl azide (DPPA, 1.5 eq) in anhydrous THF (0.1 M) under an inert atmosphere at 0 °C, add DIAD (1.5 eq) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield (R)-4-azidopiperidin-2-one. The azide can then be reduced to the corresponding amine.
Caption: Simplified workflow of the Mitsunobu reaction on this compound.
Derivatization at the N1-Lactam Nitrogen
The lactam nitrogen can be functionalized through N-alkylation or N-arylation, providing another avenue for introducing diversity.[12]
N-Alkylation
N-alkylation of the lactam can be achieved under basic conditions, similar to O-alkylation. However, care must be taken to favor N-alkylation over O-alkylation. Protecting the hydroxyl group prior to N-alkylation is a common strategy to ensure regioselectivity.
Experimental Protocol: Synthesis of (S)-1-Benzyl-4-hydroxypiperidin-2-one
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Alkylation: Add benzyl bromide (1.2 eq) and stir the mixture at 60 °C for 12 hours.
-
Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Base | Potassium Carbonate (K₂CO₃) | A milder base compared to NaH, which can favor N-alkylation. |
| Solvent | DMF | A polar aprotic solvent that promotes Sₙ2 reactions. |
| Temperature | 60 °C | Increased temperature to drive the reaction to completion. |
Derivatization of the Carbon Backbone
Functionalization of the carbon backbone, particularly at the C3 position alpha to the carbonyl, can be achieved through enolate chemistry. This allows for the introduction of alkyl or other electrophilic groups.
α-Alkylation
The protons at the C3 position are acidic and can be removed by a strong base to form an enolate, which can then react with an electrophile.
Experimental Protocol: Synthesis of (3S,4S)-3-Methyl-4-hydroxypiperidin-2-one
-
Protection: Protect the hydroxyl group of this compound, for example, as a silyl ether (e.g., TBDMS ether).
-
Enolate Formation: To a solution of the protected piperidinone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA, 1.1 eq) dropwise. Stir for 1 hour at -78 °C.
-
Alkylation: Add methyl iodide (1.2 eq) and stir at -78 °C for 2 hours, then slowly warm to room temperature.
-
Quenching and Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Deprotection: Deprotect the silyl ether using standard conditions (e.g., TBAF in THF).
-
Purification: Purify the final product by flash column chromatography.
Caption: Workflow for the α-alkylation of this compound.
Conclusion
This compound is a highly valuable chiral building block in drug discovery and development. The synthetic protocols detailed in this application note provide a robust foundation for the derivatization of this scaffold at its key functionalization points. By understanding the principles behind these transformations and carefully selecting reaction conditions, researchers can efficiently generate diverse libraries of novel piperidinone derivatives for biological evaluation.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (R)-4-Hydroxypiperidin-2-one [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of (S)-4-Hydroxypiperidin-2-one in the Synthesis of Novel Therapeutics
Introduction: The Ascendancy of Chiral Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, integral to the structure of a vast number of therapeutic agents.[1][2] Its prevalence is a testament to its favorable conformational flexibility and ability to engage in diverse intermolecular interactions, making it an ideal framework for drug design.[1] The strategic introduction of chirality into this scaffold elevates its utility, offering a powerful tool to refine a molecule's interaction with biological targets. Chiral piperidines can significantly enhance biological activity, selectivity, and pharmacokinetic profiles, ultimately leading to safer and more effective medicines.[3][4]
This guide focuses on a particularly valuable chiral building block: (S)-4-Hydroxypiperidin-2-one . This molecule, featuring a stereodefined hydroxyl group and a modifiable lactam ring, serves as a versatile synthon for constructing complex, enantiomerically pure pharmaceuticals. Its dual functionality provides medicinal chemists with a robust platform for generating libraries of novel compounds aimed at a range of therapeutic targets, from neurological disorders to oncology.[5] This document provides an in-depth exploration of its applications, complete with detailed protocols and the scientific rationale underpinning its use.
Part 1: The Strategic Value of this compound in Synthesis
The efficacy of this compound as a premier starting material stems from its distinct structural features, which allow for controlled, site-selective modifications.
-
Stereochemical Control: The (S)-configuration at the C4 position is critical. Biological systems are inherently chiral, and the ability to introduce a fixed stereocenter ensures specific interactions with target proteins, enhancing potency and reducing off-target effects that can arise from racemic mixtures.[1][3]
-
Orthogonal Functional Handles: The molecule possesses three primary sites for chemical elaboration: the secondary amine (as part of the lactam), the hydroxyl group, and the lactam carbonyl. These sites have different reactivities, allowing for a programmed, stepwise synthesis. For instance, the hydroxyl group can be alkylated or acylated under basic conditions, while the N-H bond can be targeted separately.
-
Conformational Rigidity: The cyclic lactam structure imparts a degree of conformational constraint, which is advantageous in drug design. By locking a portion of the molecule into a defined shape, chemists can reduce the entropic penalty of binding to a target, potentially increasing binding affinity.
-
Pathway to Diverse Piperidine Derivatives: The lactam can be reduced to the corresponding piperidine, opening up a vast chemical space of N-substituted 4-hydroxypiperidines—a motif present in numerous approved drugs, including the antipsychotic Haloperidol.[6] This versatility allows it to serve as a precursor for a wide array of bioactive compounds.[2][7]
Caption: Key reactive sites of this compound and their synthetic pathways.
Part 2: Application in the Synthesis of Enzyme Inhibitors
A primary application of this compound is in the development of novel enzyme inhibitors. The scaffold's stereochemistry and functional groups are ideal for creating molecules that can fit precisely into the active sites of enzymes, leading to high-potency inhibition. Piperidine derivatives have shown promise as inhibitors for a range of enzymes, including NEDD8 activating enzyme (NAE), tyrosinase, and α-Galactosidase A.[8][9][10]
Case Study: Synthesis of a Hypothetical Gamma-Secretase Modulator Core
Gamma-secretase is an enzyme implicated in Alzheimer's disease, making it a key therapeutic target.[5] The this compound core can be elaborated to occupy key binding pockets in such an enzyme. The hydroxyl group, for example, can be functionalized to form a hydrogen bond with a critical residue in the enzyme's active site, while the lactam nitrogen can be substituted with a larger aromatic group to establish hydrophobic or pi-stacking interactions.
The following protocol details a foundational step in such a synthesis: the selective O-alkylation of the hydroxyl group.
Protocol 1: Selective O-Alkylation via Williamson Ether Synthesis
This protocol describes the reaction of this compound with a generic electrophile (benzyl bromide) to form the corresponding ether. This is a crucial step for introducing side chains designed to interact with specific enzyme sub-pockets.
Causality & Rationale: Sodium hydride (NaH) is chosen as the base because it is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group to form a sodium alkoxide. This alkoxide is a much stronger nucleophile than the starting alcohol, facilitating a rapid SN2 reaction with the electrophile. The lactam N-H is less acidic and reacts much more slowly, allowing for high selectivity under controlled conditions. Anhydrous THF is used as the solvent to prevent quenching the highly reactive NaH and the alkoxide intermediate.
Materials:
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Benzyl Bromide (or other suitable electrophile)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and septum.
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes. A cloudy, white suspension should form, indicating the formation of the sodium alkoxide.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise via syringe, keeping the internal temperature below 5 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by cooling it back to 0 °C and slowly adding saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Extraction: Dilute the mixture with EtOAc and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with EtOAc.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 30-70% EtOAc in Hexanes) to afford the pure O-benzylated product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Parameter | Condition / Reagent | Rationale |
| Reactant | This compound | Chiral starting material |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for selective deprotonation |
| Electrophile | Benzyl Bromide | Introduces the desired side chain |
| Solvent | Anhydrous THF | Aprotic solvent, prevents quenching of reagents |
| Temperature | 0 °C to Room Temp | Controls reactivity and selectivity |
| Workup | Saturated aq. NH₄Cl | Safely quenches excess NaH |
| Purification | Column Chromatography | Isolates pure product from byproducts |
graph "Experimental_Workflow" {
rankdir=TB;
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
// Nodes
A [label="1. Dissolve this compound\nin Anhydrous THF under N2", fillcolor="#F1F3F4", fontcolor="#202124"];
B [label="2. Cool to 0°C and\nadd NaH (1.2 eq)", fillcolor="#FEF7E0", fontcolor="#202124"];
C [label="3. Stir for 30 min\n(Alkoxide Formation)", fillcolor="#FEF7E0", fontcolor="#202124"];
D [label="4. Add Benzyl Bromide (1.1 eq)\ndropwise at 0°C", fillcolor="#E8F0FE", fontcolor="#202124"];
E [label="5. Warm to RT and Monitor\nby TLC", fillcolor="#E8F0FE", fontcolor="#202124"];
F [label="6. Quench with sat. aq. NH4Cl", fillcolor="#FCE8E6", fontcolor="#202124"];
G [label="7. EtOAc/Water Extraction", fillcolor="#E6F4EA", fontcolor="#202124"];
H [label="8. Dry, Concentrate & Purify\n(Column Chromatography)", fillcolor="#E6F4EA", fontcolor="#202124"];
I [label="9. Characterize Product\n(NMR, MS)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
A -> B [color="#5F6368"];
B -> C [color="#5F6368"];
C -> D [color="#5F6368"];
D -> E [color="#5F6368"];
E -> F [color="#5F6368"];
F -> G [color="#5F6368"];
G -> H [color="#5F6368"];
H -> I [color="#5F6368"];
}
### **Part 3: Advanced Synthetic Transformations**
Beyond simple functionalization, this compound is a gateway to more complex heterocyclic systems. The following protocol outlines the N-Boc protection of the lactam, a common strategy to increase solubility in organic solvents and to modify the reactivity of the molecule for subsequent steps.
#### **Protocol 2: N-Boc Protection of this compound**
**Causality & Rationale:**
This reaction protects the lactam nitrogen with a tert-butyloxycarbonyl (Boc) group. DMAP (4-Dimethylaminopyridine) is a highly effective nucleophilic catalyst that reacts with di-tert-butyl dicarbonate (Boc₂O) to form a more reactive intermediate, which is then readily attacked by the lactam nitrogen. Triethylamine (TEA) is used as a mild, non-nucleophilic base to scavenge the acid generated during the reaction. This protection strategy is often employed before attempting reactions at other positions to prevent undesired side reactions at the N-H site.
**Materials:**
* this compound
* Di-tert-butyl dicarbonate (Boc₂O)
* Triethylamine (TEA)
* 4-(Dimethylamino)pyridine (DMAP)
* Dichloromethane (DCM)
* 1 M Hydrochloric Acid (HCl)
* Saturated aqueous Sodium Bicarbonate (NaHCO₃)
* Brine
* Anhydrous Sodium Sulfate (Na₂SO₄)
**Step-by-Step Methodology:**
1. **Preparation:** Dissolve this compound (1.0 eq) in DCM (approx. 0.2 M) in a round-bottom flask with a magnetic stirrer.
2. **Reagent Addition:** Add TEA (1.5 eq), DMAP (0.1 eq), and Boc₂O (1.2 eq) to the solution at room temperature.
3. **Reaction:** Stir the mixture at room temperature. The reaction is typically complete within 12-18 hours. Monitor by TLC for the disappearance of the starting material.
4. **Workup:** Dilute the reaction mixture with DCM.
5. **Washing:** Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
6. **Drying & Concentration:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
7. **Purification:** The crude product is often pure enough for subsequent steps, but can be further purified by flash chromatography if necessary.
```dot
graph "Conceptual_Pathway" {
rankdir=LR;
node [shape=record, style="filled", fontname="Arial", fontsize=10];
Start [label="{ this compound }" , fillcolor="#F1F3F4", fontcolor="#202124"];
Step1 [label="{ Step 1 | O-Alkylation\n(Protocol 1) } | { Adds R1 side chain for\n a specific interaction }" , fillcolor="#E8F0FE", fontcolor="#202124"];
Intermediate1 [label="{ O-Substituted Intermediate }" , fillcolor="#FEF7E0", fontcolor="#202124"];
Step2 [label="{ Step 2 | N-Arylation } | { Adds R2 group for\n hydrophobic pocket binding }" , fillcolor="#E8F0FE", fontcolor="#202124"];
Intermediate2 [label="{ Fully Decorated Lactam }" , fillcolor="#FEF7E0", fontcolor="#202124"];
Step3 [label="{ Step 3 | Lactam Reduction } | { Converts lactam to amine,\n increases basicity and flexibility }" , fillcolor="#E8F0FE", fontcolor="#202124"];
Final [label="{ Final Therapeutic Candidate\n(e.g., Enzyme Inhibitor) }" , shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Start:start -> Step1:f1 [color="#5F6368"];
Step1 -> Intermediate1:in1 [color="#5F6368"];
Intermediate1:in1 -> Step2:f2 [color="#5F6368"];
Step2 -> Intermediate2:in2 [color="#5F6368"];
Intermediate2:in2 -> Step3:f3 [color="#5F6368"];
Step3 -> Final:final [color="#5F6368"];
}
Caption: Conceptual synthetic pathway from the starting material to a therapeutic candidate.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the efficient and stereocontrolled synthesis of novel therapeutics. Its inherent chirality and orthogonal functional groups provide a reliable foundation for building molecular complexity. The protocols and strategies outlined in this guide demonstrate its versatility in accessing diverse chemical scaffolds, particularly for the development of potent and selective enzyme inhibitors. As the demand for enantiomerically pure pharmaceuticals grows, the importance of such well-defined chiral building blocks in the drug discovery and development pipeline will only continue to increase.
References
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. (R)-4-Hydroxypiperidin-2-one [myskinrecipes.com]
- 6. Haloperidol - Wikipedia [en.wikipedia.org]
- 7. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of (3S,4S,5S)-trihydroxylpiperidine derivatives as enzyme stabilizers to improve therapeutic enzyme activity in Fabry patient cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a novel NEDD8 Activating Enzyme Inhibitor with Piperidin-4-amine Scaffold by Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via reductive aldol cyclization.
An Application Guide for the Diastereoselective Synthesis of 4-Hydroxypiperidin-2-ones via Reductive Aldol Cyclization
Introduction: The Significance of the 4-Hydroxypiperidin-2-one Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Within this class, the 4-hydroxypiperidin-2-one motif is a particularly valuable building block. Its bifunctional nature—a lactam and a secondary alcohol—provides rich chemical handles for further elaboration, making it a key intermediate in the synthesis of complex molecules with potential therapeutic applications, including analgesic and neuroprotective agents.[2][3][4][5]
Traditional methods for constructing such substituted piperidines can be lengthy and may lack precise stereochemical control.[6][7] Metal-mediated cyclization reactions offer a powerful alternative, enabling the construction of heterocyclic rings with high levels of diastereoselectivity under mild conditions.[8] This application note provides a detailed overview and protocol for the diastereoselective synthesis of 4-hydroxypiperidin-2-ones using a Copper(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones.[8][9][10] This method is distinguished by its operational simplicity, high diastereoselectivity, and the use of readily available starting materials.
Mechanistic Rationale and Stereochemical Control
The success of this transformation hinges on the regioselective generation of a metal enolate under mild conditions, which then undergoes an intramolecular cyclization. The entire process can be understood as a cascade of distinct, mechanistically significant steps.
-
Hydrometalation: The reaction is initiated by the hydrometalation of the α,β-unsaturated amide. In this case, a copper(I) hydride species, generated in situ from a copper(I) catalyst and a silane reducing agent (e.g., tetramethyldisiloxane, TMDS), adds across the carbon-carbon double bond. This step regioselectively forms a copper enolate.[8][9]
-
Intramolecular Aldol Addition: The generated copper enolate is a potent nucleophile. It attacks the tethered ketone carbonyl group in an intramolecular fashion. This key C-C bond-forming step forges the six-membered piperidinone ring.
-
Stereoselectivity - The Zimmerman-Traxler Model: The high diastereoselectivity observed in this cyclization is rationalized by a closed, chair-like six-membered transition state, analogous to the classic Zimmerman-Traxler model for aldol reactions.[11][12] The substituents of the acyclic precursor arrange themselves to minimize steric interactions in this transition state. For the major diastereomer to be formed, the bulky substituents preferentially occupy pseudo-equatorial positions to avoid unfavorable 1,3-diaxial interactions. This conformational preference dictates the facial selectivity of the enolate's attack on the ketone, thereby setting the relative stereochemistry at the newly formed stereocenters (C3 and C4).
The diagram below illustrates the proposed catalytic cycle and the key stereodetermining transition state.
Caption: Proposed catalytic cycle for the reductive aldol cyclization.
Experimental Protocol: A Representative Synthesis
This protocol is adapted from the highly diastereoselective synthesis reported by Lam, Murray, and Firth.[9]
Reaction Scheme: Synthesis of (3S,4R)-1-benzyl-4-hydroxy-3,4-dimethylpiperidin-2-one
Materials & Reagents:
-
Precursor: (E)-N-benzyl-N-(2-oxopropyl)but-2-enamide
-
Catalyst: Copper(I) chloride (CuCl, 99.9%)
-
Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (DPPF, 97%)
-
Reductant: 1,1,3,3-Tetramethyldisiloxane (TMDS, 97%)
-
Solvent: Tetrahydrofuran (THF), anhydrous, ≥99.9%, inhibitor-free
-
Workup: Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether, Magnesium sulfate (MgSO₄)
-
Purification: Silica gel for column chromatography
Equipment:
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septum and Argon/Nitrogen inlet
-
Syringes for liquid transfer
-
Standard glassware for extraction and chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon), add Copper(I) chloride (5 mol %) and DPPF (5 mol %).
-
Solvent Addition: Add anhydrous THF (to make a 0.1 M solution with respect to the substrate) via syringe. Stir the resulting suspension for 15 minutes at room temperature.
-
Substrate Addition: Add the α,β-unsaturated amide precursor (1.0 equiv) to the flask.
-
Initiation of Reaction: Add TMDS (1.0 equiv) dropwise via syringe. The reaction mixture is typically stirred at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 2-24 hours.[9]
-
Quenching and Workup: Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-hydroxypiperidin-2-one as a single diastereomer.
Data Summary: Substrate Scope and Diastereoselectivity
The Cu(I)-catalyzed reductive aldol cyclization has been shown to be effective for a range of substrates, consistently delivering high yields and excellent diastereoselectivity. The data below is summarized from the foundational work in this area.[9]
| Entry | R¹ | R² | R³ | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | H | Me | Me | 2 | 82 | >20:1 |
| 2 | H | Me | Et | 24 | 75 | >20:1 |
| 3 | H | Et | Me | 2 | 79 | >20:1 |
| 4 | Me | Me | Me | 2 | 80 | >20:1 |
| 5 | H | Ph | Me | 24 | 60 | >20:1 |
Table adapted from Lam, H. W.; Murray, G. J.; Firth, J. D. Org. Lett. 2005, 7 (25), 5743–5746.[9] Yields are for the isolated major diastereomer. Diastereomeric ratio was determined by ¹H NMR analysis of the unpurified reaction mixtures.
General Experimental Workflow
The following diagram outlines the logical flow of the experimental process, from preparation to final analysis.
Caption: A high-level overview of the experimental procedure.
Key Considerations for Success & Troubleshooting
-
Atmosphere Control: The Cu(I) catalyst and the copper hydride intermediate are sensitive to oxygen. Maintaining a strictly inert atmosphere of argon or nitrogen throughout the setup and reaction is critical for catalyst longevity and reproducibility.
-
Solvent and Reagent Purity: The use of anhydrous THF is essential, as water can react with the silane reductant and the copper hydride species. TMDS should be of high purity; aged bottles may have reduced activity.
-
Catalyst System: While CuCl is a common precatalyst, other Cu(I) sources can be used. The choice of phosphine ligand can be important, though DPPF has proven robust for this specific transformation.[9]
-
Troubleshooting - Low Yield: If low yields are observed, consider the following: (i) ensure the inert atmosphere was maintained, (ii) use freshly opened or distilled anhydrous solvent and TMDS, (iii) check the purity of the starting α,β-unsaturated amide.
-
Troubleshooting - Poor Diastereoselectivity: A loss of diastereoselectivity is uncommon for this reaction but could indicate a competing reaction pathway. This might occur if the reaction temperature is too high or if impurities are present that interfere with the chelated transition state.
Conclusion and Future Outlook
The Cu(I)-catalyzed reductive aldol cyclization is a highly efficient and diastereoselective method for the synthesis of 4-hydroxypiperidin-2-ones. The reaction proceeds under mild conditions, tolerates a variety of substituents, and provides excellent stereochemical control, making it a valuable tool for synthetic and medicinal chemists. Current and future work in this area is focused on expanding the substrate scope and, most notably, developing enantioselective variants of this process to provide access to chirally pure piperidinone building blocks.[8][9]
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. (R)-4-Hydroxypiperidin-2-one [myskinrecipes.com]
- 4. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Piperidone synthesis [organic-chemistry.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacy180.com [pharmacy180.com]
- 12. Aldol reaction - Wikipedia [en.wikipedia.org]
Application of (S)-4-Hydroxypiperidin-2-one in constructing piperidine-based scaffolds.
An Application Guide to (S)-4-Hydroxypiperidin-2-one: A Versatile Chiral Building Block for Piperidine-Based Scaffolds
Introduction: The Strategic Value of Chiral Piperidines in Modern Drug Discovery
The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in modern pharmaceuticals, forming the core of numerous approved drugs.[1] Its prevalence stems from its ability to act as a conformationally constrained, basic nitrogen-containing structure that can engage in critical interactions with biological targets while often conferring favorable physicochemical properties such as aqueous solubility.[2][3] However, the introduction of stereocenters into the piperidine ring elevates its utility exponentially. Chiral piperidine scaffolds are instrumental in drug design for enhancing biological activity, improving selectivity for the target receptor, optimizing pharmacokinetic profiles, and reducing off-target toxicities.[2][3][4][5]
This compound emerges as a particularly powerful and versatile chiral building block for the stereocontrolled synthesis of complex piperidine derivatives. This δ-lactam possesses multiple strategic advantages:
-
A Pre-installed Stereocenter: The (S)-configured hydroxyl group at the C4 position provides a fixed stereochemical anchor, enabling the synthesis of enantiopure final products.
-
Orthogonal Functional Handles: It features a secondary alcohol and a lactam, which can be functionalized selectively. The hydroxyl group allows for O-alkylation, acylation, oxidation, or inversion, while the lactam provides a pathway to N-substituted piperidines upon reduction.
-
Conformational Rigidity: The cyclic lactam structure offers a degree of conformational rigidity that aids in predictable, stereoselective transformations.
This guide provides a detailed exploration of the applications of this compound, presenting validated protocols and the scientific rationale behind its use in constructing diverse and medicinally relevant piperidine-based scaffolds.
Physicochemical Properties and Handling
A thorough understanding of the starting material's properties is fundamental to its successful application.
| Property | Value | Reference |
| IUPAC Name | This compound | [6] |
| CAS Number | 476014-92-3 | [6] |
| Molecular Formula | C₅H₉NO₂ | [6][7][8] |
| Molecular Weight | 115.13 g/mol | [6][7][8] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 165-168 °C | [7] |
| Storage | Store at 2-8 °C under inert atmosphere | [7] |
Handling and Reactivity Insights: this compound is a stable, crystalline solid. The key to its synthetic utility lies in the differential reactivity of its two functional groups. The lactam N-H is weakly acidic and can be deprotonated with strong bases (e.g., NaH) for N-functionalization. The secondary alcohol can be acylated, alkylated, or oxidized under standard conditions. Its hygroscopic nature warrants storage in a desiccator or under an inert atmosphere to ensure reproducibility in reactions.
Core Synthetic Strategies and Protocols
The construction of piperidine scaffolds from this compound can be logically categorized into three primary strategies: manipulation of the lactam nitrogen, functionalization of the C4-hydroxyl group, and the sequential combination of these steps to build molecular complexity.
Strategy 1: N-Functionalization and Subsequent Lactam Reduction
This is the most direct route to N-substituted 4-hydroxypiperidines. The lactam nitrogen is first derivatized, followed by the reduction of the amide carbonyl to the corresponding amine. This workflow fixes the N-substituent early in the synthetic sequence.
Protocol 1: N-Benzylation of this compound
-
Rationale: This protocol installs a benzyl group, a common N-protecting group that can be readily removed by hydrogenolysis. Sodium hydride (NaH) is used as a strong, non-nucleophilic base to deprotonate the lactam nitrogen, forming a sodium salt that readily reacts with benzyl bromide. Anhydrous THF is critical to prevent quenching the NaH.
-
Step-by-Step Methodology:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-benzyl lactam.
-
Protocol 2: Reduction of N-Benzyl-(S)-4-Hydroxypiperidin-2-one
-
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of completely reducing the lactam carbonyl to a methylene group. The reaction is highly exothermic and requires strict anhydrous conditions and careful quenching.
-
Step-by-Step Methodology:
-
To a stirred suspension of LiAlH₄ (2.0-3.0 eq.) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of the N-benzyl lactam (from Protocol 1, 1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C.
-
Perform a Fieser workup: sequentially and dropwise, add H₂O (x mL), followed by 15% aqueous NaOH (x mL), and finally H₂O (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate vigorously for 1 hour, then filter it through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-(S)-4-hydroxypiperidine. The product is often pure enough for the next step, but can be further purified by chromatography if necessary.
-
Strategy 2: Diversification via the C4-Hydroxyl Group
The C4-hydroxyl group is a versatile handle for introducing structural diversity. It can be protected, inverted to access the opposite diastereomer, or oxidized to a ketone to open new avenues for functionalization.
Protocol 3: Oxidation to N-Protected-Piperidine-2,4-dione
-
Rationale: Oxidation of the C4-hydroxyl to a ketone creates a piperidin-4-one scaffold, which is a valuable intermediate for reactions like reductive amination or Grignard additions.[9][10] It is often necessary to first protect the lactam nitrogen to prevent side reactions. Dess-Martin Periodinane (DMP) is a mild oxidant that works well for this transformation at room temperature.
-
Step-by-Step Methodology:
-
Protect the lactam nitrogen of this compound with a suitable protecting group (e.g., Boc anhydride for a Boc group) using standard conditions.
-
Dissolve the N-protected lactam (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add Dess-Martin Periodinane (1.2-1.5 eq.) in one portion at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ solution.
-
Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield the N-protected piperidine-2,4-dione.
-
Protocol 4: Stereochemical Inversion via Mitsunobu Reaction
-
Rationale: The Mitsunobu reaction provides a reliable method for inverting the stereochemistry of a secondary alcohol with high fidelity. The reaction proceeds via an SN2 mechanism. Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) activate the alcohol, which is then displaced by a nucleophile (p-nitrobenzoic acid). Subsequent hydrolysis of the resulting ester reveals the inverted alcohol.
-
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq., N-protection may be required depending on the substrate), p-nitrobenzoic acid (1.5 eq.), and PPh₃ (1.5 eq.) in anhydrous THF.
-
Cool the solution to 0 °C and add DIAD (1.5 eq.) dropwise with stirring. A color change and/or formation of a precipitate is typically observed.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Once the starting alcohol is consumed, concentrate the mixture under reduced pressure.
-
Directly subject the crude ester to hydrolysis: dissolve the residue in a mixture of methanol and THF, add an aqueous solution of K₂CO₃ (3.0 eq.), and stir at room temperature for 4-6 hours.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography to isolate the (R)-4-Hydroxypiperidin-2-one derivative.
-
Strategy 3: Integrated Synthesis for Complex Scaffolds
The true power of this compound lies in the logical combination of the above protocols to rapidly assemble highly functionalized, stereochemically defined piperidines. The choice of reaction sequence is critical and depends on the final target structure.
This example workflow demonstrates a robust sequence for creating a chiral, 4,4-disubstituted piperidine. The initial N-protection prevents side reactions during oxidation. The resulting ketone is then a prochiral center, and its reaction with a Grignard reagent sets a new quaternary stereocenter, often with predictable facial selectivity. Subsequent reduction and deprotection deliver the final, complex scaffold.
Conclusion
This compound is a high-value, versatile chiral building block that provides an efficient entry point to a wide array of enantiomerically pure piperidine scaffolds. Its orthogonal functional handles—the lactam and the C4-hydroxyl group—allow for a logical and stepwise introduction of molecular diversity. By leveraging the robust protocols for N-functionalization, C4-oxidation, stereoinversion, and lactam reduction, researchers in drug discovery can rapidly construct novel, stereochemically defined piperidines, accelerating the development of next-generation therapeutics.[1][2]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-(S)-hydroxy-2-piperidinone 95.00% | CAS: 476014-92-3 | AChemBlock [achemblock.com]
- 7. chembk.com [chembk.com]
- 8. 4-hydroxy-2-Piperidinone | C5H9NO2 | CID 11251988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of N-Alkylated (S)-4-Hydroxypiperidin-2-one Derivatives
An in-depth guide to the N-alkylation of (S)-4-Hydroxypiperidin-2-one, a critical process in the synthesis of various pharmacologically active compounds, is detailed below. This document provides researchers, scientists, and drug development professionals with comprehensive experimental procedures, mechanistic insights, and practical considerations for this important chemical transformation.
This compound is a valuable chiral building block in medicinal chemistry. Its rigid, cyclic structure and stereocenter make it an attractive scaffold for designing novel therapeutics. The introduction of substituents on the nitrogen atom (N-alkylation) is a common and crucial step in the development of new drug candidates. This modification allows for the exploration of the chemical space around the core structure, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. N-alkylated derivatives of this compound have been investigated for their potential as anticoagulants, anti-infectives, and agents targeting various enzymes and receptors.
This guide provides a detailed overview of the experimental procedures for the N-alkylation of this compound, with a focus on practical implementation in a research and development setting.
Core Principles of N-Alkylation of Lactams
The N-alkylation of lactams, such as this compound, involves the formation of a carbon-nitrogen bond at the lactam nitrogen. The success of this reaction hinges on several factors, including the choice of the alkylating agent, base, and solvent. The key challenge is to achieve selective N-alkylation over O-alkylation, which can occur on the hydroxyl group present at the C4 position.
Two of the most common and effective methods for the N-alkylation of this compound are:
-
Williamson-Type Synthesis: This classical approach involves the deprotonation of the lactam nitrogen with a suitable base to form a nucleophilic lactamate anion, which then undergoes a nucleophilic substitution reaction with an alkyl halide.
-
Reductive Amination: This method involves the reaction of the lactam with an aldehyde or ketone in the presence of a reducing agent. This two-step, one-pot process is particularly useful for introducing a wide variety of alkyl groups.
Experimental Protocols
Method 1: N-Alkylation via Williamson-Type Synthesis
This method is well-suited for the introduction of primary and some secondary alkyl groups using alkyl halides. The choice of base is critical to ensure efficient deprotonation of the lactam nitrogen without promoting side reactions.
Reaction Scheme:
Workflow for Williamson-Type N-Alkylation
Step-by-Step Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material. The concentration is typically in the range of 0.1-0.5 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.5 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Alkylation: Add the alkyl halide (R-X, 1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary Table:
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzyl bromide | NaH | DMF | 0 to rt | 4 | 85-95 |
| Ethyl iodide | NaH | DMF | 0 to rt | 6 | 70-80 |
| Propargyl bromide | K2CO3 | Acetonitrile | rt | 12 | 65-75 |
| Methyl iodide | NaH | THF | 0 to rt | 2 | 90-98 |
Method 2: N-Alkylation via Reductive Amination
Reductive amination is a versatile method for introducing a wide range of alkyl groups, including those derived from aldehydes and ketones. This one-pot procedure is generally mild and tolerates a variety of functional groups.
Reaction Scheme:
Application Note & Protocols: Chemo-enzymatic Approaches for Synthesizing Enantioenriched Piperidones
Audience: Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs. Accessing these molecules in an enantiomerically pure form is often a critical determinant of therapeutic efficacy and safety. Traditional chemical methods for achieving this can be resource-intensive, requiring harsh reagents, cryogenic temperatures, or multi-step chiral auxiliary-based syntheses. This guide moves beyond theoretical discussions to provide robust, field-proven chemo-enzymatic protocols. By leveraging the exquisite selectivity of enzymes, we can devise elegant, efficient, and sustainable pathways to high-value enantioenriched piperidones. The methodologies detailed herein are designed to be both illustrative and directly applicable, providing a solid foundation for researchers to build upon.
The Strategic Advantage of Biocatalysis in Piperidone Synthesis
Enantioenriched piperidones are privileged structures in pharmaceuticals, acting as key intermediates for drugs targeting a wide range of conditions, from neurological disorders to cancer.[1][2][3] The precise three-dimensional arrangement of substituents on the piperidine ring is paramount for molecular recognition at the biological target. Chemo-enzymatic synthesis offers a powerful solution by combining the versatility of chemical synthesis with the unparalleled stereoselectivity of biocatalysts.[4] This synergy allows for the creation of complex chiral molecules under mild, environmentally benign conditions, often reducing the number of synthetic steps and improving overall yield and purity.[5]
This document outlines four principal chemo-enzymatic strategies for generating enantioenriched piperidones and their immediate precursors:
-
Kinetic Resolution (KR): Selective enzymatic transformation of one enantiomer from a racemic mixture.
-
Dynamic Kinetic Resolution (DKR): A more advanced approach that combines enzymatic resolution with in-situ racemization to convert the entire racemic starting material into a single desired enantiomer.
-
Asymmetric Reductive Amination: Direct enzymatic conversion of a prochiral piperidone into a chiral amine.
-
Enzymatic Desymmetrization: Stereoselective modification of a prochiral precursor to induce chirality.
Strategy I: Lipase-Mediated Kinetic Resolution (KR)
Kinetic resolution is a classic and highly effective method for separating racemates. In this approach, an enzyme selectively acylates or hydrolyzes one enantiomer at a much higher rate than the other. Lipases, particularly from Candida antarctica (CAL-B) and Pseudomonas cepacia (PSL), are workhorse enzymes for this purpose due to their broad substrate tolerance, high stability in organic solvents, and excellent enantioselectivity.[6][7]
The primary limitation of KR is its maximum theoretical yield of 50% for the desired product. However, its operational simplicity and the high enantiomeric excess (ee) achievable make it a valuable tool.[8]
Conceptual Workflow: Kinetic Resolution
A racemic mixture of a piperidine derivative (e.g., a piperidine alcohol) is exposed to a lipase and an acylating agent. The enzyme selectively acylates one enantiomer, leaving the other unreacted. The resulting mixture of the acylated product and the unreacted starting material can then be separated by standard chromatographic techniques.
Caption: Lipase-catalyzed Kinetic Resolution of a racemic piperidine.
Protocol 1: Kinetic Resolution of (±)-2-Piperidineethanol
This protocol is adapted from methodologies demonstrating the resolution of piperidine-containing alcohols.[9][10]
Materials:
-
(±)-N-Boc-2-piperidineethanol
-
Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435)
-
Vinyl acetate (acyl donor)
-
Methyl tert-butyl ether (MTBE), anhydrous
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., screw-cap vial)
-
Temperature-controlled shaker or water bath
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate)
Procedure:
-
Reaction Setup: To a 25 mL screw-cap vial, add N-Boc-2-piperidineethanol (1.0 mmol, 229 mg).
-
Solvent Addition: Dissolve the substrate in 10 mL of anhydrous MTBE.
-
Acyl Donor: Add vinyl acetate (1.5 mmol, 138 µL). The slight excess ensures the reaction proceeds efficiently.
-
Enzyme Addition: Add immobilized CAL-B (50 mg, ~5% w/w relative to substrate). The optimal enzyme loading should be determined empirically but this is a good starting point.
-
Incubation: Seal the vial and place it in an orbital shaker or on a stir plate at 30°C.
-
Monitoring: Monitor the reaction progress by taking small aliquots over time (e.g., every 4-6 hours) and analyzing them by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material.
-
Work-up: Once ~50% conversion is reached (typically 24-48 hours), filter off the immobilized enzyme. The enzyme can be washed with fresh MTBE, dried, and potentially reused.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue, containing the acylated product and unreacted alcohol, is purified by silica gel column chromatography to separate the two components.
Data Summary Table:
| Parameter | Value / Condition | Causality / Rationale |
| Enzyme | Candida antarctica Lipase B (CAL-B) | Widely used, robust, and shows excellent enantioselectivity for a broad range of alcohols.[6] |
| Substrate | (±)-N-Boc-2-piperidineethanol | The Boc protecting group enhances solubility in organic solvents and prevents side reactions at the nitrogen. |
| Acyl Donor | Vinyl Acetate | Forms a non-reversible enol leaving group, driving the reaction equilibrium towards the products. |
| Solvent | MTBE | A common solvent for lipase reactions, offering good substrate solubility and enzyme stability.[11] |
| Temperature | 30°C | A mild temperature that balances reaction rate with enzyme stability and selectivity. |
| Conversion | ~50% | Stopping at 50% conversion is critical for achieving high enantiomeric excess for both product and starting material in a KR. |
| Expected ee | >95% for both product and unreacted substrate | CAL-B is known for its high E-value (enantiomeric ratio) in such resolutions. |
Strategy II: Transaminase-Mediated Dynamic Kinetic Resolution (DKR)
Dynamic Kinetic Resolution (DKR) overcomes the 50% yield limitation of standard KR by integrating an in-situ racemization of the starting material. This allows the less reactive enantiomer to be continuously converted into the more reactive one, enabling a theoretical conversion of 100% to a single, enantioenriched product. Transaminases (TAs) are powerful enzymes for this process, as they can asymmetrically aminate a ketone while the starting ketone racemizes under the reaction conditions.[12][13]
Conceptual Workflow: Dynamic Kinetic Resolution
A racemic piperidone is subjected to a stereoselective transaminase. One enantiomer is preferentially aminated. Concurrently, a mild base or the reaction conditions facilitate the racemization of the piperidone, constantly replenishing the enantiomer that the enzyme prefers.
Caption: Transaminase-mediated DKR of a racemic 4-piperidone.
Protocol 2: DKR of a Substituted 4-Piperidone via Asymmetric Transamination
This protocol is based on the synthesis of a key intermediate for a Smoothened (SMO) receptor inhibitor, showcasing a highly efficient DKR to set two stereocenters in a single step.[12][13]
Materials:
-
Racemic 2,6-dimethyl-1-(phenylsulfonyl)-4-piperidone (or similar racemic 4-piperidone)
-
Transaminase (e.g., ATA-256 or a commercially available TA kit for screening)
-
Isopropylamine (IPA) as the amine donor
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer (KPi), 100 mM, pH 8.0
-
DMSO (co-solvent)
-
Temperature-controlled incubator/shaker
Procedure:
-
Enzyme Solution Prep: Prepare a stock solution of the transaminase in 100 mM KPi buffer (pH 8.0).
-
Reaction Mixture: In a reaction vial, combine the following in order:
-
100 mM KPi buffer (pH 8.0)
-
PLP (to a final concentration of 1 mM)
-
Isopropylamine (to a final concentration of 1 M)
-
DMSO (to a final concentration of 10-20% v/v to aid substrate solubility)
-
-
Substrate Addition: Add the racemic 4-piperidone substrate (e.g., to a final concentration of 50 mM), dissolved in a minimal amount of DMSO.
-
Initiation: Add the transaminase enzyme solution to initiate the reaction (e.g., to a final concentration of 10 mg/mL).
-
Incubation: Seal the vial and incubate at 37-45°C with vigorous shaking (e.g., 700 rpm) for 24-48 hours. The racemization of the 4-piperidone is often facile under these mildly basic conditions, especially at the alpha position.
-
Monitoring: Track the formation of the desired amine product and the consumption of the ketone by HPLC or LC-MS. Check for both diastereomeric ratio (dr) and enantiomeric excess (ee).
-
Work-up: After the reaction is complete, quench by adding an equal volume of a solvent like ethyl acetate or MTBE. Adjust the pH to >10 with NaOH to ensure the product amine is in its free base form.
-
Extraction & Purification: Extract the product into the organic solvent, dry the organic layer (e.g., with Na₂SO₄), and concentrate. The crude product can be purified via chromatography or crystallization.
Data Summary Table:
| Parameter | Value / Condition | Causality / Rationale |
| Enzyme | Transaminase (TA/ATA) | TAs are PLP-dependent enzymes that catalyze the transfer of an amino group from a donor to a ketone, often with exquisite stereoselectivity.[5][14][15] |
| Amine Donor | Isopropylamine (IPA) | A common, inexpensive amine donor. The co-product, acetone, is volatile and its removal can help drive the reaction equilibrium.[14] |
| Cofactor | Pyridoxal-5'-phosphate (PLP) | Essential cofactor for transaminase activity, forming the Schiff base intermediate.[5] |
| pH | ~8.0 | A common pH for TA activity and can facilitate the necessary enolization for racemization of the piperidone. |
| Racemization | In-situ | The alpha-protons of the piperidone are acidic enough to allow for racemization under the reaction conditions, enabling the DKR process.[13] |
| Expected Outcome | >10:1 dr, >99% ee | The power of DKR is achieving high stereoselectivity and high yield simultaneously.[12] |
Strategy III: Asymmetric Synthesis via Imine Reductase (IRED)
A highly atom-economical approach to chiral amines is the direct asymmetric reductive amination of a prochiral ketone. Imine reductases (IREDs), also known as reductive aminases (RedAms), are NADPH-dependent enzymes that catalyze the reduction of an imine intermediate formed in-situ from a ketone and an amine.[16][17] This strategy creates the desired chiral center directly from a symmetric precursor.
Conceptual Workflow: Asymmetric Reductive Amination
A prochiral piperidone and an amine source react to form a transient imine (or enamine) intermediate. An IRED, using NADPH as a hydride source, stereoselectively reduces this intermediate to form the enantioenriched piperidine amine.
Caption: IRED-catalyzed asymmetric synthesis from a prochiral piperidone.
Protocol 3: IRED-Catalyzed Reductive Amination of N-Boc-4-Piperidone
This protocol is a representative procedure for the synthesis of chiral 4-aminopiperidines, key building blocks for many pharmaceuticals.[16][18]
Materials:
-
N-Boc-4-piperidone
-
Benzylamine (or other desired amine)
-
Engineered Imine Reductase (e.g., an IRED from a screening kit or a literature-reported variant)[18]
-
NADP⁺ (cofactor)
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Tris-HCl buffer, 100 mM, pH 9.0
-
Temperature-controlled incubator/shaker
Procedure:
-
Cofactor Regeneration Mix: In a vial, prepare the regeneration system by dissolving D-glucose (to a final concentration of 50-100 mM) in the Tris-HCl buffer. Add GDH (e.g., 0.5-1.0 mg/mL).
-
Reaction Setup: To the regeneration mix, add the following:
-
NADP⁺ (to a final concentration of 0.5-1.0 mM)
-
N-Boc-4-piperidone (e.g., 10-50 mM)
-
Benzylamine (1.0-1.2 equivalents)
-
-
Initiation: Add the IRED enzyme, either as a purified protein or lyophilized cell-free extract (e.g., 1-5 mg/mL).
-
Incubation: Seal the reaction vessel and incubate at 30°C with shaking for 24 hours. The higher pH (9.0) helps to favor the formation of the imine intermediate.
-
Monitoring: Analyze the reaction for product formation and enantiomeric excess using chiral HPLC or LC-MS.
-
Work-up and Purification: Quench the reaction by adding an equal volume of MTBE or ethyl acetate. Basify the aqueous layer with K₂CO₃ or NaOH and extract the product. Dry the organic layer, concentrate, and purify by column chromatography.
Data Summary Table:
| Parameter | Value / Condition | Causality / Rationale |
| Enzyme | Imine Reductase (IRED/RedAm) | Specifically evolved or discovered to catalyze the asymmetric reduction of imines.[16][17] |
| Cofactor System | NADP⁺ / GDH / Glucose | The catalytic amount of expensive NADP⁺ is continuously regenerated to its active NADPH form by GDH, which oxidizes glucose. This makes the process cost-effective. |
| pH | ~9.0 | Favors the condensation of the ketone and amine to form the imine substrate for the IRED.[17] |
| Amine | Benzylamine | A common amine used in reductive aminations; the resulting benzyl group can often be easily removed by hydrogenolysis if a primary amine is desired. |
| Expected Outcome | High conversion, >99% ee | Modern engineered IREDs can provide nearly perfect enantioselectivity for their target substrates.[18] |
Strategy IV: Enzymatic Desymmetrization of Prochiral Precursors
Desymmetrization is an elegant strategy that converts a prochiral molecule into a single enantiomer in a single step, with a theoretical yield of 100%.[19][20] For piperidones, this often involves starting with a symmetrically substituted diol or diester precursor. A hydrolase, typically a lipase, can then selectively hydrolyze or acylate one of the two enantiotopic functional groups, creating a chiral monoester or monoalcohol.[21]
Conceptual Workflow: Desymmetrization
A prochiral diol, which has a plane of symmetry, is treated with a lipase and an acyl donor. The enzyme recognizes the three-dimensional difference between the two hydroxyl groups and selectively acylates one of them, breaking the symmetry and generating a chiral monoacetate with high enantiomeric excess.
Caption: Desymmetrization of a prochiral diol to a chiral piperidone precursor.
Protocol 4: Lipase-Catalyzed Desymmetrization of a Prochiral Piperidine-Diol
This protocol describes the desymmetrization of a meso-diol, which can then be chemically converted into an enantioenriched piperidone.[20][21]
Materials:
-
cis-1-benzyl-3,5-bis(hydroxymethyl)piperidine (prochiral diol)
-
Pseudomonas cepacia Lipase (PSL, e.g., Amano Lipase PS)
-
Vinyl acetate
-
Diisopropyl ether (DIPE)
-
Molecular sieves (4Å), activated
-
Magnetic stirrer, reaction vessel
-
Temperature-controlled environment
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the prochiral diol (1.0 mmol) in 15 mL of anhydrous diisopropyl ether.
-
Drying Agent: Add activated 4Å molecular sieves (~200 mg) to scavenge any residual water, which can interfere with the acylation.
-
Acyl Donor: Add vinyl acetate (5.0 mmol, 5 equivalents). A larger excess is often used in desymmetrization to ensure the reaction goes to completion.
-
Enzyme Addition: Add the lipase powder (e.g., 100 mg).
-
Incubation: Stir the suspension at room temperature (25°C).
-
Monitoring: Follow the conversion of the diol to the monoacetate and diacetate by TLC or GC. The goal is to maximize the formation of the monoacetate.
-
Work-up: When the starting diol is consumed, filter off the enzyme and molecular sieves, washing with fresh solvent.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel chromatography to isolate the desired chiral monoacetate. The monoacetate can then be carried forward through chemical steps (e.g., oxidation of the remaining alcohol followed by cyclization) to form the target piperidone.
Data Summary Table:
| Parameter | Value / Condition | Causality / Rationale |
| Enzyme | Pseudomonas cepacia Lipase (PSL) | Known to be highly effective for the desymmetrization of various prochiral diols and diamines.[22] |
| Substrate | Prochiral meso-diol | A symmetrical starting material allows for a potential 100% yield of a single enantiomeric product. |
| Strategy | Acylation (Transesterification) | Generally preferred over hydrolysis in organic solvents as it minimizes water content, which can lead to unwanted side reactions. |
| Solvent | Diisopropyl ether (DIPE) | A non-polar solvent that is compatible with lipase activity. |
| Key Benefit | 100% Theoretical Yield | Unlike KR, desymmetrization converts the entire prochiral starting material into a chiral product.[23] |
| Expected ee | >98% | Enzymatic desymmetrization is one of the most powerful methods for generating materials with very high enantiopurity.[20] |
Conclusion
The chemo-enzymatic strategies presented in this guide represent a fraction of the possibilities but form a core toolkit for the modern synthetic chemist. By understanding the principles behind kinetic resolution, dynamic kinetic resolution, asymmetric synthesis, and desymmetrization, researchers can rationally design efficient and sustainable routes to valuable enantioenriched piperidones. The selection of the optimal enzyme and reaction conditions remains a critical, empirical step, and the use of commercially available enzyme screening kits is highly encouraged to accelerate project timelines. The integration of biocatalysis into synthetic planning is no longer a niche specialty but a fundamental component of state-of-the-art chemical synthesis.
References
- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Current Progress in the Chemoenzymatic Synthesis of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development of a concise, asymmetric synthesis of a smoothened receptor (SMO) inhibitor: enzymatic transamination of a 4-piperidinone with dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine - Chemical Science (RSC Publishing) DOI:10.1039/D2SC07014F [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Enzymatic Desymmetrization of Prochiral Molecules | Bentham Science [eurekaselect.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Enzymatic desymmetrization of prochiral 2-substituted-1,3-diamines: preparation of valuable nitrogenated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. iris.unife.it [iris.unife.it]
Application Notes & Protocols: Synthesis of Conformationally Constrained Peptides Using Piperidinone Templates
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The conformational flexibility of native peptides often limits their therapeutic potential due to reduced receptor affinity, selectivity, and susceptibility to proteolytic degradation. Constraining the peptide backbone into a bioactive conformation can overcome these limitations, leading to more potent and stable drug candidates. This guide provides a comprehensive overview and detailed protocols for the synthesis of conformationally constrained peptides utilizing piperidinone-based templates. We will delve into the rationale behind this strategy, the synthesis of key building blocks, their incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and the analytical methods for conformational analysis.
Introduction: The Rationale for Conformational Constraint
Peptides are exquisite signaling molecules, mediating a vast array of physiological processes through specific interactions with their target receptors. However, their inherent flexibility in solution means they exist as an ensemble of conformations, only a fraction of which are active. This conformational entropy must be overcome upon binding to a receptor, which is energetically unfavorable.[1] By introducing rigid scaffolds, such as piperidinone templates, we can pre-organize the peptide into a conformation that mimics the receptor-bound state, thereby enhancing binding affinity and biological activity.[2]
The piperidine ring, a prevalent motif in many natural products and pharmaceuticals, serves as an excellent scaffold for inducing conformational constraints.[3] Piperidinone-constrained peptides have shown promise in various therapeutic areas, including as inhibitors of dipeptidyl peptidase IV (DPP4) for the treatment of type 2 diabetes.[4][5]
Logical Workflow for Synthesis and Analysis
Caption: Overall workflow for the synthesis and analysis of piperidinone-constrained peptides.
Synthesis of Piperidinone Building Blocks
The synthesis of enantiomerically pure 3-amino-substituted piperidinone derivatives is a critical first step. These building blocks can be prepared from readily available chiral starting materials such as L-glutamic acid.
Protocol 2.1: Synthesis of 3-(N-Boc-amino)-piperidin-2-one from L-Glutamic Acid
This multi-step protocol describes the synthesis of a versatile 3-amino piperidinone building block.
Reaction Scheme
Caption: Synthetic route to 3-amino-substituted piperidines from L-glutamic acid.
Materials:
-
L-Glutamic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium borohydride (NaBH₄)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N)
-
Dimethylaminopyridine (DMAP)
-
Appropriate amine (e.g., benzylamine for cyclization)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Esterification: To a cooled (0 °C) suspension of L-glutamic acid in methanol, add thionyl chloride dropwise. Allow the reaction to warm to room temperature and stir overnight. Remove the solvent under reduced pressure to obtain the diethyl ester.[6]
-
N-Boc Protection: Dissolve the diethyl ester in a suitable solvent like DCM and add di-tert-butyl dicarbonate. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Reduction to Diol: Cautiously add sodium borohydride to a solution of the N-Boc protected diester in a suitable solvent (e.g., THF/MeOH). Stir until the reaction is complete. Quench the reaction carefully with water and extract the product with an organic solvent.
-
Tosylation: Dissolve the N-Boc diol in DCM and cool to 0 °C. Add triethylamine, p-toluenesulfonyl chloride, and a catalytic amount of DMAP. Stir the reaction at room temperature until completion. Wash the organic layer with saturated aqueous NaHCO₃ and brine.[6]
-
Cyclization: To the crude ditosylate, add the desired amine (e.g., benzylamine) and stir at an elevated temperature to facilitate the cyclization to the corresponding piperidinone. The specific conditions will depend on the amine used.[6]
-
Purification: Purify the final product by column chromatography on silica gel.
Solid-Phase Peptide Synthesis (SPPS) of Piperidinone-Constrained Peptides
The Fmoc/tBu strategy is the most commonly used methodology for SPPS.[7] The incorporation of non-natural amino acids like piperidinone derivatives may require modified coupling conditions to overcome steric hindrance.
Protocol 3.1: General Fmoc-SPPS Cycle
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Piperidinone building block (Fmoc-protected)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
Ninhydrin test kit
SPPS Workflow
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove piperidine and the Fmoc-adduct.
-
Coupling:
-
For standard amino acids: In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents) with DIC (3-5 eq.) and Oxyma (3-5 eq.) in DMF for 5-10 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
For Piperidinone Building Block (and other sterically hindered residues): Double coupling may be necessary. Use a stronger coupling reagent like HATU or HCTU if needed. Extend the coupling time to 4 hours or overnight.[8]
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Monitoring: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A yellow/brown color indicates a successful coupling, while a blue/purple color signifies an incomplete reaction, requiring a recoupling step.
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
Table 1: Recommended Coupling Reagents and Conditions
| Amino Acid Type | Coupling Reagent | Equivalents (AA:Reagent:Base) | Time | Notes |
| Standard | DIC/Oxyma | 3:3:6 (DIPEA) | 1-2 h | Standard conditions. |
| Sterically Hindered | HATU/DIPEA | 3:3:6 | 2-4 h | Higher efficiency for bulky residues. |
| Piperidinone | HCTU/DIPEA | 3:3:6 | 4-12 h | Double coupling may be required. |
Cleavage, Purification, and Characterization
Protocol 4.1: Cleavage and Deprotection
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Protocol 4.2: Purification and Characterization
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Conformational Analysis
Determining the three-dimensional structure of the constrained peptide is crucial to validate the design strategy.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides.[9][10]
Key NMR Experiments:
-
1D ¹H NMR: Provides an initial assessment of peptide folding and purity.
-
2D TOCSY (Total Correlation Spectroscopy): Used for assigning protons within the same amino acid residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proton-proton distances, which are used to calculate the 3D structure.[11]
Data Analysis:
-
Resonance Assignment: Assign all proton resonances to their respective amino acid residues.
-
NOE/ROE Restraints: Identify cross-peaks in NOESY/ROESY spectra, which correspond to protons that are close in space (< 5 Å).
-
Structure Calculation: Use software packages like CYANA or CNS to calculate an ensemble of structures that are consistent with the experimental distance restraints.[11]
X-ray Crystallography
For peptides that can be crystallized, X-ray crystallography provides a high-resolution solid-state structure.[12][13]
General Workflow:
-
Crystallization: Screen a wide range of conditions (e.g., pH, precipitant, temperature) to find suitable conditions for crystal growth.
-
Data Collection: Collect X-ray diffraction data from a single crystal.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic model.[14]
Case Study: Piperidinone-Constrained DPP4 Inhibitors
The development of piperidinone- and piperidine-constrained phenethylamines as potent and selective inhibitors of DPP4 serves as an excellent example of this strategy's application.[5]
-
Lead Identification: A high-throughput screening (HTS) hit was identified.
-
Structure-Activity Relationship (SAR) Studies: The introduction of a piperidinone constraint locked the phenethylamine moiety in a favorable conformation for binding to the S1 pocket of DPP4.[4]
-
Optimization: Further optimization of substituents on the piperidinone ring and the phenethylamine portion led to compounds with improved potency, selectivity, and pharmacokinetic profiles.[4][5]
Table 2: Example SAR Data for Piperidinone-Based DPP4 Inhibitors
| Compound | R1-Group | R2-Group | DPP4 IC₅₀ (nM) |
| 1 | H | 4-Fluorophenyl | 500 |
| 2 | Methyl | 4-Fluorophenyl | 150 |
| 3 | H | 2,4-Difluorophenyl | 80 |
| 4 | Methyl | 2,4-Difluorophenyl | 25 |
Data is illustrative and based on trends reported in the literature.
Conclusion and Future Outlook
The use of piperidinone templates is a robust and effective strategy for the synthesis of conformationally constrained peptides. This approach offers a powerful tool for medicinal chemists to design and develop novel peptide-based therapeutics with enhanced potency, stability, and selectivity. The protocols outlined in this guide provide a solid foundation for researchers to apply this methodology to their own drug discovery programs. Future advancements in synthetic methodologies for novel building blocks and more sophisticated computational tools for conformational prediction will undoubtedly expand the utility of this approach in targeting a wider range of challenging biological targets.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Constrained Peptides and Macrocyclics - Discovery On Target [discoveryontarget.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 12. researchgate.net [researchgate.net]
- 13. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
Troubleshooting & Optimization
Technical Support Center: Optimization of (S)-4-Hydroxypiperidin-2-one Synthesis
Welcome to the technical support guide for the synthesis of (S)-4-Hydroxypiperidin-2-one. This chiral lactam is a valuable building block in pharmaceutical development, and its efficient, stereocontrolled synthesis is crucial for advancing drug discovery programs. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its synthesis, providing field-proven insights and solutions to optimize reaction conditions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding the synthesis of this compound.
Q1: What are the primary synthetic strategies for obtaining enantiomerically pure this compound?
A1: There are several effective strategies, each with distinct advantages and challenges:
-
Chemo-enzymatic Methods: This approach often involves the synthesis of a racemic or prochiral precursor followed by an enzymatic resolution step. For instance, a racemic trans-3-alkoxyamino-4-oxy-2-piperidone can be resolved using Candida antarctica lipase B (CAL-B) to yield the desired enantiomer with high enantiomeric excess (ee).[1] This method is powerful for achieving high optical purity.
-
Asymmetric Catalysis: Methods like the copper(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones can produce 4-hydroxypiperidin-2-ones with high diastereoselectivity.[2][3] When combined with asymmetric reactions like a proline-catalyzed Mannich reaction, this can lead to an enantioselective synthesis.
-
Asymmetric Nitrogen Insertion: Advanced methods based on the Beckmann rearrangement framework allow for the enantioselective synthesis of 5- to 7-membered lactams.[4][5] These reactions often rely on a combination of a chiral Brønsted acid to catalyze an asymmetric condensation and a Lewis acid to promote the rearrangement.[4]
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the piperidinone core. While not explicitly detailed for this specific target in the provided context, it remains a classical and viable strategy in organic synthesis.
Q2: Why is achieving high enantioselectivity often a critical challenge in lactam synthesis?
A2: Achieving high enantioselectivity is challenging due to several factors. Firstly, many synthetic routes proceed through intermediates that are prone to racemization, especially if the stereocenter is adjacent to an enolizable proton.[6] Reaction conditions such as temperature and pH must be strictly controlled. For example, performing a reaction in a two-step fashion with purification of the chiral intermediate can sometimes prevent racemization caused by the acidic environment of a one-pot process.[4][5] Secondly, the energy difference between the transition states leading to the two enantiomers can be small, requiring highly effective chiral catalysts or enzymes to provide sufficient stereochemical control.
Section 2: Troubleshooting Guide for Synthesis Optimization
This guide provides solutions to common experimental problems in a question-and-answer format.
Problem: Low Overall Reaction Yield
Q: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A: Potential Causes & Solutions:
-
Incomplete Reaction:
-
Cause: The reaction may not have reached completion due to insufficient reaction time, low temperature, or catalyst deactivation.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time or incrementally increasing the temperature. If catalyst deactivation is suspected (e.g., in a metal-catalyzed reaction), adding a fresh portion of the catalyst may restart the reaction. For some reactions, maintaining a specific pH range is crucial for optimal yield.[7]
-
-
Side Product Formation:
-
Cause: Competing reaction pathways can consume starting materials. For instance, in cyclization reactions, intermolecular polymerization can compete with the desired intramolecular ring-closing. Dehydration of the 4-hydroxy group to form an unsaturated piperidine is also a common side reaction, particularly under harsh acidic conditions.[7]
-
Solution: Adjusting reaction concentration can favor the desired pathway; intramolecular reactions are often favored at high dilution. To prevent dehydration, use milder acidic conditions or ensure precise pH control, ideally between pH 2-4 for certain cyclization reactions.[7]
-
-
Product Degradation:
-
Cause: The target molecule may be unstable under the reaction or workup conditions. Lactams can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
-
Solution: Ensure the workup procedure is performed promptly and at low temperatures. Use buffered aqueous solutions to neutralize the reaction mixture and avoid pH extremes.
-
Problem: Poor Enantioselectivity or Diastereoselectivity
Q: I am obtaining the product as a racemic mixture or with low enantiomeric/diastereomeric excess. What should I investigate?
A: Potential Causes & Solutions:
-
Catalyst Inefficiency (Asymmetric Catalysis):
-
Cause: The chiral catalyst (e.g., a chiral acid or metal complex) may be impure, used in a suboptimal amount, or inhibited by impurities in the reagents or solvent.
-
Solution: Ensure the catalyst is of high purity and handled under the recommended atmosphere (e.g., inert gas for air-sensitive catalysts). Perform a catalyst loading study to find the optimal concentration. In reactions requiring sequential acid addition (e.g., Brønsted then Lewis acid), the timing is critical; simultaneous addition can severely erode selectivity.[4]
-
-
Suboptimal Temperature:
-
Cause: Enantioselective reactions are often highly sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired stereoisomer, thus reducing the enantiomeric ratio (er).
-
Solution: Systematically lower the reaction temperature. For some asymmetric condensations, reducing the temperature from ambient to -40 °C has been shown to significantly enhance enantioselectivity.[4]
-
-
Racemization of Intermediates or Product:
-
Cause: As mentioned in the FAQs, intermediates or the final product might have an acidic proton that allows for enolization and subsequent racemization under the reaction conditions.
-
Solution: If possible, switch to a two-step protocol where the chiral intermediate is isolated and purified before the next step.[4][5] This removes it from conditions (like a highly acidic environment) that might cause racemization.
-
Problem: Difficult Product Isolation and Purification
Q: I am struggling to isolate a pure sample of this compound from the crude reaction mixture. What techniques can I use?
A: Potential Causes & Solutions:
-
High Polarity and Water Solubility:
-
Cause: The presence of both a hydroxyl and an amide group makes the target molecule quite polar and potentially water-soluble, complicating extraction from aqueous layers.
-
Solution: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Perform multiple extractions (5-7 times) to ensure complete recovery. In some cases, continuous liquid-liquid extraction may be necessary. Salting out the aqueous layer by adding sodium chloride can also decrease the product's solubility in water and improve extraction efficiency.
-
-
Co-elution with Starting Materials or Byproducts:
-
Cause: The product may have a similar polarity to other components in the mixture, making separation by column chromatography challenging.
-
Solution: Optimize your chromatography conditions. Screen different solvent systems (e.g., ethyl acetate/methanol, dichloromethane/methanol). Using a gradient elution can often provide better separation. If co-elution persists, consider derivatization of the crude mixture (e.g., by protecting the hydroxyl group), followed by chromatography and subsequent deprotection.
-
-
Crystallization Issues:
-
Cause: The product may crystallize slowly or form an oil.
-
Solution: Screen a variety of solvents and solvent mixtures for recrystallization (e.g., methanol, ethanol, ethyl acetate, petroleum ether).[8] Using techniques like slow evaporation, cooling crystallization, or vapor diffusion can yield high-quality crystals. Seeding the solution with a previously obtained crystal can also induce crystallization.
-
Section 3: Visual Workflows and Logic Diagrams
Diagrams help visualize complex processes and troubleshooting logic, ensuring clarity and consistency in experimental execution.
General Synthetic Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of chiral lactams by asymmetric nitrogen insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]
- 8. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
Technical Support Center: Optimizing (S)-4-Hydroxypiperidin-2-one Synthesis
Welcome to the technical support resource for the synthesis and purification of (S)-4-Hydroxypiperidin-2-one. As a chiral building block, this molecule is a valuable intermediate in the development of numerous pharmaceutical agents. Achieving high yield and exceptional enantiomeric purity is paramount for downstream applications. This guide is structured to provide researchers, chemists, and drug development professionals with actionable solutions to common challenges encountered during its synthesis and purification.
Section 1: Troubleshooting Guide - Low Reaction Yield
Low yield is one of the most common frustrations in multi-step synthesis. Before proceeding to purification, maximizing the output of the desired product is essential. This section addresses frequent causes of diminished yields.
Q1: My reaction yield is consistently low when synthesizing the 4-hydroxypiperidin-2-one scaffold. What are the most common areas to investigate?
Low yields can often be traced back to a few key areas: reagent quality, reaction conditions, and work-up procedures. A systematic approach is the best way to diagnose the issue.
-
Reagent Integrity:
-
Starting Materials: Ensure the purity of your initial substrates. For instance, in syntheses involving the reduction of a 4-piperidone precursor, the quality of the starting ketone is critical.[1][2]
-
Solvents & Catalysts: Anhydrous conditions are often crucial. Trace water in solvents can quench sensitive reagents or participate in side reactions. Similarly, ensure catalysts have not been deactivated by improper storage or handling.
-
-
Reaction Conditions:
-
Temperature Control: Many reactions for creating this scaffold, such as aldol-type cyclizations, are highly temperature-sensitive.[3] Running the reaction at a suboptimal temperature can favor the formation of side products or prevent the reaction from reaching completion.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stopping the reaction too early will naturally result in a low yield, while extended reaction times can lead to product degradation or side product formation.
-
-
Work-up & Isolation:
-
Extraction Issues: The hydroxyl group on the piperidinone ring can increase its water solubility. Ensure you are using the appropriate organic solvent and consider performing multiple extractions to maximize recovery from the aqueous phase. Salting out the aqueous layer with brine can also improve extraction efficiency.
-
Purification Losses: Product may be lost during chromatographic purification due to irreversible adsorption onto the stationary phase.[4] If you suspect this is happening, consider deactivating silica gel with triethylamine or using a different stationary phase like alumina.
-
dot graph TD subgraph General_Troubleshooting_Workflow A[Start: Low Yield Observed] --> B{Analyze Crude Product}; B --> C[Check Starting Material Purity]; B --> D[Optimize Reaction Conditions]; B --> E[Evaluate Work-up & Purification]; C --> F{Re-purify/Re-validate Reagents}; D --> G{Adjust Temperature, Time, Stoichiometry}; E --> H{Modify Extraction or Chromatography}; F --> I[Re-run Reaction]; G --> I; H --> I; I --> J[End: Yield Improved]; end
end caption: Systematic workflow for troubleshooting low reaction yields.
Q2: I am attempting an asymmetric synthesis, but the primary issue is low conversion, not poor enantioselectivity. What should I focus on?
When enantioselectivity is high but conversion is low, the issue often lies with catalyst activity or reaction kinetics rather than the stereochemical pathway.
-
Catalyst Activity: In enantioselective syntheses, such as those using a chiral phosphoric acid catalyst, the catalyst's environment is critical.[5] Ensure all reagents and solvents are free from impurities that could act as catalyst poisons.
-
Substrate Reactivity: The steric and electronic properties of your specific substrate may be hindering the reaction. For example, in a reductive aldol cyclization, bulky substituents near the reacting centers can slow the desired transformation.[3]
-
Reversible Reactions: Consider if the reaction is reversible. If so, it may be necessary to remove a byproduct to drive the reaction to completion according to Le Châtelier's principle.
Section 2: Troubleshooting Guide - Low Enantiomeric Purity
For chiral molecules, achieving high enantiomeric purity (or enantiomeric excess, % ee) is often more challenging than achieving a high chemical yield. This section focuses on common pitfalls that lead to poor stereochemical outcomes.
Q3: My synthesis produces a nearly racemic mixture (low % ee). What are the likely causes?
A low % ee points to a problem with the enantioselective step of the synthesis or racemization occurring at some point in the process.
-
Ineffective Chiral Induction:
-
Catalyst/Reagent Choice: The chosen chiral catalyst, auxiliary, or reagent may not be effective for your specific substrate. It is common to screen several chiral resolving agents or catalysts to find the optimal one.[6]
-
Temperature: Enantioselective reactions are often highly sensitive to temperature. Running the reaction at a lower temperature can significantly enhance enantioselectivity, as it increases the energy difference between the diastereomeric transition states.[7][8]
-
-
Racemization: The chiral center at C4, being adjacent to a carbonyl group and bearing a hydroxyl, can be susceptible to racemization under certain conditions.
-
pH Conditions: Both strongly acidic and basic conditions can facilitate racemization through enolization of the lactam. This is a known issue in related chiral lactam syntheses, where acidic byproducts can erode enantioselectivity.[7][8] Carefully buffer your reaction and work-up steps to maintain a pH as close to neutral as possible.
-
Thermal Racemization: Prolonged heating during reaction or purification (e.g., distillation) can sometimes provide enough energy to cause racemization.
-
Q4: My initial crude product has a high % ee, but it drops significantly after silica gel chromatography. Why is this happening and how can I prevent it?
This is a classic problem indicating that the purification process itself is compromising the chiral integrity of your product.
-
Cause: Standard silica gel is inherently acidic and can catalyze the racemization of sensitive compounds on the column surface. The prolonged contact time during chromatography provides ample opportunity for this to occur.
-
Solutions:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%). This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a less acidic support like neutral alumina or a bonded-phase silica (e.g., C18) for purification.
-
Avoid Chromatography: The best solution is often to avoid chromatography altogether if possible. Developing a protocol based on crystallization or recrystallization is highly preferred for both purity enhancement and scalability.[9][10]
-
dot graph TD subgraph Purity_Enhancement_Strategy A[Crude Product] --> B{Initial % ee Analysis (Chiral HPLC)}; B -- >85% ee --> C[Attempt Direct Recrystallization]; B -- <85% ee --> D[Consider Chiral Resolution]; C --> E{Is % ee >99%?}; E -- Yes --> F[Final Product]; E -- No --> G[Mother Liquor Re-work]; D --> H[Diastereomeric Salt Formation]; H --> I[Fractional Crystallization]; I --> J[Liberate Free Amine]; J --> B; end
end caption: Decision tree for selecting a purification strategy based on initial enantiomeric excess.
Section 3: Frequently Asked Questions (FAQs)
Q5: What is the recommended method for determining the enantiomeric purity of this compound?
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of chiral compounds.[11][12][13]
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are an excellent starting point. Columns like Chiralpak® AD or Chiralcel® OD are widely used for separating a broad range of chiral compounds.[14]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol.
-
Method Development: Start with an isocratic method (e.g., 90:10 Hexane:IPA) and adjust the ratio of alcohol to optimize the resolution between the two enantiomer peaks. Small amounts of an acidic or basic additive may be required for basic or acidic compounds, respectively, to improve peak shape.[14]
Q6: Is it possible to improve the enantiomeric purity of my product through recrystallization?
Yes, recrystallization can be a very effective method for enhancing enantiomeric purity, especially if your product is already of moderate to high % ee (e.g., >80%). This process, known as optical purification, relies on the fact that the racemate and the pure enantiomer can have different solubilities. A successful recrystallization can often bring the product to >99% ee.[9]
| Parameter | Guideline | Rationale |
| Solvent Choice | Select a solvent in which the compound is moderately soluble at high temperatures and poorly soluble at low temperatures. | This allows for dissolution when hot and maximizes recovery upon cooling.[15] |
| Initial Purity | The higher the starting % ee, the more likely recrystallization will be effective. | It is easier to crystallize out the major enantiomer from a solution enriched in it. |
| Cooling Rate | Cool the solution slowly and without agitation. | Slow cooling promotes the formation of well-ordered crystals of the desired enantiomer, leaving the undesired enantiomer in the mother liquor.[15] |
| Seeding | Add a seed crystal of the pure (S)-enantiomer. | This can induce crystallization of the desired enantiomer and prevent spontaneous nucleation of the racemate.[15] |
Section 4: Experimental Protocols
Protocol 1: Optical Purity Enhancement by Recrystallization
This protocol provides a general guideline for improving the enantiomeric excess of this compound that has an initial purity of 80-95% ee.
Materials:
-
This compound (e.g., 1.5 g with 80% ee)
-
Ethanol (or other suitable solvent)
-
Heating mantle with magnetic stirring
-
Erlenmeyer flask
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Place the crude this compound (1.5 g) into a 50 mL Erlenmeyer flask.
-
Add a minimal amount of ethanol (e.g., 10 mL) and heat the mixture with stirring until the solid completely dissolves.[9] If the solid does not dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this cooling period.
-
Once the flask has reached room temperature, place it in an ice bath or refrigerator (0-4 °C) for at least 1 hour to maximize crystal formation.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Dry the crystals under vacuum to a constant weight.
-
Analyze the enantiomeric purity of the recrystallized product and the mother liquor by chiral HPLC to determine the effectiveness of the purification. In a successful case, the crystals showed an increase in optical purity to 99.2% ee.[9]
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. Synthesis of chiral lactams by asymmetric nitrogen insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents [patents.google.com]
- 10. pharmtech.com [pharmtech.com]
- 11. benchchem.com [benchchem.com]
- 12. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
Common side products and impurities in (S)-4-Hydroxypiperidin-2-one reactions
Welcome to the technical support center for (S)-4-Hydroxypiperidin-2-one. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical chiral building block in their synthetic workflows. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reactions, maximize yields, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and how does the route influence potential impurities?
The synthesis of this compound typically starts from readily available, enantiomerically pure precursors to establish the stereocenter at the C4 position. The choice of starting material is the primary determinant of the impurity profile.
-
From L-Glutamic Acid: This is a very common route. The multi-step process involves the reduction of the γ-carboxyl group to an alcohol, followed by cyclization. Impurities can arise from incomplete reactions at any stage. A key side product can be the corresponding pyroglutamic acid derivative if the cyclization conditions are not optimized.[1][2]
-
From L-Malic Acid: This pathway leverages the existing hydroxyl stereocenter of malic acid. The synthesis involves amination and subsequent cyclization. A potential impurity here is the diastereomer if the newly introduced amine stereocenter is not controlled, although this is less common as it is usually introduced achirally and cyclized.
-
Via Tetramic Acid Intermediates: Some routes proceed through the synthesis of a substituted tetramic acid (a pyrrolidine-2,4-dione), followed by a regioselective reduction of the C4-carbonyl group using a reducing agent like sodium borohydride (NaBH₄).[3][4] In this case, impurities can include the over-reduced product (a diol) or the regioisomer where the C2-carbonyl is reduced instead. Unreacted tetramic acid is also a common impurity.[3]
Q2: What is the most critical factor for maintaining the enantiomeric purity (%ee) of this compound during synthesis and workup?
The most critical factor is avoiding racemization at the C4 position. The proton alpha to the carbonyl group (at C5) is acidic and can be abstracted under harsh basic or acidic conditions, or at elevated temperatures. This leads to the formation of a planar enolate intermediate, and subsequent reprotonation can occur from either face, resulting in a mixture of (S) and (R) enantiomers and a loss of enantiomeric purity.[5][6]
To mitigate racemization:
-
pH Control: Maintain a neutral or mildly acidic pH during aqueous workup and extraction steps. Avoid strong bases like NaOH or KOH, especially at elevated temperatures.
-
Temperature Management: Perform reactions and purifications at the lowest effective temperatures. Avoid prolonged heating.
-
Base Selection: For reactions requiring a base, use non-nucleophilic organic bases (e.g., triethylamine, DIPEA) where possible, instead of strong inorganic bases.
Q3: How can I reliably determine the chemical and enantiomeric purity of my product?
A multi-technique approach is essential for full characterization:
| Analytical Technique | Purpose | Key Parameters to Observe |
| ¹H and ¹³C NMR | Structural confirmation and detection of major impurities. | Check for the correct chemical shifts, integration values, and coupling constants. Absence of signals from starting materials or expected side products (e.g., vinyl protons from a dehydrated product). |
| LC-MS | Confirmation of molecular weight and detection of trace impurities. | A primary peak corresponding to the mass of the target molecule. Search for masses corresponding to potential side products. |
| Chiral HPLC | Determination of enantiomeric purity (%ee). | Use of a suitable chiral stationary phase (e.g., Chiralpak® series). The %ee is calculated from the relative peak areas of the two enantiomers. A patent for the related compound 4-hydroxy-2-pyrrolidinone successfully used a CHIRALPAK AD column.[7] |
| FT-IR | Functional group analysis. | Presence of characteristic peaks for O-H (alcohol), N-H (lactam), and C=O (lactam carbonyl) groups. |
Troubleshooting Guide
This section addresses specific experimental problems in a "Problem -> Potential Cause -> Recommended Solution" format.
Problem 1: Low or No Yield of this compound
-
Potential Cause A: Incomplete Reaction. The cyclization reaction may be slow or require a catalyst.
-
Solution: Monitor the reaction progress meticulously using TLC or LC-MS. If the reaction stalls, consider increasing the temperature moderately or extending the reaction time. In some cases, adding a base or acid catalyst can promote intramolecular cyclization.[7]
-
-
Potential Cause B: Dehydration Side Reaction. The secondary alcohol at C4 can be eliminated under acidic conditions or high temperatures to form an achiral, unsaturated lactam (3,4-dihydro-2(1H)-pyridone).[8] This is a common cause of yield loss.
-
Solution: Ensure reaction conditions are not overly acidic. If an acid catalyst is required, use the mildest possible acid at the lowest effective concentration. Keep temperatures as low as possible.
-
-
Potential Cause C: Product Loss During Workup/Purification. The product has good water solubility due to its hydroxyl and amide functional groups, leading to potential losses during aqueous extraction.
-
Solution: Saturate the aqueous phase with NaCl (brine) to decrease the product's solubility before extracting. Use a continuous liquid-liquid extractor for highly water-soluble products or perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Problem 2: An Unexpected Peak is Observed in my NMR/LC-MS Spectrum.
Use the following troubleshooting workflow to identify the impurity.
Caption: Troubleshooting workflow for impurity identification.
Problem 3: The Final Product Shows Low Enantiomeric Purity (%ee).
-
Potential Cause A: Racemization During Reaction. As discussed in FAQ 2, the use of strong bases or high temperatures can cause epimerization at the C5 position, leading to the formation of the undesired (R)-enantiomer.
-
Solution: Re-evaluate your reaction conditions. If a base is necessary, switch to a milder organic base. Run the reaction at a lower temperature, even if it requires a longer reaction time.
-
-
Potential Cause B: Racemization During Purification. Purification steps, especially those involving pH adjustments or heat, can compromise enantiomeric purity.
-
Solution: During workup, neutralize acidic or basic streams carefully using buffered solutions or weak acids/bases, always with cooling. When performing distillation or recrystallization, use the minimum temperature required.
-
-
Potential Cause C: Enantiomerically Impure Starting Material.
-
Solution: Always verify the enantiomeric purity of your starting material (e.g., L-glutamic acid) before beginning the synthesis. If the starting material is the source of contamination, it must be purified or replaced.
-
Problem 4: The Product is an Oil and Fails to Crystallize, Complicating Purification.
-
Potential Cause A: Presence of Impurities. Even small amounts of impurities can act as "crystallization inhibitors," preventing the formation of a well-ordered crystal lattice. Residual solvent is a common culprit.
-
Potential Cause B: Incorrect Crystallization Solvent. The solvent system may not be appropriate for inducing crystallization.
-
Solution: Perform a systematic solvent screen. Dissolve a small amount of the purified oil in a good solvent (e.g., ethanol, methanol) and add an anti-solvent (e.g., hexanes, diethyl ether, ethyl acetate) dropwise until turbidity persists. Allow the solution to stand, or cool it, to induce crystallization. A patent on the related pyrrolidinone analog found that recrystallization from ethanol or an ethanol/ethyl acetate mixture was effective for both chemical and chiral purification.[7]
-
Reference Protocol: Synthesis via Reductive Cyclization of L-Glutamic Acid Derivative
This protocol is a representative example and may require optimization for your specific setup.
Step 1: Preparation of (S)-4-Amino-5-hydroxypentanoic acid derivative This typically involves the protection of the amine (e.g., as Boc or Cbz) and selective reduction of the γ-carboxylic acid of L-glutamic acid to the corresponding alcohol. This multi-step process is widely documented in the literature.
Step 2: Lactamization (Cyclization)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the (S)-4-(protected-amino)-5-hydroxypentanoic acid ester (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Reaction: Add a catalytic amount of a mild base (e.g., potassium carbonate, 0.1 eq).
-
Heating: Heat the mixture to reflux (approx. 65°C for methanol) and monitor the reaction by TLC or LC-MS. The reaction typically takes 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the base catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Deprotection (if necessary): If an N-protecting group was used, it must be removed. For a Boc group, this is typically done with an acid like TFA in DCM. For a Cbz group, catalytic hydrogenation is common. Crucially, ensure conditions are mild to prevent side reactions.
Step 3: Purification
-
Chromatography: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane or ethyl acetate to remove baseline impurities.
-
Recrystallization: Dissolve the resulting solid/oil in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight. Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under high vacuum.[7]
Caption: General experimental workflow for synthesis and purification.
References
- 1. Synthesis of nonracemic hydroxyglutamic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ir.uitm.edu.my [ir.uitm.edu.my]
- 4. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES | Journal of Academia [journal.uitm.edu.my]
- 5. Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents [patents.google.com]
- 8. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance | MDPI [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting guide for the synthesis of piperidinone derivatives
Technical Support Center: Synthesis of Piperidinone Derivatives
A Senior Application Scientist's Guide to Troubleshooting and Optimization
Welcome to the technical support center for the synthesis of piperidinone derivatives. As a core structural motif in countless natural products and pharmaceutical agents, the piperidinone scaffold is of paramount importance to researchers in medicinal chemistry and drug development.[1][2][3] However, its synthesis is not without challenges. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the laboratory. It is designed to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic strategies.
Frequently Asked Questions: Core Synthetic Strategies
Q1: I need to synthesize a 4-piperidone. What are the most common and reliable methods?
The synthesis of 4-piperidones is typically approached via two major pathways: the Dieckmann condensation and Mannich-type reactions.[4]
-
Dieckmann Condensation: This is an intramolecular Claisen condensation of a diester, typically derived from the addition of a primary amine to two equivalents of an acrylate ester.[5][6] It is a robust method for forming the six-membered ring. The primary challenge lies in controlling the initial Michael additions and preventing polymerization, especially if the amine is highly reactive.
-
Mannich Reaction: This classical method involves the condensation of a ketone, an aldehyde (often formaldehyde), and ammonia or a primary amine.[7][8] It is a powerful one-pot reaction for assembling the piperidone core. However, it can be prone to side reactions, such as multiple additions of formaldehyde, leading to complex mixtures if not carefully controlled.[8]
-
Imino Diels-Alder Reaction: A more modern and stereoselective approach involves the [4+2] cycloaddition of an imine with an electron-rich diene.[4] This method offers excellent control over stereochemistry, which is a significant advantage when synthesizing substituted piperidones.
Comparison of Common 4-Piperidone Syntheses
| Method | Key Reactants | Advantages | Common Challenges |
| Dieckmann Condensation | Diester with α-hydrogens, Strong Base (e.g., NaH, NaOEt) | Reliable for ring formation, good yields for 5- & 6-membered rings.[6][9] | Requires stoichiometric base, potential for side reactions (intermolecular Claisen), precursor synthesis can be multi-step.[10][11] |
| Mannich Reaction | Ketone, Aldehyde, Primary Amine/Ammonia | One-pot synthesis, atom-economical. | Can produce complex mixtures, requires careful control of pH and stoichiometry.[8] |
| Imino Diels-Alder | Imine, Electron-Rich Diene, Lewis Acid Catalyst | High stereoselectivity, direct route to highly substituted piperidones.[4] | Substrate scope can be limited by diene/imine reactivity. |
Q2: My target is a 2-piperidone (δ-valerolactam). Which synthetic routes are preferred?
2-Piperidones are cyclic amides (lactams) and are generally synthesized via intramolecular cyclization or ring expansion methods.
-
Cyclization of 5-Aminopentanoic Acids: This is the most direct method, involving the dehydration of the corresponding δ-amino acid, often at elevated temperatures with an acid catalyst.[12]
-
Beckmann Rearrangement: This classic reaction involves the acid-catalyzed rearrangement of cyclopentanone oxime. It provides a straightforward entry into the parent 2-piperidone scaffold.[12]
-
Photocatalytic Strategies: Recent advances have enabled novel strategies, such as the organophotocatalyzed [1+2+3] cyclization of alkenes and an ammonium salt, offering a modern, one-step approach to complex 2-piperidones.[13][14]
Troubleshooting Guide: Common Experimental Issues
Q3: My Dieckmann condensation is resulting in a low yield of the desired β-keto ester and a significant amount of a viscous, intractable oil. What is happening?
This is a classic issue in Dieckmann condensations, where intermolecular side reactions compete with the desired intramolecular cyclization. The "oil" is likely an oligomeric or polymeric material formed from intermolecular Claisen-type reactions.
Root Causes & Solutions:
-
Concentration is Too High: The intramolecular reaction is a first-order process, while the intermolecular side reaction is second-order. Therefore, the rate of the unwanted reaction is more sensitive to concentration.
-
Solution: Employ high-dilution conditions. Run the reaction at a much lower concentration (e.g., 0.01-0.05 M). This can be achieved by the slow addition of the diester substrate to a refluxing solution of the base and solvent.[10]
-
-
Insufficient or Inappropriate Base: The Dieckmann condensation requires a full equivalent of a strong, non-nucleophilic base. The product, a β-keto ester, is acidic and will be deprotonated by the base. This final deprotonation step drives the reaction equilibrium towards the product.[6]
-
Reaction Quench and Workup: Improper quenching can lead to reversal of the condensation.
-
Solution: Quench the reaction by slowly adding a proton source, such as acetic acid or aqueous HCl, to the cooled reaction mixture.[10] This protonates the enolate to give the final β-keto ester.
-
Caption: Workflow for diagnosing low yields in Dieckmann condensations.
Q4: My aza-Michael addition to form the piperidone ring is sluggish and gives incomplete conversion, even after prolonged heating. How can I improve this reaction?
The aza-Michael reaction, or conjugate addition of an amine to an electron-deficient alkene, is a critical C-N bond-forming reaction.[15][16] Sluggishness often points to issues with nucleophilicity, electrophilicity, or catalysis.
Root Causes & Solutions:
-
Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines are poor nucleophiles. If the amine nitrogen is part of an aniline or has bulky adjacent groups, its reactivity will be significantly diminished.
-
Solution: Switch to a stronger, non-nucleophilic base catalyst to deprotonate the amine, increasing its nucleophilicity. While triethylamine might be insufficient, stronger bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), TMG (Tetramethylguanidine), or phosphazene bases can be highly effective.[17]
-
-
Poor Electrophilicity of the Michael Acceptor: If the α,β-unsaturated system is not sufficiently electron-deficient, the reaction will be slow.
-
Solution: While modifying the core substrate is not always feasible, the use of a Lewis acid catalyst can enhance the electrophilicity of the Michael acceptor. A mild Lewis acid can coordinate to the carbonyl oxygen, making the β-carbon more susceptible to nucleophilic attack.
-
-
Solvent Effects: The choice of solvent can dramatically impact reaction rates. Protic solvents can solvate the amine, reducing its nucleophilicity.
Q5: I am trying to N-functionalize my piperidone, but the reaction is failing. What should I consider?
The nitrogen in a piperidone is part of an amide (in 2-piperidones) or a secondary amine (in N-unsubstituted 4-piperidones). Their reactivity differs significantly.
-
For 2-Piperidones (Lactams): The nitrogen is non-nucleophilic due to resonance with the adjacent carbonyl. To achieve N-alkylation or N-acylation, the nitrogen must first be deprotonated.
-
Protocol: Use a strong base like sodium hydride (NaH) in an aprotic solvent (e.g., THF, DMF) at 0 °C to form the sodium salt of the lactam. Then, add the electrophile (e.g., alkyl halide, acyl chloride).[19] Be cautious, as O-alkylation can sometimes be a competing side reaction.
-
-
For N-H 4-Piperidones: The nitrogen is a secondary amine and is nucleophilic. However, it may require protection if other reactions are to be performed on the ring. The Boc (tert-butyloxycarbonyl) group is a common choice.[20]
Caption: Contrasting strategies for N-functionalization of piperidones.
Q6: My final piperidinone product is difficult to purify. It is water-soluble and either streaks on silica gel or co-elutes with impurities. What are my options?
Purification is a frequent bottleneck. Piperidinones, especially those with unprotected nitrogens, can be polar and basic, leading to poor chromatographic behavior.
Purification Strategies:
-
Crystallization: This should always be the first choice for purification if possible. It is scalable and can provide material of very high purity.
-
Acid/Base Extraction: If your compound has a basic nitrogen handle, you can use this for purification. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The protonated piperidinone will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your product back into an organic solvent.
-
Chromatography Modifications:
-
Tailing on Silica: The acidic nature of silica gel can cause severe tailing with basic compounds. Pre-treating your column slurry or eluent with a small amount of a volatile base (e.g., 1% triethylamine or ammonia in methanol) can neutralize the acidic sites and lead to much sharper peaks.
-
Reverse-Phase Chromatography: If your compound is too polar for normal-phase silica, consider reverse-phase chromatography (e.g., C18 silica) using gradients of water and acetonitrile or methanol, often with a modifier like formic acid or TFA.
-
Experimental Protocol: Synthesis of N-Boc-4-piperidone
This protocol details the protection of the nitrogen in 4-piperidone, a common first step before further functionalization.[20]
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 4-piperidone hydrochloride monohydrate (1 eq.).
-
Dissolve the starting material in a 1:1 mixture of DCM and water.
-
Cool the vigorously stirred mixture to 0 °C in an ice bath.
-
Slowly add a solution of NaOH (2.5 eq.) in water, ensuring the temperature remains below 10 °C.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel if necessary.
Characterization Corner: Key Spectroscopic Signatures
When analyzing your product, look for these characteristic signals:
-
FT-IR Spectroscopy: A strong carbonyl (C=O) stretch is the most prominent feature. For piperidones, this typically appears between 1680-1720 cm⁻¹. For 2-piperidones (lactams), this stretch is often found at lower wavenumbers (e.g., ~1650 cm⁻¹) due to amide resonance.
-
¹H NMR Spectroscopy: Protons alpha to the carbonyl group will be deshielded, typically appearing around 2.3-2.7 ppm. Protons alpha to the nitrogen will appear around 2.9-3.5 ppm. The exact chemical shifts are highly dependent on the substitution pattern.
-
¹³C NMR Spectroscopy: The carbonyl carbon is the most downfield signal, typically appearing in the range of 170-210 ppm. For 4-piperidones, the C=O signal is often >200 ppm, while for 2-piperidones (lactams), it is closer to 170-175 ppm.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. chemrevlett.com [chemrevlett.com]
- 8. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. reddit.com [reddit.com]
- 11. organicreactions.org [organicreactions.org]
- 12. Page loading... [guidechem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Michael Addition - Common Conditions [commonorganicchemistry.com]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 21. Protective Groups [organic-chemistry.org]
- 22. catalogimages.wiley.com [catalogimages.wiley.com]
Technical Support Center: Purification of Chiral Piperidinones by Column Chromatography
Welcome to the technical support center for the purification of chiral piperidinones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the successful separation of piperidinone enantiomers using column chromatography. As piperidinone scaffolds are crucial in many pharmaceutical compounds, achieving high enantiomeric purity is often a critical step in drug discovery and development.[1] This resource synthesizes field-proven insights and technical data to help you navigate the complexities of chiral separations.
Troubleshooting Guide: Common Issues in Chiral Piperidinone Purification
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Question 1: Why am I seeing poor or no separation of my piperidinone enantiomers?
Answer:
Achieving baseline separation of enantiomers can be challenging. Several factors can contribute to poor resolution. Let's break down the potential causes and solutions.
Potential Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor in chiral separations.[2] Piperidinones, being basic and often containing hydrogen bond donors and acceptors, interact with CSPs through a combination of forces including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[3]
-
Solution: Polysaccharide-based CSPs, such as those derived from amylose and cellulose (e.g., Chiralpak® IA, IB, IC, and AD-H), are highly recommended as a starting point for piperidinone derivatives.[4] These phases offer a wide range of enantioselectivity. It is often necessary to screen a selection of CSPs to find the optimal one for your specific analyte.[2][5]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the interactions between the analyte and the CSP, thereby affecting selectivity and resolution.[2]
-
Solution: For normal-phase chromatography, a typical mobile phase consists of a non-polar solvent like n-hexane or heptane and a polar modifier, usually an alcohol such as ethanol or isopropanol.[5] Start with a screening gradient to identify a suitable isocratic condition. For instance, you could screen with n-hexane/isopropanol (90:10, v/v) and n-hexane/ethanol (90:10, v/v).[6]
-
-
Temperature Fluctuations: Temperature can significantly impact retention times, selectivity, and resolution.[5]
-
Solution: Ensure your column is in a thermostatically controlled compartment. Sometimes, decreasing the temperature can enhance enantioselectivity, although it will likely increase backpressure.[6]
-
Question 2: My chromatogram shows broad and tailing peaks for my piperidinone. What can I do to improve the peak shape?
Answer:
Peak tailing is a common issue when separating basic compounds like piperidinones, and it can severely impact resolution and quantification.[6]
Potential Causes & Solutions:
-
Secondary Interactions with Residual Silanols: The most frequent cause of peak tailing for basic analytes is the interaction with acidic silanol groups on the silica support of the column.[6][7]
-
Solution: The most effective solution is to add a basic modifier to the mobile phase. A small amount (typically 0.1% v/v) of an amine like diethylamine (DEA) or triethylamine (TEA) will mask the active silanol sites and significantly improve peak shape.[6][8] For certain compounds, other amines like ethylenediamine (EDA) may offer even better results.[8]
-
-
Column Overload: Injecting too much sample can lead to peak distortion and tailing.[6]
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
-
Inappropriate Injection Solvent: If your sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[6]
-
Solution: Ideally, dissolve your sample in the mobile phase. If solubility is an issue, use the weakest solvent that can adequately dissolve your sample.
-
Question 3: My piperidinone seems to be degrading on the column. How can I prevent this?
Answer:
The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[9]
Potential Causes & Solutions:
-
Acid-Catalyzed Degradation: The silanol groups on the silica surface can act as an acid catalyst, potentially causing hydrolysis of labile functional groups or other rearrangements in your piperidinone.[9]
-
Solution 1: Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base. For flash chromatography, this can be done by preparing a slurry of silica gel in your mobile phase containing a small amount of a volatile base like triethylamine, then packing the column with this slurry.
-
Solution 2: Use an Alternative Stationary Phase: If your compound is highly sensitive, consider using a less acidic stationary phase like alumina or a polymer-based column for purification.
-
Solution 3: 2D TLC Test: To confirm if your compound is degrading on silica, you can perform a 2D TLC. Spot your compound on one corner of a TLC plate and run it. Then, rotate the plate 90 degrees and run it again in the same solvent system. If a new spot appears that is not on the diagonal, it indicates degradation.[9]
-
Frequently Asked Questions (FAQs)
What is the best type of column for purifying chiral piperidinones?
Polysaccharide-based chiral stationary phases (CSPs) are generally the most successful for the enantiomeric separation of piperidinone derivatives.[4] Columns like Chiralpak® IA, Chiralpak® AD-H, and Chiralcel® OD-H have a proven track record for resolving a wide variety of chiral compounds, including those with piperidine scaffolds.[5][10] The choice between amylose-based (e.g., Chiralpak IA) and cellulose-based (e.g., Chiralcel OD) columns can lead to different selectivities, so screening both types is a good strategy.[2]
How do I choose the right mobile phase for my chiral piperidinone separation?
For normal-phase chromatography, a good starting point is a mixture of an alkane (like n-hexane or heptane) and an alcohol modifier (like isopropanol or ethanol).[5] A common initial screening condition is a 90:10 (v/v) mixture of the alkane and alcohol.[6] Since piperidinones are basic, it is almost always necessary to add a basic additive like diethylamine (DEA) at a concentration of about 0.1% to the mobile phase to achieve good peak shapes.[6][8]
Is derivatization necessary for the chiral separation of piperidinones?
Derivatization is not always required but can be a useful strategy in certain situations:
-
To Enhance Detection: If your piperidinone lacks a strong UV chromophore, derivatizing it with a UV-active group can significantly improve detection sensitivity. For example, piperidin-3-amine, a related compound, has been successfully derivatized with para-toluene sulfonyl chloride (PTSC) for chiral HPLC analysis.[11]
-
To Improve Separation: In some cases, converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent can allow for separation on a standard (achiral) silica gel column.[12]
How does temperature affect the chiral separation of piperidinones?
Temperature is a critical parameter that can influence retention times, selectivity, and resolution.[5] Generally, lower temperatures lead to better resolution, as the enthalpic differences in the interactions between the enantiomers and the CSP become more significant. However, lower temperatures also increase the mobile phase viscosity, leading to higher backpressure. It is advisable to control the column temperature using a column oven for reproducible results.
What are the key steps for scaling up a chiral separation of a piperidinone from analytical to preparative scale?
Scaling up a chiral separation requires careful consideration to maintain resolution while increasing throughput.[13] Key steps include:
-
Method Optimization at Analytical Scale: Ensure your analytical method is robust with a good resolution factor (Rs > 1.5).
-
Determine Loading Capacity: Perform loading studies on the analytical column to determine the maximum amount of sample that can be injected without significant loss of resolution.
-
Scale-Up Calculation: Use the loading capacity and the cross-sectional area of the analytical and preparative columns to calculate the appropriate injection volume and sample concentration for the preparative scale.
-
Adjust Flow Rate: The flow rate should be scaled proportionally to the cross-sectional area of the column.
-
Fraction Collection: Use a fraction collector and monitor the elution profile with a UV detector to collect the separated enantiomers.
Experimental Protocol: Chiral Purification of a Boc-Protected Piperidinone
This protocol provides a step-by-step methodology for the chiral separation of a generic N-Boc-protected piperidinone using HPLC.
Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: Chiralpak® IA column (250 x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade n-hexane, isopropanol, and diethylamine (DEA).
-
Sample: Racemic N-Boc-piperidinone dissolved in the mobile phase.
Chromatographic Conditions
| Parameter | Value |
| Mobile Phase | n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Step-by-Step Procedure
-
Mobile Phase Preparation: Carefully measure 800 mL of n-hexane, 200 mL of isopropanol, and 1 mL of DEA. Combine them in a suitable reservoir, mix well, and degas for at least 15 minutes using sonication or vacuum filtration.
-
System Equilibration: Purge the HPLC system with the mobile phase and then allow it to equilibrate by pumping the mobile phase through the column at the set flow rate until a stable baseline is achieved (typically 30-60 minutes).
-
Sample Preparation: Prepare a solution of your racemic N-Boc-piperidinone in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection and Data Acquisition: Inject the prepared sample onto the column and start the data acquisition.
-
Analysis: After the run is complete, integrate the peaks corresponding to the two enantiomers to determine their retention times, resolution, and relative peak areas.
Workflow Diagram
Caption: Workflow for chiral HPLC analysis of N-Boc-piperidinone.
Troubleshooting Decision Tree
References
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. chiraltech.com [chiraltech.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of 4-Hydroxypiperidines
Welcome to the technical support center for the stereoselective synthesis of 4-hydroxypiperidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. The 4-hydroxypiperidine motif is a critical structural component in a vast array of pharmaceuticals and bioactive molecules, making its stereocontrolled synthesis a paramount challenge in modern medicinal chemistry.[1][2][3] This guide will address common experimental hurdles with scientifically grounded explanations and actionable protocols.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 4-hydroxypiperidines, providing insights into their root causes and offering practical solutions.
Question 1: My diastereoselective reduction of a 4-piperidone precursor is yielding a poor diastereomeric ratio (d.r.). What are the primary factors influencing this and how can I improve it?
Answer:
Achieving high diastereoselectivity in the reduction of 4-piperidones is a frequent challenge, primarily governed by the interplay of steric and electronic effects of both the substrate and the reducing agent.
Underlying Causes:
-
Steric Hindrance: The approach of the hydride reagent to the carbonyl can be hindered by substituents on the piperidine ring. Axial attack is often favored, leading to the equatorial alcohol, but bulky substituents at adjacent positions (C3 and C5) can disfavor this trajectory.
-
Chelation Control: When the piperidone has a coordinating group (e.g., an ester at C3), certain reducing agents can form a chelated intermediate, directing the hydride delivery from a specific face and thus influencing the stereochemical outcome.
-
Reagent Size: Bulky hydride reagents, such as L-Selectride or K-Selectride, exhibit greater facial selectivity compared to smaller reagents like sodium borohydride (NaBH₄) due to more pronounced steric interactions.[4]
-
Protecting Group Influence: The nature of the nitrogen protecting group can significantly alter the conformation of the piperidine ring and the steric environment around the carbonyl. Bulky protecting groups can influence the preferred direction of hydride attack.[5][6]
Troubleshooting Steps:
-
Reagent Selection: If you are using a non-selective reagent like NaBH₄, consider switching to a bulkier hydride source. For instance, the reduction of N-acyl-2,3-dihydro-4-pyridones with L- or K-Selectride often provides higher diastereoselectivity than catalytic hydrogenation.[4]
-
Temperature Optimization: Lowering the reaction temperature can enhance selectivity by increasing the energy difference between the diastereomeric transition states.
-
Protecting Group Modification: If synthetically feasible, changing the nitrogen protecting group can be a powerful strategy. For example, a bulky tert-butyloxycarbonyl (Boc) group may favor a different stereochemical outcome compared to a smaller benzyl (Bn) group. The Boc group is instrumental in many syntheses for its ability to direct reactions and can be removed under acidic conditions.
-
Substrate Modification: In some cases, temporary introduction of a bulky group at a nearby position can direct the stereochemistry of the reduction, with the directing group being removed in a subsequent step.
Question 2: I am attempting an enantioselective synthesis using a chiral catalyst, but the enantiomeric excess (e.e.) is low. What are the likely reasons and how can I optimize the reaction?
Answer:
Low enantiomeric excess in a catalytic asymmetric synthesis points to issues with the catalyst's ability to effectively discriminate between the two enantiotopic faces of the substrate.
Underlying Causes:
-
Catalyst Inefficiency: The chosen catalyst may not create a sufficiently different energetic barrier for the formation of the two enantiomers. This can be due to a poor match between the catalyst's chiral environment and the substrate.
-
Reaction Conditions: Temperature, solvent, and concentration can all have a profound impact on enantioselectivity. Higher temperatures can lead to a loss of selectivity.
-
Substrate-Catalyst Mismatch: Not all chiral catalysts are universally effective. The specific electronic and steric properties of your substrate must be compatible with the catalyst's mode of action.
-
Background (Uncatalyzed) Reaction: A significant uncatalyzed reaction running in parallel with the catalytic cycle will produce a racemic product, thereby lowering the overall e.e.
Troubleshooting Steps:
-
Catalyst Screening: The most direct approach is to screen a variety of chiral catalysts. For instance, in the context of piperidine synthesis, various rhodium(I) and organocatalytic systems have been developed.[7][8]
-
Ligand Modification: For metal-based catalysts, modifying the chiral ligand can fine-tune the steric and electronic properties of the catalytic center.
-
Solvent and Temperature Optimization: Systematically screen different solvents and run the reaction at lower temperatures. This can often lead to significant improvements in e.e.
-
Additive Screening: The addition of co-catalysts or additives can sometimes enhance the performance of the primary catalyst.
-
Enzymatic Approaches: Consider biocatalytic ketone reduction using carbonyl reductases, which can exhibit excellent catalytic activity and stereoselectivity for the synthesis of 3-substituted-4-hydroxypiperidines.[9]
Question 3: My aza-Prins cyclization to form a 4-hydroxypiperidine is resulting in a mixture of cis and trans isomers. How can I favor the formation of the desired isomer?
Answer:
The stereochemical outcome of the aza-Prins cyclization is highly dependent on the reaction mechanism and the stability of the intermediates. Achieving high diastereoselectivity often requires careful control of the reaction conditions.
Underlying Causes:
-
Stepwise vs. Concerted Mechanism: The reaction can proceed through different pathways, and the stereoselectivity is often determined by the relative energies of the transition states.
-
Lewis Acid Choice: The nature of the Lewis acid used to promote the reaction can influence the geometry of the key iminium ion intermediate and the subsequent cyclization.
-
Substrate Geometry: The geometry of the starting homoallylic amine can have a direct impact on the stereochemical outcome of the cyclization.
Troubleshooting Steps:
-
Optimize the Lewis Acid: Screen a variety of Lewis acids. For instance, phosphomolybdic acid has been used to prepare 4-hydroxypiperidines with high selectivity under mild conditions.[10]
-
Control Reaction Temperature: Lowering the temperature can favor the thermodynamically more stable product.
-
Modify the Substrate: If possible, altering the substituents on the homoallylic amine can influence the facial bias of the cyclization. A straightforward and highly diastereoselective synthesis of cis-4-hydroxypiperidines has been reported using this method.[11]
Frequently Asked Questions (FAQs)
This section provides answers to broader, more conceptual questions regarding the stereoselective synthesis of 4-hydroxypiperidines.
Q1: What are the main strategic approaches to the stereoselective synthesis of 4-hydroxypiperidines?
A1: The primary strategies can be broadly categorized as:
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, to introduce the desired stereochemistry.
-
Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a key reaction, followed by removal of the auxiliary.[12]
-
Catalytic Asymmetric Synthesis: Employing a chiral catalyst (metal-based, organocatalyst, or enzyme) to control the stereoselectivity of the reaction. This is often the most efficient and atom-economical approach.[8][12] Recent advancements have combined biocatalytic C-H oxidation with radical cross-coupling to simplify the synthesis of complex piperidines.[3]
-
Substrate-Controlled Synthesis: Relying on the inherent stereochemical information within the substrate to direct the formation of new stereocenters.
Q2: How does the choice of the nitrogen protecting group impact the stereoselectivity of reactions to form 4-hydroxypiperidines?
A2: The nitrogen protecting group plays a crucial role in influencing the stereochemical outcome of reactions involving the piperidine ring.[5] Its effects are multifaceted:
-
Conformational Bias: A bulky protecting group can lock the piperidine ring into a specific conformation, thereby exposing one face of the molecule to reagents more than the other.
-
Steric Shielding: The protecting group can directly shield one face of the ring, sterically hindering the approach of reagents from that side.
-
Electronic Effects: Electron-withdrawing protecting groups can alter the reactivity of the piperidine ring and influence the stability of charged intermediates, which can in turn affect the stereochemical course of a reaction.[6]
Q3: What are some of the key multi-component reactions used for the synthesis of substituted piperidines?
A3: Multi-component reactions are highly efficient for building molecular complexity in a single step. For piperidine synthesis, notable examples include:
-
Mannich Reaction: A double Mannich reaction of β-keto esters and bisaminol ethers can provide a simple and efficient route to polysubstituted 4-piperidones, which can then be reduced to the corresponding 4-piperidols.[13]
-
[2+2+2] Cycloadditions: Rhodium(I)-catalyzed asymmetric [2+2+2] cycloadditions between alkenylisocyanates and alkynes have been developed to access polysubstituted piperidines with high enantioselectivity.[8]
-
Domino Michael Addition/Aminalization: An O-TMS protected diphenylprolinol can catalyze a domino Michael addition/aminalization process between aldehydes and nitroolefins to form polysubstituted piperidines with excellent enantioselectivity.[7]
Data Summary Table
| Method | Catalyst/Reagent | Substrate | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |
| Reductive Aldol Cyclization | Cu(I) | α,β-unsaturated amides with ketones | Highly diastereoselective | --INVALID-LINK--[14][15] |
| Double Mannich Reaction | N/A (substrate-controlled) | β-keto esters and bisaminol ethers | Highly diastereoselective | --INVALID-LINK--[13] |
| Aza-Prins Cyclization | Phosphomolybdic acid (10 mol%) | Homoallylic amines and carbonyls | High selectivity for cis-isomers | --INVALID-LINK--[11] |
| Biocatalytic Reduction | Carbonyl Reductases (HeCR, DbCR) | tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | >99% e.e. | --INVALID-LINK--[9] |
| Rh(I)-catalyzed [2+2+2] Cycloaddition | [Rh(C₂H₄)₂Cl]₂ / Chiral Ligand | Oxygen-linked alkenyl isocyanates and alkynes | High enantioselectivity | --INVALID-LINK--[8] |
Key Experimental Protocol: Diastereoselective Reduction of N-Boc-4-piperidone
This protocol describes the diastereoselective reduction of a common 4-piperidone precursor to the corresponding 4-hydroxypiperidine, emphasizing the control of stereochemistry.
Materials:
-
N-Boc-4-piperidone
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Thin-layer chromatography (TLC) plate
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous methanol to a concentration of 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR analysis of the purified product.
Visualization of Synthetic Logic
Logical Flow for Troubleshooting Poor Stereoselectivity
Caption: Troubleshooting workflow for poor stereoselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. innospk.com [innospk.com]
- 3. New Method Speeds Up Drug Molecule Creation | Technology Networks [technologynetworks.com]
- 4. 4-Piperidone synthesis [organic-chemistry.org]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. digitalnz.org [digitalnz.org]
- 14. Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: Copper-Catalyzed Reductive Aldol Cyclizations
Welcome to the technical support center for copper-catalyzed reductive aldol cyclizations. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful C-C bond-forming reaction and may be encountering challenges in achieving optimal yields and selectivities. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot effectively and advance your research with confidence.
Introduction to the Catalytic Cycle
The copper-catalyzed reductive aldol cyclization is a robust method for constructing complex cyclic molecules containing multiple stereocenters. The process is initiated by the in-situ generation of a copper hydride (CuH) species from a copper(I) or copper(II) precatalyst and a hydrosilane reductant. This CuH species then participates in a catalytic cycle to afford the desired cyclized product. Understanding this cycle is the first step in effective troubleshooting.
// Nodes CuX [label="L-Cu(I)-X", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; CuH [label="Active L-Cu-H Catalyst", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate [label="Keto-Enone\nSubstrate", shape=cds, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; CuEnolate [label="Copper (I) Enolate\nIntermediate", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; AldolAdduct [label="Copper (I) Aldolate", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Cyclized Aldol Product", shape=component, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges CuX -> CuH [label=" + Silane (R3SiH)\n- R3SiX", color="#EA4335"]; CuH -> CuEnolate [label="1,4-Conjugate Addition\n(Hydrocupration)", color="#4285F4"]; Substrate -> CuEnolate [style=dashed, arrowhead=none, color="#5F6368"]; CuEnolate -> AldolAdduct [label="Intramolecular\nAldol Addition", color="#4285F4"]; AldolAdduct -> Product [label="Metathesis with\nSilane", color="#4285F4"]; AldolAdduct -> CuH [label="Catalyst\nRegeneration", color="#34A853", style=dashed];
}
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each Q&A entry is designed to help you diagnose the issue and implement a logical, scientifically-grounded solution.
Q1: My reaction has a very low yield or is not proceeding to completion. What are the primary factors to investigate?
Low conversion is one of the most common issues. The problem can often be traced back to the activity of the catalytic species or the stability of the reactants.
A1: Initial Diagnostic Workflow
When faced with low yields, a systematic approach is essential. Here’s a workflow to pinpoint the root cause:
// Nodes Start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="1. Verify Reagent Quality\n(Substrate, Silane, Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckCatalyst [label="2. Assess Catalyst System\n(Cu Source, Ligand)", fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizeConditions [label="3. Re-evaluate Reaction Conditions\n(Temp, Concentration, Time)", fillcolor="#F1F3F4", fontcolor="#202124"]; AnalyzeByproducts [label="4. Analyze Crude Mixture (NMR/LCMS)\nIdentify Side Products", fillcolor="#FBBC05", fontcolor="#202124"]; Solution [label="Implement Targeted Solution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckReagents; CheckReagents -> CheckCatalyst; CheckCatalyst -> OptimizeConditions; OptimizeConditions -> AnalyzeByproducts; AnalyzeByproducts -> Solution; }
-
Reagent Integrity:
-
Silane Reductant: Hydrosilanes can degrade, especially if exposed to moisture or air. Use a freshly opened bottle or distill the silane before use. Polymethylhydrosiloxane (PMHS) is a common choice, but its quality can vary. Phenylsilane or other silanes might offer different reactivity profiles. The choice of silane can influence the rate of CuH formation and subsequent reaction steps.[1]
-
Solvent: Ensure your solvent is anhydrous. Trace water can react with the silane and the active CuH catalyst, quenching the reaction.
-
Substrate: Verify the purity of your starting keto-enone. Impurities can poison the catalyst.
-
-
Catalyst System Activation:
-
The active L-Cu-H species is formed in situ. If this formation is inefficient, the overall reaction will be sluggish. The combination of the copper salt (e.g., CuCl, Cu(OAc)₂) and the phosphine ligand is critical.[2] Ensure both are of high purity.
-
Some protocols may benefit from a pre-stirring step of the copper salt and ligand before adding the other reagents to ensure proper complex formation.
-
-
Reaction Conditions:
-
Temperature: While many reactions proceed at room temperature, some substrates, particularly sterically hindered ones, may require heating to overcome activation barriers.[3] Conversely, decomposition of the catalyst or product can occur at elevated temperatures.
-
Concentration: Intramolecular reactions are generally favored at lower concentrations to minimize intermolecular side reactions. If you observe oligomerization or polymerization, try running the reaction at higher dilution.
-
Q2: My primary side product is the result of simple 1,4-conjugate reduction, not the desired cyclized aldol. How can I favor the cyclization step?
This is a classic issue where the intramolecular aldol addition is slower than the protonation or other quenching of the copper enolate intermediate.
A2: Promoting Cyclization Over Simple Reduction
The formation of the simple reduction product indicates that the copper enolate intermediate is being intercepted before it can undergo the intramolecular aldol addition. This can happen for several reasons:
-
Slow Aldol Addition: The intramolecular nucleophilic attack of the enolate on the tethered ketone/aldehyde can be slow due to conformational rigidity, steric hindrance, or an unfavorable ring size formation (e.g., trying to form a strained 4-membered or a large >7-membered ring). 5- and 6-membered rings are generally favored.[4]
-
Premature Quenching: The enolate can be quenched by a proton source (e.g., trace water, acidic impurities) or react with excess silane before it has a chance to cyclize.
Troubleshooting Strategies:
-
Optimize the Ligand: The ligand has a profound impact on the reactivity and steric environment of the copper center. A bulkier ligand might sterically hinder the enolate, slowing the cyclization. Conversely, a more electron-donating ligand could increase the nucleophilicity of the enolate, promoting the aldol addition. A ligand screen is often the most effective solution.[5][6][7]
-
Choice of Silane: The nature of the silane can influence the partitioning between pathways.[1] Some silanes may lead to intermediates that are more prone to quenching. Experimenting with different silanes like TMDS (1,1,3,3-tetramethyldisiloxane) or phenylsilane is recommended.
-
Temperature Adjustment: Lowering the temperature can sometimes favor the desired cyclization by slowing down competing decomposition or quenching pathways. However, if the aldol addition has a high activation energy, gentle heating might be necessary. An optimal temperature must be found empirically.
-
Solvent Effects: The polarity of the solvent can influence the stability and reactivity of the charged intermediates. A less polar solvent like toluene or THF might favor the intramolecular cyclization over pathways involving more polar transition states.
// Nodes Substrate [label="Keto-Enone Substrate"]; CuH [label="L-Cu-H"]; CuEnolate [label="Copper Enolate\nIntermediate", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CyclizedProduct [label="Desired Aldol Product", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ReducedProduct [label="Simple Reduction Product", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Substrate -> CuEnolate [label=" + L-Cu-H "]; CuEnolate -> CyclizedProduct [label="Intramolecular\nAldol Addition (Slow/Desired)"]; CuEnolate -> ReducedProduct [label="Quenching/Protonation\n(Fast/Undesired)"]; }
Q3: My reaction produces a mixture of diastereomers, leading to low yield of the desired isomer and difficult purification. How can I improve diastereoselectivity?
Diastereoselectivity is controlled by the transition state geometry of the C-C bond-forming aldol addition step.
A3: Controlling Diastereoselectivity
The stereochemical outcome is often rationalized by a Zimmerman-Traxler-type transition state, where the copper enolate and the carbonyl group arrange in a six-membered chair-like structure to minimize steric interactions.[8] The final diastereoselectivity is a result of a delicate balance of steric and electronic factors.
| Factor | Influence on Diastereoselectivity | Actionable Advice |
| Ligand Choice | The steric bulk and electronic properties of the ligand directly influence the transition state geometry. Chiral, non-racemic bisphosphines are often used to induce high levels of diastereoselectivity and enantioselectivity.[9] | Screen a panel of ligands (e.g., DTBM-SEGPHOS, MeO-BIPHEP). Even subtle changes to the ligand backbone or substituents can have a large effect. |
| Substrate Structure | Pre-existing stereocenters on the substrate can direct the approach of the enolate. Steric hindrance near the reacting centers will also play a major role. | Analyze the substrate for potential directing groups or significant steric clashes that might favor one transition state over another. |
| Temperature | Lower temperatures generally lead to higher selectivity by increasing the energy difference between competing transition states. | Run the reaction at 0 °C or -20 °C and monitor for changes in the diastereomeric ratio. Be aware that reaction rates will decrease. |
| Silane/Additives | The silane is involved in the turnover-limiting step and can influence the overall catalytic cycle. Some additives may coordinate to the copper center and affect selectivity. | While less common, screening different silanes could reveal an effect on selectivity. Avoid unnecessary additives unless their role is well-understood. |
Experimental Protocol: Ligand Screening for Optimal Diastereoselectivity
-
Setup: Arrange an array of small-scale reactions (e.g., in a vial block) to test 4-6 different phosphine ligands under identical conditions.
-
Reagents:
-
Substrate (1.0 equiv)
-
Copper Precatalyst (e.g., CuCl, 5 mol%)
-
Ligand (5.5 mol%)
-
Silane (e.g., TMDS, 1.2 equiv)
-
Anhydrous Solvent (e.g., Toluene)
-
-
Procedure:
-
To each vial, add the copper precatalyst and the respective ligand.
-
Purge with an inert gas (Argon or Nitrogen).
-
Add the solvent, followed by the substrate.
-
Finally, add the silane reductant.
-
Stir at the desired temperature (start with room temperature).
-
-
Analysis: After a set time (e.g., 12 hours), take an aliquot from each reaction. Analyze the crude mixture by ¹H NMR or LCMS to determine the conversion and the diastereomeric ratio (d.r.).
-
Optimization: Select the ligand that provides the best d.r. and proceed to optimize other parameters like temperature and concentration for that specific ligand.
Frequently Asked Questions (FAQs)
Q: Can I use a Copper(II) salt instead of a Copper(I) salt? A: Yes, Cu(II) salts like Cu(OAc)₂ or Cu(OTf)₂ are often used. The hydrosilane in the reaction mixture is capable of reducing Cu(II) to the active Cu(I) oxidation state in situ.
Q: What is the role of the silane beyond being a reductant? A: The silane serves two primary roles. First, it reduces the copper precatalyst to generate the active L-Cu-H species.[1] Second, after the intramolecular aldol addition forms a copper aldolate, the silane participates in a metathesis step to release the silylated aldol product and regenerate the L-Cu-H catalyst, thus turning over the catalytic cycle.
Q: My substrate is an α,β-unsaturated ester instead of a ketone. Will this work? A: Yes, the reaction is well-precedented for substrates containing α,β-unsaturated esters that cyclize onto a tethered ketone or aldehyde, forming β-hydroxylactones.[9] However, the electronic difference between an ester and a ketone may require re-optimization of the reaction conditions.
Q: How do I prepare my reagents and glassware to ensure an anhydrous reaction? A: All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen). Solvents should be passed through a solvent purification system (e.g., alumina columns) or distilled from an appropriate drying agent. Use syringe techniques for transferring all liquid reagents.
References
- 1. Catalytic Reductive Aldol and Mannich Reactions of Enone, Acrylate and Vinyl Heteroaromatic Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper hydride [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistically Guided Design of Ligands that Significantly Improve the Efficiency of CuH-Catalyzed Hydroamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Mechanistically Guided Design of Ligands That Significantly Improve the Efficiency of CuH-Catalyzed Hydroamination Reactions. | Semantic Scholar [semanticscholar.org]
- 7. Mechanistically Guided Design of Ligands That Significantly Improve the Efficiency of CuH-Catalyzed Hydroamination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Connecting the complexity of stereoselective synthesis to the evolution of predictive tools - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07461K [pubs.rsc.org]
- 9. Cu(I)-catalyzed reductive aldol cyclizations: diastereo- and enantioselective synthesis of beta-hydroxylactones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Scaling Up (S)-4-Hydroxypiperidin-2-one Production
Welcome to the technical support center for the production of (S)-4-Hydroxypiperidin-2-one. This valuable chiral building block is a key intermediate in the synthesis of numerous pharmaceutical compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting strategies for the successful scale-up of its synthesis.
Introduction to this compound Synthesis
This compound, a chiral lactam, is a critical structural motif in many biologically active molecules. The stereochemistry at the C4 position is crucial for the pharmacological activity of the final drug product. Therefore, robust and scalable methods for its enantioselective synthesis are of high importance in the pharmaceutical industry.
This guide will explore common synthetic routes and address the challenges frequently encountered during process development and scale-up, providing practical solutions to overcome them.
Synthetic Strategies for this compound
Several synthetic strategies have been developed for the synthesis of 4-hydroxypiperidin-2-ones. The primary challenge lies in controlling the stereochemistry to obtain the desired (S)-enantiomer with high purity.
Common synthetic approaches include:
-
Chemical Synthesis: This often involves multi-step sequences starting from readily available precursors. Key strategies include asymmetric reductions of 4-oxo-piperidines or cyclization reactions of chiral precursors.
-
Biocatalytic Synthesis: The use of enzymes, such as ketoreductases (KREDs), offers a highly selective and environmentally friendly alternative for the asymmetric reduction of N-protected-4-piperidones.[1]
The choice of method often depends on factors such as cost of starting materials, scalability, and the desired enantiomeric purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Low Yield and Incomplete Conversion
Q1: My reaction is showing low yield and incomplete conversion of the starting material. What are the likely causes and how can I improve it?
A1: Low yields and incomplete conversions can stem from several factors, from reagent quality to reaction kinetics.
-
Reagent and Solvent Quality: Ensure all reagents and solvents are of high purity and anhydrous, where necessary. The presence of water or other impurities can interfere with many organometallic catalysts and reagents.
-
Reaction Temperature: Temperature control is critical. For many asymmetric syntheses, lower temperatures are often required to achieve high enantioselectivity and prevent side reactions. However, excessively low temperatures can slow down the reaction rate, leading to incomplete conversion. A temperature optimization study is recommended.
-
Catalyst Activity: If using a catalyst (chemical or biological), its activity is paramount.
-
Chemical Catalysts: Ensure the catalyst is properly activated and handled under an inert atmosphere if it is air or moisture-sensitive.[2] Catalyst loading should also be optimized; too little may result in a slow, incomplete reaction, while too much can lead to unwanted side reactions or be economically unviable on a large scale.
-
Biocatalysts (Enzymes): Enzyme activity can be affected by pH, temperature, and the presence of inhibitors. Ensure the reaction buffer is at the optimal pH for the enzyme.[1] Cofactor regeneration, if required, must be efficient.
-
-
Mixing and Mass Transfer: On a larger scale, inefficient mixing can lead to localized concentration gradients and temperature differences, impacting reaction rate and selectivity.[3] Ensure the reactor is equipped with an appropriate stirrer and that the stirring speed is sufficient to maintain a homogeneous mixture.
Poor Enantioselectivity
Q2: The enantiomeric excess (ee) of my this compound is consistently low. How can I improve the stereoselectivity of the reaction?
A2: Achieving high enantioselectivity is a common challenge in chiral synthesis.
-
Chiral Catalyst/Ligand Purity: The purity of the chiral catalyst or ligand is crucial. Impurities can significantly reduce the enantioselectivity.[2]
-
Solvent Effects: The choice of solvent can have a profound impact on the transition state of the stereodetermining step, thereby influencing the enantioselectivity.[2] It is advisable to screen a range of solvents to find the optimal one for your specific reaction.
-
Temperature: As mentioned, lower reaction temperatures often favor higher enantioselectivity by reducing the energy available for the formation of the undesired diastereomeric transition state.
-
Substrate Purity: Impurities in the starting material can sometimes interfere with the chiral catalyst, leading to a decrease in enantioselectivity.
Decision Tree for Troubleshooting Poor Enantioselectivity:
Caption: A flowchart for troubleshooting poor enantioselectivity.
Scale-Up Challenges
Q3: I have a successful lab-scale procedure, but I'm encountering issues when scaling up the reaction. What are the key considerations for a successful scale-up?
A3: Scaling up a chemical process is not always a linear process. Several factors that are negligible at the lab scale can become significant at a larger scale.[3][4]
-
Heat Transfer: Exothermic or endothermic reactions can pose a significant challenge during scale-up. The surface-area-to-volume ratio decreases as the reactor size increases, making heat transfer less efficient.[3] This can lead to temperature gradients, hot spots, and potential runaway reactions. A thorough thermal safety assessment is crucial before scaling up.
-
Mixing: As mentioned earlier, efficient mixing is harder to achieve in large reactors. The type of impeller, stirring speed, and baffle design are critical for maintaining homogeneity.
-
Reagent Addition Rate: The rate of addition of reagents can significantly impact the reaction profile. A slow, controlled addition is often necessary for highly exothermic reactions to manage the heat output.
-
Work-up and Isolation: Procedures that are simple on a lab scale, such as extractions and filtrations, can become bottlenecks during scale-up. The choice of work-up solvents and the efficiency of phase separations need to be carefully considered. Crystallization for product isolation may require significant optimization to ensure consistent crystal form and purity.
Workflow for Process Scale-Up:
Caption: A simplified workflow for scaling up a chemical process.
Frequently Asked Questions (FAQs)
Q4: What are the best analytical techniques to determine the enantiomeric purity of this compound?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral compounds.[5][6]
-
Direct Method: This involves using a Chiral Stationary Phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based columns are often effective for this class of compounds.
-
Indirect Method: This involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[6]
Chiral Gas Chromatography (GC) can also be used, but may require derivatization to increase the volatility of the analyte.[2]
Q5: How can I effectively purify this compound, especially on a large scale?
A5: Purification is a critical step to obtain the final product with the desired purity.
-
Crystallization: This is the most common and scalable method for purifying solid compounds. The choice of solvent system is crucial for obtaining good recovery and high purity. It may be necessary to screen a variety of solvents and solvent mixtures to find the optimal conditions.
-
Column Chromatography: While widely used in the lab, silica gel chromatography can be challenging and costly to scale up. It is often used as a final polishing step if crystallization does not provide the required purity.
Q6: Are there any specific safety precautions I should be aware of when working with the synthesis of 4-hydroxypiperidin-2-one?
A6: Standard laboratory safety practices should always be followed. Specific hazards will depend on the chosen synthetic route.
-
Reagents: Some reagents, such as borane complexes used in reductions, can be pyrophoric and react violently with water.[2] Always handle such reagents under an inert atmosphere and follow the specific handling instructions.
-
Solvents: Many organic solvents are flammable and have associated health risks. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
-
Thermal Hazards: As discussed in the scale-up section, be aware of potential exotherms and have a plan for cooling and quenching the reaction if necessary.
Summary of Key Parameters for Method Development
| Parameter | Lab Scale Consideration | Scale-Up Consideration |
| Reaction Temperature | Easy to control with standard lab equipment. | Critical for safety and selectivity; requires efficient reactor cooling/heating. |
| Mixing | Typically efficient with magnetic stirring. | Requires mechanical stirring with optimized impeller design and speed. |
| Reagent Addition | Often done quickly. | Rate of addition is critical to control exotherms and side reactions. |
| Work-up | Simple extractions and filtrations. | Phase separation can be slow; filtration times can be long. |
| Purification | Chromatography is common. | Crystallization is preferred for scalability. |
This technical support guide provides a framework for developing and troubleshooting the synthesis of this compound. By understanding the underlying chemical principles and being aware of the potential challenges, researchers can develop robust and scalable processes for the production of this important pharmaceutical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 5. benchchem.com [benchchem.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Chiral HPLC Analysis for Enantiomeric Purity of (S)-4-Hydroxypiperidin-2-one
This guide provides a comprehensive technical overview and comparative analysis of methodologies for determining the enantiomeric purity of (S)-4-Hydroxypiperidin-2-one, a valuable chiral building block in pharmaceutical synthesis. We will explore a primary method utilizing High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase, and compare its performance against a modern alternative, Supercritical Fluid Chromatography (SFC). The protocols and data presented are designed to equip researchers, scientists, and drug development professionals with the necessary insights to develop robust, accurate, and efficient analytical methods.
This compound and its derivatives are key intermediates in the synthesis of various bioactive molecules. As with most chiral compounds, the biological activity is often stereospecific, making the precise determination of enantiomeric excess (ee%) a critical quality attribute throughout the drug development process.[1] This guide focuses on direct chromatographic methods, which are favored for their accuracy, robustness, and ability to be implemented in quality control environments.[2]
Part 1: The Primary Method - Chiral HPLC with a Polysaccharide-Based CSP
Polysaccharide-based chiral stationary phases (CSPs), particularly those derived from amylose and cellulose carbamates, are the workhorses of chiral separations in the pharmaceutical industry.[3] Their broad enantiorecognition capabilities stem from a complex combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, which occur within the chiral grooves of the polysaccharide polymer.[4]
For a polar, cyclic compound like 4-Hydroxypiperidin-2-one, an amylose-based CSP such as Chiralpak® AD-H is an excellent starting point for method development. The carbamate linkages and the helical structure of the amylose provide the necessary interaction sites for resolving this type of analyte.[5]
Mechanism of Chiral Recognition
The separation of enantiomers on a polysaccharide-based CSP is a result of the differential stability of the transient diastereomeric complexes formed between each enantiomer and the chiral selector. For 4-Hydroxypiperidin-2-one, the key interactions with the amylose tris(3,5-dimethylphenylcarbamate) phase (Chiralpak® AD-H) are hypothesized to be:
-
Hydrogen Bonding: The hydroxyl (-OH) and amide (-NH) groups of the analyte can act as hydrogen bond donors and acceptors, interacting with the carbamate groups on the CSP.
-
Dipole-Dipole Interactions: The lactam carbonyl group (C=O) creates a strong dipole that can interact with the polar carbamate linkages of the CSP.
-
Steric Fit: The overall three-dimensional shape of the enantiomer determines how well it fits into the chiral grooves of the polysaccharide backbone, leading to differential retention.
The combination of these interactions results in one enantiomer being retained more strongly than the other, enabling their separation.
Proposed Experimental Protocol: HPLC Method
This protocol outlines a robust starting point for the analysis of this compound. Optimization may be required based on specific system configurations and sample matrices.
1. Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler with temperature control
-
Column thermostat
-
UV or Photodiode Array (PDA) detector
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Proven high success rate for resolving polar and cyclic chiral compounds, including lactams.[3][5] |
| Mobile Phase | n-Hexane / Ethanol (80:20, v/v) | Normal phase mode is often successful for polysaccharide CSPs. The alcohol modifier is crucial for analyte elution and for interacting with the CSP to facilitate chiral recognition.[2] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.[6] |
| Column Temp. | 25 °C | Temperature can affect selectivity; starting at ambient temperature is a standard practice.[1] |
| Detection | UV at 210 nm | The lactam chromophore has low UV absorbance at higher wavelengths; 210 nm provides the necessary sensitivity. |
| Injection Vol. | 10 µL | |
| Sample Prep. | Dissolve sample in mobile phase at ~1 mg/mL | Ensures compatibility with the mobile phase and prevents peak distortion. |
3. System Suitability:
-
Inject a racemic standard of 4-Hydroxypiperidin-2-one.
-
The resolution (Rs) between the two enantiomer peaks should be ≥ 1.5.
-
The tailing factor for each peak should be ≤ 1.5.
Workflow Diagram: HPLC Method Development
Caption: Workflow for Chiral HPLC Method Development.
Part 2: The Alternative Method - Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and reduced organic solvent consumption.[7] The technique uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity, allowing for much faster separations without a significant loss in efficiency.[4] The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.
Why SFC is a Strong Alternative
-
Speed: The low viscosity of the mobile phase allows for higher optimal flow rates, drastically reducing analysis times, often by a factor of 3 to 5 compared to HPLC.[8]
-
"Green" Chemistry: Replacing the bulk of the organic mobile phase (like n-hexane) with environmentally benign CO₂ significantly reduces solvent purchase and disposal costs.
-
Orthogonal Selectivity: While the stationary phase is the same, the mobile phase environment in SFC is different from HPLC. This can sometimes lead to different or improved selectivity and even a reversal of the enantiomer elution order, making it a complementary technique.[4]
Proposed Experimental Protocol: SFC Method
1. Instrumentation:
-
Analytical SFC system with a CO₂ pump and a modifier pump
-
Autosampler
-
Column thermostat
-
Back Pressure Regulator (BPR)
-
UV or PDA detector
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Polysaccharide CSPs show excellent performance and stability under SFC conditions.[9] |
| Mobile Phase | Supercritical CO₂ / Methanol (70:30, v/v) | Methanol is a common and effective polar modifier in SFC, providing the necessary elution strength and interactions for chiral recognition.[10] |
| Flow Rate | 3.0 mL/min | Higher flow rates are achievable in SFC due to the low viscosity of the mobile phase, leading to faster analysis.[8] |
| Back Pressure | 150 bar | Maintained by the BPR to keep the CO₂ in its supercritical state. |
| Column Temp. | 40 °C | Higher temperatures are often used in SFC to improve kinetics and efficiency. |
| Detection | UV at 210 nm | |
| Injection Vol. | 5 µL | |
| Sample Prep. | Dissolve sample in Methanol at ~1 mg/mL | The sample should be dissolved in the modifier solvent. |
Workflow Diagram: SFC Method Development
Caption: Workflow for Chiral SFC Method Development.
Part 3: Performance Comparison and Data
While a specific application for this compound is not publicly available, the following table presents representative data based on the separation of structurally similar polar, cyclic chiral compounds on a Chiralpak® AD-H column. This data serves as a realistic benchmark for what can be expected during method development.
Table 1: Comparative Performance Data (Representative)
| Parameter | HPLC Method | SFC Method | Analysis |
| Retention Time (t_R1) | ~ 8.5 min | ~ 2.1 min | SFC offers a ~4x faster analysis. |
| Retention Time (t_R2) | ~ 10.2 min | ~ 2.8 min | Separation is achieved in under 3 minutes with SFC. |
| Selectivity (α) | 1.25 | 1.35 | SFC can offer different and sometimes superior selectivity. |
| Resolution (Rs) | 2.1 | 2.5 | Both methods provide excellent, baseline resolution. |
| Solvent Consumption | ~15 mL (Hexane/EtOH) per run | ~9 mL (CO₂/MeOH) per run | SFC significantly reduces organic solvent use. |
Note: Data is representative of typical performance for similar analytes and is intended for comparative purposes.
Part 4: Alternative Analytical Approaches
While direct chromatography on a CSP is the gold standard, other techniques can be employed for determining enantiomeric purity, particularly during early-stage development or for orthogonal confirmation.
-
Indirect HPLC Method: This involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., C18).[11] This approach can be useful if a suitable chiral column is not available but adds complexity due to the derivatization step.[12]
-
Chiral Gas Chromatography (GC): For volatile or semi-volatile compounds, GC on a chiral capillary column (often based on cyclodextrins) is a powerful technique. 4-Hydroxypiperidin-2-one would likely require derivatization (e.g., silylation) to increase its volatility and thermal stability before GC analysis.[13][14]
Conclusion
For the routine, high-precision analysis of the enantiomeric purity of this compound, a direct chiral HPLC method using a polysaccharide-based stationary phase like Chiralpak® AD-H is the recommended primary approach. It is robust, reliable, and grounded in well-understood chromatographic principles.
As a powerful alternative, Supercritical Fluid Chromatography (SFC) offers significant advantages in terms of speed and reduced environmental impact. For laboratories equipped with SFC instrumentation, it should be considered the preferred technique for high-throughput screening and analysis due to its efficiency and comparable, if not superior, resolving power for this class of compounds.[15]
The choice between these methods will ultimately depend on available instrumentation, sample throughput requirements, and sustainability goals. Both approaches, when properly developed and validated, are capable of providing the accurate and precise data required by researchers and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323 Daicel CHIRALPAK AD-H Analytical Column [19323] - £1,457.77 : UVISON.com [uvison.com]
- 6. ct-k.com [ct-k.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. fagg-afmps.be [fagg-afmps.be]
- 9. chiraltech.com [chiraltech.com]
- 10. agilent.com [agilent.com]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. gcms.cz [gcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Spectroscopic characterization and data analysis of (S)-4-Hydroxypiperidin-2-one
An In-Depth Guide to the Spectroscopic Characterization of (S)-4-Hydroxypiperidin-2-one: A Comparative Analysis for Drug Discovery
In modern pharmaceutical development, the precise three-dimensional architecture of a molecule is paramount to its biological function and safety.[1][2][3] Chiral building blocks, which are molecular fragments with non-superimposable mirror images, are foundational to constructing complex and effective therapeutic agents.[1][4][5] this compound, a chiral lactam, represents a valuable scaffold in this context, offering defined stereochemistry and versatile functional groups for synthetic elaboration.
However, its utility is entirely dependent on rigorous verification of its identity, purity, and, most critically, its absolute configuration. An unconfirmed or contaminated chiral intermediate can derail a drug discovery campaign, leading to wasted resources and ambiguous biological data. The U.S. FDA's guidelines underscore the necessity of evaluating each enantiomer's pharmacological and toxicological profile, making stereochemical integrity a regulatory imperative.[1]
This guide provides a comprehensive framework for the spectroscopic characterization of this compound. We will move beyond a simple recitation of data, explaining the causality behind the analytical choices and interpreting the spectral features to build a self-validating dossier on the molecule. Furthermore, we will compare its spectroscopic signature to that of its enantiomer and a constitutional isomer to highlight key differentiating features and underscore the necessity of a multi-technique approach.
The Analytical Imperative: A Multi-Pronged Spectroscopic Approach
No single analytical technique can provide a complete picture of a chiral molecule. A robust characterization relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This orthogonal approach ensures that the molecular structure, functional groups, and mass are all unequivocally confirmed.
Caption: Integrated workflow for the comprehensive characterization of a chiral building block.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and stereochemical relationships of atoms.[6] For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides a precise map of the hydrogen atoms in the molecule. By analyzing chemical shifts (δ), splitting patterns (multiplicity), and integration values, we can confirm the core piperidinone structure.
Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Rationale for Assignment |
| N-H | 6.0 - 7.5 | broad singlet | - | 1H | The amide proton is typically broad due to quadrupole broadening from the adjacent nitrogen and exchange with trace water. Its chemical shift is concentration-dependent. |
| H4 | 4.0 - 4.5 | multiplet | - | 1H | This proton is on the carbon bearing the hydroxyl group (C4), an electron-withdrawing group, shifting it significantly downfield. It will be split by the adjacent H3 and H5 protons. |
| H3a, H3b | 2.5 - 2.9 | multiplet | - | 2H | These diastereotopic protons are adjacent to the carbonyl group (C2), which deshields them. They will exhibit complex splitting from each other (geminal coupling) and from H4. |
| H5a, H5b | 1.8 - 2.2 | multiplet | - | 2H | These diastereotopic protons are adjacent to the chiral center (C4) and will show complex splitting from each other and from H4 and H6. |
| H6a, H6b | 3.2 - 3.6 | multiplet | - | 2H | These protons are on the carbon adjacent to the nitrogen atom (C6), resulting in a downfield shift. |
| O-H | 1.5 - 3.0 | broad singlet | - | 1H | The hydroxyl proton signal is often broad and its position is highly variable, depending on solvent, concentration, and temperature due to hydrogen bonding. |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, we expect to see 5 distinct signals corresponding to the five carbons of the piperidine ring.
Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |
| C2 (C=O) | 170 - 175 | The carbonyl carbon of the lactam (amide) is highly deshielded and appears significantly downfield. |
| C4 (CH-OH) | 65 - 70 | The carbon atom bonded to the electronegative oxygen of the hydroxyl group is shifted downfield. |
| C6 (CH₂-N) | 40 - 45 | The carbon adjacent to the nitrogen atom is moderately deshielded. |
| C3 (CH₂-C=O) | 30 - 35 | This carbon is alpha to the carbonyl group, resulting in a downfield shift. |
| C5 (CH₂-CH) | 25 - 30 | This aliphatic carbon is the most upfield (shielded) of the ring carbons. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[7] It works by detecting the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides clear, confirmatory evidence of its key chemical features.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3400 - 3200 (broad) | O-H stretch | Hydroxyl (-OH) | Confirms the presence of the alcohol group. The broadness indicates hydrogen bonding. |
| 3300 - 3100 (sharp/med) | N-H stretch | Secondary Amide (-NH-) | Confirms the presence of the lactam N-H bond. |
| ~1650 (strong) | C=O stretch | Amide I band (Lactam) | This is a characteristic and strong absorption, confirming the presence of the six-membered ring lactam carbonyl. |
| 2950 - 2850 | C-H stretch | Aliphatic | Indicates the presence of the sp³ hybridized C-H bonds in the piperidine ring. |
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of identity confirmation.[8] High-resolution mass spectrometry (HRMS) can further provide the elemental composition, distinguishing the target molecule from potential isomers.
-
Molecular Formula: C₅H₉NO₂
-
Monoisotopic Mass: 115.0633 g/mol
-
Expected Observation (e.g., ESI+): An ion peak at m/z = 116.0712 [M+H]⁺.
-
Key Fragmentation: A common fragmentation pathway would be the loss of water (H₂O) from the molecular ion, resulting in a fragment at m/z = 98.0606 [M+H-H₂O]⁺.
Caption: A simplified representation of ionization and a primary fragmentation pathway.
Comparative Analysis: Distinguishing from Alternatives
The true power of spectroscopy is revealed when comparing a compound to its potential alternatives, such as its enantiomer or a constitutional isomer. This highlights the limitations of certain techniques and the necessity of others.
Spectroscopic Comparison Table
| Technique | This compound | (R)-4-Hydroxypiperidin-2-one (Enantiomer) | (S)-5-Hydroxypiperidin-2-one (Isomer) |
| ¹H NMR | As described above. | Identical. Standard NMR is a "chiral blind" technique.[6] | Different. The proton environment is completely altered. For example, the proton on the hydroxyl-bearing carbon (H5) would be adjacent to the nitrogen, resulting in a different chemical shift and splitting pattern. |
| ¹³C NMR | As described above. | Identical. | Different. The chemical shifts of C3, C4, C5, and C6 would all be different due to the changed positions of the hydroxyl and carbonyl groups. |
| IR | As described above. | Identical. | Identical. Both molecules contain the same functional groups (hydroxyl, lactam), so their IR spectra would be nearly indistinguishable. |
| MS | m/z = 116.0712 [M+H]⁺ | Identical. | Identical. Both molecules have the same molecular formula and mass. |
| Chiral Analysis | Specific optical rotation, e.g., [α]D = +X° | Opposite optical rotation, [α]D = -X° | A distinct optical rotation value. |
The Crucial Step: Chiral Analysis
As the table demonstrates, standard spectroscopic methods cannot differentiate between enantiomers.[6] This is where specific chiral analysis techniques are essential for confirming the "(S)" configuration.
-
Chiral Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. By using a chiral stationary phase, the two enantiomers interact differently, leading to different retention times. This method can determine the enantiomeric excess (ee) with high accuracy.
-
NMR with Chiral Solvating Agents (CSAs) or Chiral Shift Reagents (CSRs): Adding a chiral auxiliary agent to the NMR sample can induce a chemical shift difference between the signals of the two enantiomers.[5] The enantiomers form transient diastereomeric complexes with the agent, breaking their magnetic equivalence and allowing for their differentiation and quantification directly in the NMR tube.[6]
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, providing a unique spectral fingerprint that is opposite for the two enantiomers.[9][]
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Homogenization: Gently vortex the sample to ensure complete dissolution.
-
Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a ¹H spectrum using a standard pulse program (e.g., zg30), typically with 16-32 scans.
-
Acquire a ¹³C spectrum using a proton-decoupled pulse program (e.g., zgpg30), requiring a larger number of scans for adequate signal-to-noise.
-
-
Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as a reference.
Protocol 2: FT-IR Sample Preparation (ATR)
-
Background: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Protocol 3: Mass Spectrometry (ESI-MS)
-
Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).
-
Tuning: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable and strong signal for the ion of interest.
-
Acquisition: Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500) in high-resolution mode to obtain accurate mass data.
Conclusion
The comprehensive characterization of this compound is a non-negotiable step in its application for drug discovery. A logical, multi-technique workflow, as outlined in this guide, provides a self-validating system for confirming its identity and purity. While ¹H NMR, ¹³C NMR, IR, and MS are essential for elucidating the molecule's core structure and functional groups, they are insufficient for confirming its stereochemical identity. The application of a dedicated chiral analysis method, such as chiral HPLC, is absolutely critical to verify the enantiomeric purity and confirm that the correct (S)-enantiomer is being used. By adhering to this rigorous analytical protocol, researchers can proceed with confidence, knowing that their foundational chiral building block is precisely what it purports to be.
References
- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 2. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral Building Blocks Selection - Enamine [enamine.net]
- 6. tandfonline.com [tandfonline.com]
- 7. The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
A Comparative Guide to the Synthetic Routes of (S)-4-Hydroxypiperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
(S)-4-Hydroxypiperidin-2-one is a valuable chiral building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active molecules. Its stereochemistry plays a crucial role in the pharmacological activity of the final compounds, making the development of efficient and stereoselective synthetic routes a significant area of research. This guide provides a comprehensive comparison of prominent synthetic strategies to obtain this compound, offering an in-depth analysis of their methodologies, performance, and applicability to aid researchers in selecting the optimal route for their specific needs.
Executive Summary of Synthetic Approaches
Four primary synthetic strategies for this compound are evaluated in this guide, each with distinct advantages and challenges. These include a diastereoselective approach utilizing a copper-catalyzed reductive aldol cyclization, an asymmetric synthesis involving a dual C-H oxidation and subsequent enzymatic resolution, a chemoenzymatic route commencing from δ-valerolactam, and a chiral pool approach starting from L-glutamic acid.
| Synthetic Route | Starting Material | Key Transformation(s) | Overall Yield | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Scalability |
| 1. Diastereoselective Synthesis | α,β-Unsaturated Amide and Ketone | Cu(I)-catalyzed reductive aldol cyclization | Good to Excellent | High dr | Potentially scalable |
| 2. Asymmetric Synthesis | N-benzyl-4-hydroxypiperidine | TEMPO-mediated dual C-H oxidation, Enzymatic resolution (CAL-B) | Good | High ee | Demonstrated on a laboratory scale |
| 3. Chemoenzymatic Synthesis | δ-Valerolactam | Enzymatic resolution, Allylic oxidation | Moderate | High ee | Potentially scalable |
| 4. Chiral Pool Synthesis | L-Glutamic Acid | Cyclization, Reduction | Moderate to Good | High (starting from chiral material) | Potentially scalable |
Diastereoselective Synthesis via Cu(I)-Catalyzed Reductive Aldol Cyclization
This approach offers a highly diastereoselective method to construct the 4-hydroxypiperidin-2-one core. The key step involves a copper(I)-catalyzed reductive aldol cyclization of an α,β-unsaturated amide with a ketone.[1]
Causality of Experimental Choices
The choice of a copper(I) catalyst is crucial for promoting the reductive aldol reaction, which proceeds through a copper enolate intermediate. The use of a chiral ligand in conjunction with the copper catalyst can induce enantioselectivity, although the primary report focuses on diastereoselectivity. The reaction conditions are optimized to favor the formation of the desired stereoisomer.
Logical Workflow
Caption: Workflow for the diastereoselective synthesis.
Experimental Protocol
A general procedure for the Cu(I)-catalyzed reductive aldol cyclization is as follows[1]:
-
To a solution of the α,β-unsaturated amide (1.0 equiv) and ketone (1.5 equiv) in a suitable solvent (e.g., THF) is added the Cu(I) catalyst and a phosphine ligand.
-
A reducing agent, such as a silane, is then added to the mixture.
-
The reaction is stirred at a specified temperature until completion, monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched, and the product is purified by column chromatography.
Note: For the synthesis of the enantiopure (S)-enantiomer, a chiral phosphine ligand would be required, and the conditions would need to be optimized for enantioselectivity.
Asymmetric Synthesis via Dual C-H Oxidation and Enzymatic Resolution
This chemoenzymatic approach provides access to enantioenriched trans-3-alkoxyamino-4-oxy-2-piperidones, which can be further converted to the desired this compound. The synthesis involves a transition-metal-free dual C-H oxidation of a piperidine precursor followed by an enzymatic resolution.[2]
Causality of Experimental Choices
The use of a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) oxoammonium cation provides a selective method for the oxidation of the piperidine ring at the C2 and C3 positions under mild, metal-free conditions.[2] The subsequent enzymatic resolution with Candida antarctica lipase B (CAL-B) is a highly efficient method for separating the enantiomers of the resulting racemic alcohol, affording high enantiomeric excess.
Logical Workflow
Caption: Workflow for the asymmetric synthesis.
Experimental Protocol: Dual C-H Oxidation
A representative procedure for the TEMPO-mediated oxidation is as follows[2]:
-
N-benzyl-4-hydroxypiperidine (1.0 equiv) is dissolved in acetonitrile.
-
Sodium chlorite (NaClO₂) and sodium hypochlorite (NaOCl) are added to the solution.
-
The TEMPO oxoammonium cation is then added, and the reaction is stirred at room temperature.
-
The reaction progress is monitored by TLC. Upon completion, the reaction is worked up to isolate the racemic product.
Experimental Protocol: Enzymatic Resolution
The enzymatic resolution of the racemic alcohol is performed as follows[2]:
-
The racemic alcohol is dissolved in a suitable organic solvent (e.g., toluene).
-
An acyl donor (e.g., vinyl acetate) and immobilized Candida antarctica lipase B (CAL-B) are added.
-
The suspension is stirred at a controlled temperature, and the conversion is monitored by HPLC.
-
The reaction is stopped at approximately 50% conversion, and the enzyme is filtered off.
-
The acylated product and the unreacted (S)-alcohol are separated by column chromatography.
Chemoenzymatic Synthesis from δ-Valerolactam
This strategy employs a combination of chemical and enzymatic steps to achieve an efficient synthesis of the target molecule starting from the readily available δ-valerolactam.[3]
Causality of Experimental Choices
The initial chemical transformations are designed to introduce the necessary functionality for the subsequent enzymatic resolution. The key enzymatic esterification step, catalyzed by a lipase, selectively acylates one enantiomer of a racemic alcohol intermediate, allowing for the separation of the desired (S)-enantiomer with high enantiopurity.
Logical Workflow
Caption: Workflow for the chemoenzymatic synthesis.
Experimental Protocol
A general outline of the chemoenzymatic synthesis is as follows[3]:
-
δ-Valerolactam is converted to a racemic 4-hydroxytetrahydropyridine derivative through a series of chemical transformations, including allylic oxidation.
-
The resulting racemic alcohol is subjected to enzymatic resolution using an immobilized lipase (e.g., from Candida antarctica or Burkholderia cepacia) and an acyl donor.
-
The reaction is monitored until approximately 50% conversion is reached.
-
The enzyme is removed by filtration, and the acylated (R)-ester and the unreacted (S)-alcohol are separated by chromatography.
-
The (S)-alcohol can then be carried forward to the final product.
Chiral Pool Synthesis from L-Glutamic Acid
This approach leverages the inherent chirality of L-glutamic acid, a readily available and inexpensive starting material from the chiral pool, to synthesize the target molecule.[4]
Causality of Experimental Choices
The synthesis is designed to transform the stereocenter of L-glutamic acid into the desired stereocenter of this compound. This typically involves protection of the functional groups, cyclization to form the piperidinone ring, and subsequent functional group manipulations.
Logical Workflow
Caption: Workflow for the chiral pool synthesis.
Experimental Protocol
A plausible synthetic sequence starting from L-glutamic acid could involve the following steps[4][5]:
-
Protection of the amino and carboxylic acid groups of L-glutamic acid.
-
Intramolecular cyclization to form a pyroglutamate derivative.
-
Reduction of the ester group and subsequent manipulation of the resulting alcohol to introduce the hydroxyl group at the 4-position of the piperidinone ring.
-
Deprotection to yield the final product.
Note: The specific reagents and conditions would need to be carefully selected to ensure the retention of stereochemistry throughout the synthesis.
Conclusion and Future Outlook
The choice of the most suitable synthetic route to this compound depends on several factors, including the desired scale of the synthesis, the availability of starting materials and reagents, and the specific requirements for stereochemical purity.
-
The diastereoselective synthesis via Cu(I)-catalyzed reductive aldol cyclization offers a powerful method for controlling the relative stereochemistry, and with further development of chiral catalysts, could become a highly efficient asymmetric process.
-
The asymmetric synthesis involving dual C-H oxidation and enzymatic resolution is an elegant chemoenzymatic approach that provides high enantioselectivity under mild conditions. Its scalability will depend on the cost and availability of the enzyme.
-
The chemoenzymatic synthesis from δ-valerolactam represents a practical approach from a simple and inexpensive starting material, with the potential for industrial-scale production.
-
The chiral pool synthesis from L-glutamic acid is an attractive strategy due to the low cost of the starting material and the inherent chirality, although it may require a greater number of synthetic steps.
Future research in this area will likely focus on the development of more efficient and selective catalysts for asymmetric transformations, the discovery of novel enzymes with improved stability and activity, and the design of more convergent and atom-economical synthetic routes. The ultimate goal is to develop sustainable and cost-effective methods for the large-scale production of this important chiral building block to support the advancement of pharmaceutical research and development.
References
- 1. Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of nonracemic hydroxyglutamic acids - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Stereoselective Biological Activities of 4-Hydroxypiperidin-2-one Enantiomers
Introduction: The Chirality Question in 4-Hydroxypiperidin-2-one
The 4-hydroxypiperidin-2-one scaffold is a fascinating starting point for drug discovery, sharing structural similarities with neurotransmitters like GABA and appearing as a fragment in a variety of biologically active molecules. The introduction of a hydroxyl group at the 4-position creates a chiral center, giving rise to two distinct enantiomers: (S)-4-Hydroxypiperidin-2-one and (R)-4-Hydroxypiperidin-2-one. In the world of pharmacology, stereochemistry is not a trivial detail; it is often the deciding factor in a compound's efficacy, safety, and mechanism of action. While the broader class of hydroxypiperidines has been explored for various therapeutic applications, a direct, head-to-head comparison of the biological activities of the (S)- and (R)-enantiomers of 4-hydroxypiperidin-2-one is not readily found in the existing literature.
This guide is designed for researchers, scientists, and drug development professionals to bridge this knowledge gap. It serves as a comprehensive roadmap for the systematic and objective comparison of these two enantiomers. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols to empower you to uncover the distinct pharmacological profiles of (S)- and (R)-4-Hydroxypiperidin-2-one.
Part 1: The Foundation - Stereoselective Synthesis
Before any biological comparison can be undertaken, the individual (S)- and (R)-enantiomers must be obtained in high purity. Several stereoselective synthetic routes can be envisioned for this purpose. One common approach involves the diastereoselective reduction of a prochiral ketone precursor, followed by separation of the diastereomers and subsequent removal of the chiral auxiliary. Another elegant method is the use of a chiral catalyst in a reduction or cyclization step to favor the formation of one enantiomer over the other[1]. For instance, a Cu(I)-catalyzed reductive aldol cyclization has been reported for the diastereoselective synthesis of 4-hydroxypiperidin-2-ones[1]. The choice of synthetic route will depend on the available starting materials, scalability, and desired enantiomeric excess.
Part 2: A Roadmap for Comparative Biological Evaluation
Given the structural resemblance of 4-hydroxypiperidin-2-one to GABA, a logical starting point for a comparative biological evaluation is the investigation of its effects on the GABAergic system. Furthermore, given that many neurological disorders involve neuronal cell death, assessing the neuroprotective potential of these enantiomers is a crucial step. This section provides a detailed experimental workflow for these investigations.
Experimental Workflow for Comparative Analysis
Caption: A streamlined workflow for the comparative biological evaluation of (S)- and (R)-4-Hydroxypiperidin-2-one.
GABA Receptor Binding Affinity
The first crucial experiment is to determine if the enantiomers bind to GABA receptors and to quantify their binding affinities. A competitive radioligand binding assay is the gold standard for this purpose.
Rationale: This assay will reveal whether either enantiomer has an affinity for the GABA-A receptor and if there is a stereoselective difference in their binding. A significant difference in binding affinity between the (S) and (R) enantiomers would be a strong indicator of a specific interaction with the receptor.
Experimental Protocol: GABA-A Receptor Radioligand Binding Assay
-
Membrane Preparation:
-
Binding Assay:
-
In a 96-well plate, add a known concentration of radioligand (e.g., [3H]muscimol or [3H]gabazine) to each well.
-
Add increasing concentrations of the unlabeled test compounds ((S)- and (R)-4-Hydroxypiperidin-2-one) to compete with the radioligand for binding to the receptor.
-
Include control wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a known GABA-A agonist like GABA).
-
Incubate the plate at 4°C for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the equilibrium dissociation constant (Ki) for each enantiomer using the Cheng-Prusoff equation.
-
Data Presentation: GABA-A Receptor Binding Affinity
| Compound | IC50 (µM) | Ki (µM) |
| This compound | [Insert Value] | [Insert Value] |
| (R)-4-Hydroxypiperidin-2-one | [Insert Value] | [Insert Value] |
| GABA (control) | [Insert Value] | [Insert Value] |
Neuronal Viability and Neuroprotection
It is essential to assess the baseline cytotoxicity of the enantiomers and their potential to protect neurons from common insults like excitotoxicity or oxidative stress.
Rationale: These assays will determine if the compounds are toxic to neuronal cells at the concentrations where they might exert a biological effect. The neuroprotection assay will reveal if either enantiomer can mitigate neuronal cell death, a highly desirable property for potential therapeutics for neurodegenerative diseases.
Experimental Protocol: MTT Assay for Neuronal Viability and Neuroprotection
-
Cell Culture:
-
Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in 96-well plates.
-
-
Viability Assay:
-
Treat the cells with increasing concentrations of (S)- and (R)-4-Hydroxypiperidin-2-one for 24-48 hours.
-
Include a vehicle control.
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product[4][5].
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
Neuroprotection Assay:
-
Pre-treat the neuronal cultures with various concentrations of each enantiomer for a specified time (e.g., 1-2 hours).
-
Induce neurotoxicity by adding a toxic stimulus, such as glutamate (to induce excitotoxicity) or hydrogen peroxide (to induce oxidative stress).
-
Include control wells: vehicle only, toxic stimulus only, and enantiomer only.
-
After 24 hours, assess cell viability using the MTT assay as described above.
-
Data Presentation: Neuroprotective Effect of Enantiomers
| Treatment | Concentration (µM) | Cell Viability (% of Control) |
| Vehicle Control | - | 100 |
| Toxic Stimulus (e.g., Glutamate) | [Concentration] | [Value] |
| (S)-Enantiomer + Toxic Stimulus | [Concentration 1] | [Value] |
| (S)-Enantiomer + Toxic Stimulus | [Concentration 2] | [Value] |
| (R)-Enantiomer + Toxic Stimulus | [Concentration 1] | [Value] |
| (R)-Enantiomer + Toxic Stimulus | [Concentration 2] | [Value] |
GABAergic Signaling Pathway
Caption: The GABA-A receptor signaling pathway and the potential modulatory roles of the enantiomers.
Part 3: Interpreting the Data and Charting the Course Forward
The results from these comparative experiments will provide a solid foundation for understanding the distinct biological profiles of (S)- and (R)-4-Hydroxypiperidin-2-one.
-
Scenario 1: Significant Stereoselectivity in GABA-A Receptor Binding. If one enantiomer shows significantly higher affinity for the GABA-A receptor, it suggests a specific and stereoselective interaction. This enantiomer would be prioritized for further investigation into its functional activity (agonist, antagonist, or modulator) using techniques like electrophysiology.
-
Scenario 2: Potent Neuroprotective Effects. If one or both enantiomers demonstrate significant neuroprotection at non-toxic concentrations, this would open up an exciting avenue for development as therapeutics for neurodegenerative diseases. Further studies would focus on elucidating the mechanism of neuroprotection, such as measuring the reduction of reactive oxygen species (ROS) or inhibition of apoptotic pathways.
-
Scenario 3: No Significant Activity. If neither enantiomer shows significant activity in these initial assays, it does not necessarily mean they are devoid of biological activity. The vast landscape of biological targets means that other screening approaches, such as phenotypic screening or broad target profiling, could be employed to uncover their therapeutic potential.
The journey from a chiral molecule to a potential therapeutic is a long and rigorous one. The experimental roadmap laid out in this guide provides the essential first steps in characterizing and differentiating the biological activities of (S)- and (R)-4-Hydroxypiperidin-2-one. By understanding the nuances of their stereochemistry, we can unlock their full therapeutic potential.
References
- 1. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDSP - GABA [kidbdev.med.unc.edu]
- 3. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Beyond the Classics: A Comparative Guide to Alternative Chiral Building Blocks for Piperidine Synthesis
The chiral piperidine scaffold is a cornerstone of modern medicinal chemistry, embedded in the architecture of numerous pharmaceuticals and natural products.[1][2][3] Its prevalence drives a continuous quest for efficient, stereoselective, and versatile synthetic methodologies. While classical approaches relying on the chiral pool or asymmetric hydrogenation of pyridines have been foundational, the field is increasingly turning towards innovative and alternative chiral building blocks that offer unique advantages in constructing highly substituted and functionally diverse piperidine derivatives.[2][4][5]
This guide provides an in-depth comparison of several powerful alternative chiral building blocks for the synthesis of piperidine derivatives. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, present validating experimental data, and provide detailed protocols to empower researchers in drug discovery and chemical synthesis to make informed decisions for their specific molecular targets.
The Rise of Amino Acid-Derived Building Blocks
Amino acids, as abundant and enantiopure natural products, represent an ideal starting point for chiral synthesis.[6] Their inherent stereochemistry can be elegantly transferred to the target piperidine ring, offering a robust and often cost-effective strategy.
L-Glutamic Acid: A Versatile C5 Synthon
L-glutamic acid provides a readily available five-carbon backbone, pre-functionalized for elaboration into the piperidine core. A common strategy involves a five-step linear sequence to generate 3-(N-Boc-amino) piperidine derivatives. This approach leverages the two carboxylic acid functionalities for selective reduction and subsequent cyclization.
The key advantages of this building block are its low cost, high enantiopurity, and the straightforward nature of the chemical transformations. However, the multi-step sequence can impact overall yield.
Representative Experimental Protocol: Synthesis of 3-(N-Boc-amino)piperidines from L-Glutamic Acid
-
Diesterification: L-glutamic acid is treated with an alcohol (e.g., methanol) in the presence of an acid catalyst to protect both carboxylic acid groups.
-
N-Protection: The amino group is protected, typically with a Boc group, to prevent side reactions in subsequent steps.
-
Reduction: The diester is reduced to the corresponding diol using a reducing agent like sodium borohydride (NaBH₄).
-
Tosylation: The primary hydroxyl groups of the diol are converted to tosylates to activate them as leaving groups for the subsequent cyclization.
-
Cyclization: The ditosylate is reacted with a primary amine, which displaces both tosylates to form the piperidine ring.
Phenylglycinol-Derived Lactams: Auxiliary-Controlled Stereoselection
Another powerful strategy employs chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. Phenylglycinol-derived bicyclic lactams have proven to be exceptionally versatile for the enantioselective synthesis of a wide range of substituted piperidines, including numerous alkaloids.[7][8][9]
This approach allows for the stereocontrolled introduction of substituents at various positions of the piperidine ring through diastereoselective alkylations.[7] The chiral auxiliary can then be cleaved and potentially recovered, making this an efficient method for generating complex chiral piperidines.[10]
Conceptual Workflow: Phenylglycinol-Derived Lactam Strategy
N-Sulfinyl δ-Amino β-Ketoesters: Building Polyfunctional Piperidines
For the synthesis of more complex, polyfunctional piperidines, N-sulfinyl-δ-amino-β-ketoesters serve as highly versatile chiral building blocks.[4] These compounds, readily prepared from enantiopure sulfinimines, allow for the construction of functionalized trans-2,6-disubstituted piperidines. A key transformation is the hydroxy-directed reduction of 1,2-dehydropiperidines derived from these ketoesters.[11]
This methodology has been successfully applied to the asymmetric synthesis of natural products like the quinolizidine alkaloid (−)-lasubine I.[11] The sulfinyl group acts as a powerful chiral director and can be easily removed under mild conditions.
Comparative Performance of Chiral Building Blocks
The choice of a chiral building block is ultimately dictated by the specific target molecule, desired stereochemistry, and practical considerations such as cost and scalability. The synthesis of the hemlock alkaloid (+)-coniine serves as an excellent case study for comparing the efficacy of different approaches.
| Chiral Building Block | Key Strategy | Overall Yield | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| L-Pipecolic Acid | Chiral Pool | Moderate | High | Commercially available, inexpensive | Limited to C2 substitution pattern |
| Phenylglycinol-derived Lactam | Chiral Auxiliary | Good | >98% | High diastereoselectivity, versatile for various substitutions | Requires synthesis of the auxiliary |
| (S)-Piperidin-2-ylmethanol | Chiral Pool | Good | High | Direct access to C2-functionalized piperidines | Can be more expensive than L-pipecolic acid |
| Biocatalytic Desymmetrization | Enzymatic Resolution | Good | >99% | Excellent enantioselectivity, green chemistry approach | Requires specific enzymes and conditions |
Data compiled from comparative studies on the synthesis of (+)-coniine.[10]
Emerging Strategies: Redefining Piperidine Synthesis
Beyond traditional chiral pool and auxiliary-based methods, several innovative strategies are gaining prominence, offering novel disconnections and increased efficiency.
Chemo-Enzymatic Dearomatization of Pyridines
A powerful chemo-enzymatic cascade has been developed for the synthesis of stereo-enriched 3- and 3,4-disubstituted piperidines from activated pyridines.[12] This method utilizes an amine oxidase to generate a dihydropyridinium intermediate in situ, which is then stereoselectively reduced by an ene-imine reductase.[12] This approach provides access to chiral piperidines that are challenging to obtain through other methods and has been applied to the synthesis of key intermediates for pharmaceuticals like Niraparib.[12]
Workflow for Chemo-Enzymatic Dearomatization
Rhodium-Catalyzed Asymmetric Reductive Transamination
A recently developed rhodium-catalyzed reductive transamination of pyridinium salts offers a rapid and highly selective route to a variety of chiral piperidines.[1][13][14] In this process, a chiral primary amine is used to introduce stereochemistry while simultaneously replacing the nitrogen atom of the pyridine ring.[1][13] This method exhibits excellent diastereo- and enantioselectivity and is tolerant of a wide range of functional groups.[13][14]
Representative Experimental Protocol: Rhodium-Catalyzed Asymmetric Reductive Transamination [1]
-
Reaction Setup: To a vial is added the pyridinium salt (1.0 equiv), a chiral primary amine (e.g., (R)-1-phenylethylamine, 10.0 equiv), and the rhodium catalyst (e.g., [Cp*RhCl₂]₂, 1 mol%).
-
Solvent and Reagent Addition: A mixture of CH₂Cl₂/H₂O (15:1) is added, followed by formic acid (24.0 equiv).
-
Reaction Conditions: The reaction mixture is sealed and stirred at 40 °C for 22 hours in air.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with CH₂Cl₂. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by flash column chromatography.
Conclusion
The synthesis of chiral piperidines has been significantly advanced by the development of alternative chiral building blocks and innovative synthetic strategies. While traditional methods remain valuable, the use of amino acid-derived synthons, powerful chiral auxiliaries, and novel catalytic systems provides researchers with a more diverse and powerful toolkit. The choice of methodology will depend on the specific structural and stereochemical requirements of the target molecule, as well as considerations of efficiency, cost, and scalability. By understanding the principles and practicalities of these alternative approaches, scientists can continue to push the boundaries of drug discovery and natural product synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallography of (S)-4-Hydroxypiperidin-2-one Derivatives: Unveiling Three-Dimensional Molecular Architecture for Drug Discovery
The (S)-4-Hydroxypiperidin-2-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent chirality and the presence of key functional groups—a hydroxyl, a lactam, and a stereocenter—make it a versatile building block for the development of novel therapeutics targeting a range of diseases. Understanding the precise three-dimensional arrangement of atoms and the subtle conformational preferences of derivatives based on this scaffold is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design.
This guide provides an in-depth technical comparison of X-ray crystallography with other key analytical techniques for the structural characterization of this compound derivatives. As a senior application scientist, the insights provided herein are grounded in both theoretical principles and practical laboratory experience, aiming to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their analytical workflows.
The Decisive Power of X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute and relative stereochemistry, as well as the detailed solid-state conformation of small molecules.[1] This technique provides an unambiguous three-dimensional map of electron density within a crystal, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision. For chiral molecules like this compound derivatives, this level of detail is invaluable, revealing the exact spatial orientation of substituents and the conformation of the piperidinone ring, which can adopt various forms such as chair, boat, or twist-boat conformations.[2][3]
The resulting crystal structure can illuminate crucial intermolecular interactions, such as hydrogen bonding networks, which are vital for understanding crystal packing and can offer insights into potential binding modes with biological targets.[4][5] For instance, the crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone revealed O—H⋯O hydrogen bonds that link molecules into chains.[4]
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the ultimate structural elucidation in the solid state, it is not without its challenges, the most significant being the need for high-quality single crystals.[6] Therefore, it is often used in conjunction with other analytical methods that provide complementary information in the solution phase. The choice of technique is dictated by the specific question being addressed, the availability of the sample, and the stage of the drug discovery process.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions.[1] | Unambiguous and highly detailed structural information. | Requires high-quality single crystals, which can be difficult to grow. Provides solid-state conformation which may differ from solution conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity, relative stereochemistry, solution-state conformation, dynamic processes.[3] | Non-destructive, provides information about the molecule in solution, can study dynamic processes. | Does not provide absolute stereochemistry directly, conformational analysis can be complex. |
| Circular Dichroism (CD) Spectroscopy | Information about the chirality and secondary structure of molecules in solution. | Highly sensitive to chirality, requires small amounts of sample. | Does not provide detailed 3D structural information on its own. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition. | High sensitivity, can be coupled with chromatography for mixture analysis. | Does not provide information about stereochemistry or 3D structure. |
Experimental Workflow: From Powder to Picture
The journey from a synthesized this compound derivative to its three-dimensional crystal structure involves a meticulous and often iterative process.
Step-by-Step Protocol for X-ray Crystallography of an this compound Derivative
This protocol is a self-validating system, where the quality of the outcome at each stage dictates the feasibility of proceeding to the next.
1. Crystal Growth: The Art and Science
Obtaining diffraction-quality single crystals is the most critical and often the most challenging step.[6]
-
Rationale: The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a crystalline lattice. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals unsuitable for single-crystal X-ray diffraction.
-
Methodology:
-
Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures thereof). A suitable solvent system is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a small, clean vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: This technique is particularly useful for small quantities of material. Place a concentrated solution of the compound in a small, open vial. This vial is then placed inside a larger, sealed container that contains a "precipitant" solvent in which the compound is insoluble but which is miscible with the solvent of the compound solution. The slow diffusion of the precipitant vapor into the compound solution gradually reduces the solubility, promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4°C). The decrease in solubility upon cooling can induce crystallization.
-
2. Data Collection and Structure Refinement
-
Rationale: A monochromatic X-ray beam is diffracted by the electron clouds of the atoms in the crystal. The resulting diffraction pattern of spots is used to reconstruct the three-dimensional electron density map of the molecule.
-
Methodology:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.[6]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with X-rays (e.g., Mo Kα radiation).[4] The crystal is rotated, and the intensities and positions of the diffracted X-rays are recorded by a detector.[6]
-
Structure Solution: The collected diffraction data is processed to solve the "phase problem" and generate an initial electron density map. Programs like SHELXS are commonly used for this purpose.[4]
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate molecular structure. This is typically done using software like SHELXL.[4]
-
Comparative Experimental Protocols
NMR Spectroscopy for Conformational Analysis
-
Rationale: NMR spectroscopy, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about through-space proximity of protons, which is invaluable for determining the relative stereochemistry and preferred solution-state conformation of the piperidinone ring.[3]
-
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
1D NMR: Acquire standard ¹H and ¹³C NMR spectra to confirm the basic structure and purity of the compound.
-
2D NMR: Perform a NOESY experiment. The presence of cross-peaks between protons indicates that they are close in space (typically < 5 Å), which can help to distinguish between, for example, axial and equatorial substituents on the piperidinone ring.
-
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structures of two alanylpiperidine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparative Guide to Catalysts for the Asymmetric Synthesis of Piperidinones
The enantioselective synthesis of piperidinones, core structural motifs in a vast array of pharmaceuticals and natural products, presents a significant challenge in modern organic chemistry. The demand for stereochemically pure piperidinone derivatives has driven the development of a diverse range of catalytic systems. This guide provides a comparative analysis of the leading catalytic strategies—transition metal catalysis, biocatalysis, and organocatalysis—for the asymmetric synthesis of these valuable heterocyclic compounds. We will delve into the mechanistic underpinnings, comparative performance based on experimental data, and practical considerations for each approach to assist researchers in selecting the optimal catalyst for their synthetic goals.
Transition Metal Catalysis: Power and Precision
Transition metal complexes are highly effective catalysts for a variety of transformations that yield chiral piperidinones, offering high levels of enantioselectivity and diastereoselectivity.[1] However, the cost and potential toxicity of these metals are important considerations.[2]
Rhodium and Iridium Catalysis
Rhodium and iridium complexes, particularly with chiral phosphine ligands, have proven to be powerful tools for the asymmetric synthesis of piperidinones through reductive amination and amidation cascade reactions.[1] These catalysts are particularly effective in the coupling of alkyl diamines with α-ketoesters to form chiral piperazinones, a class of piperidinone derivatives.[1] The choice between iridium and rhodium can be critical, depending on the substitution pattern of the diamine substrate.[1] For instance, iridium catalysts have shown high enantioselectivity for disubstituted alkyl diamines, while rhodium catalysts are more effective for monosubstituted ones.[1]
A notable example is the rhodium-catalyzed asymmetric [2+2+2] cycloaddition, which brings together an alkyne, an alkene, and an isocyanate to construct the piperidinone core.[3] This method allows for the creation of polysubstituted piperidines with excellent enantioselectivity (up to 94% ee) and good yields.[3] The use of a cleavable tether simplifies the synthesis of these complex structures.[3]
Manganese Catalysis
Manganese catalysts have emerged as a valuable tool for the enantioselective synthesis of chiral piperidines via C(sp³)-H oxidation.[4] This method desymmetrizes readily available piperidines to generate chiral iminium ion intermediates, which are then trapped to form versatile N,O-acetal products with high diastereo- and enantioselectivities (up to 98% ee).[4] The reaction is characterized by its broad functional group compatibility, rapid reaction times, and mild conditions.[4]
Copper Catalysis
Copper-catalyzed asymmetric cyclizative aminoboration of alkenes offers an efficient route to chiral 2,3-cis-disubstituted piperidines.[5] This method is particularly valuable for synthesizing key intermediates for pharmaceuticals like avacopan and L-733,060.[5] Density functional theory (DFT) calculations have highlighted the importance of noncovalent interactions between the substrate and the copper catalyst in achieving high enantioselectivity.[5]
Table 1: Performance of Selected Transition Metal Catalysts
| Catalyst System | Reaction Type | Substrate Scope | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |
| [Rh(C₂H₄)₂Cl]₂ / CKphos | [2+2+2] Cycloaddition | Alkynes, Alkenyl isocyanates | 77% | 94% | N/A | [3] |
| Iridium or Rhodium complexes / Phosphoramidite-phosphine ligands | Reductive Amination/Amidation | Alkyl diamines, α-ketoesters | Good | High | N/A | [1] |
| Evolved Manganese Catalyst / H₂O₂ | C(sp³)-H Oxidation | Piperidine derivatives | up to 86% | up to 98% | High | [4] |
| Copper Catalyst | Cyclizative Aminoboration | Alkenes | 62% | 96% | N/A | [5] |
Biocatalysis: The Green Chemistry Approach
Biocatalysis has gained significant traction as an environmentally friendly and highly selective method for asymmetric synthesis.[6][7] Enzymes operate under mild conditions and often exhibit exquisite chemo-, regio-, and enantioselectivity, reducing the need for protecting groups and minimizing waste.[8]
Lipase-Catalyzed Resolutions
Lipases, particularly Candida antarctica lipase B (CAL-B), are widely used for the kinetic resolution of racemic piperidinone precursors.[2][9] This approach involves the selective acylation or hydrolysis of one enantiomer in a racemic mixture, yielding both the desired enantiopure product and the unreacted enantiomer in high enantiomeric excess.[2][9] A chemo-enzymatic strategy combining a transition-metal-free dual C-H oxidation with a subsequent CAL-B-catalyzed resolution has been successfully employed for the synthesis of enantioenriched trans-3-alkoxyamino-4-oxy-2-piperidones.[2][9]
Experimental Protocol: CAL-B-Catalyzed Enzymatic Resolution [2]
-
A racemic mixture of the piperidinone precursor is dissolved in an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Candida antarctica lipase B (CAL-B) is added to the solution.
-
An acyl donor (for acylation) or water (for hydrolysis) is introduced.
-
The reaction is stirred at a controlled temperature (e.g., room temperature) and monitored by chiral HPLC.
-
Upon reaching the desired conversion (typically around 50%), the enzyme is filtered off.
-
The product and the unreacted starting material are separated by chromatography to yield both enantiomers in high ee.
Organocatalysis: Metal-Free and Versatile
Asymmetric organocatalysis has become a cornerstone of modern synthetic chemistry due to its operational simplicity, the ready availability and low toxicity of the catalysts, and its contribution to green chemistry.[10][11]
Amine-Based Catalysis
Chiral amines and their derivatives, such as proline and squaramides, are highly effective organocatalysts for a variety of reactions that produce chiral piperidinones. These catalysts often operate through enamine or iminium ion intermediates.
A one-pot, three-component Michael/aza-Henry/cyclization triple domino reaction catalyzed by a quinine-derived squaramide allows for the synthesis of tetrahydropyridines with three contiguous stereocenters in good yields and with excellent enantioselectivities.[12][13]
Phosphine-Catalyzed Reactions
Chiral phosphines have also been employed as organocatalysts. For instance, dipeptide-derived phosphines can promote enantioselective [3+2] cycloadditions to form heterocyclic structures.[10]
Multi-Component Reactions
Organocatalysis is particularly well-suited for one-pot multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials.[14] A notable example is the organocatalytic Wolff rearrangement–amidation–Michael–hemiaminalization sequence for the asymmetric synthesis of spirocyclic piperidones, achieving good yields and high enantioselectivities (up to 97% ee).[14]
Table 2: Performance of Selected Organocatalysts
| Catalyst | Reaction Type | Substrate Scope | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |
| Quinine-derived squaramide | Michael/aza-Henry/cyclization | 1,3-dicarbonyls, β-nitroolefins, aldimines | up to 88% | up to 98% | up to 1.9:1 | [12] |
| Bifunctional thiourea-tertiary amine | [3+3] Cycloaddition | α-branched β-ketoamides | Good | High | Good | [14] |
| Chiral Primary Amine | Wolff rearrangement–amidation–Michael–hemiaminalization | Cyclic 2-diazo-1,3-diketones, primary amines, α,β-unsaturated aldehydes | up to 76% | up to 97% | up to 80:20 | [14] |
Mechanistic Insights and Workflow Visualizations
Understanding the catalytic cycles and reaction pathways is crucial for optimizing reaction conditions and designing new catalysts.
Catalytic Cycle of Rhodium-Catalyzed [2+2+2] Cycloaddition
References
- 1. Transition-Metal-Catalyzed Asymmetric Reductive Amination and Amidation Cascade Reaction for the Synthesis of Piperazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of biocatalysis in the asymmetric synthesis of alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. greyhoundchrom.com [greyhoundchrom.com]
- 11. api.pageplace.de [api.pageplace.de]
- 12. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
A Researcher's Guide to Validating the Absolute Configuration of Synthesized Chiral Piperidones
Introduction
In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its absolute configuration, is of paramount importance. This is particularly true for chiral molecules, where enantiomers can exhibit dramatically different pharmacological and toxicological profiles.[1][2] Piperidone scaffolds are prevalent in a vast array of biologically active compounds, making the unambiguous assignment of their stereochemistry a critical step in the synthesis and validation process. This guide provides an in-depth comparison of the principal analytical techniques for determining the absolute configuration of chiral piperidones, offering insights into their underlying principles, practical applications, and limitations.
The choice of method for stereochemical elucidation is not a one-size-fits-all decision. It hinges on several factors, including the physical state of the sample (crystalline solid vs. oil), the presence of suitable functional groups or chromophores, and the availability of instrumentation. Here, we will explore and compare four powerful techniques: Single-Crystal X-ray Diffraction (SC-XRD), Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Mosher's Ester Analysis.
Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard
Single-crystal X-ray diffraction is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[2][3][4] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice to generate a detailed electron density map, from which the precise spatial arrangement of atoms can be deduced.[2]
Causality Behind Experimental Choices
The success of SC-XRD is fundamentally dependent on the ability to grow a high-quality single crystal of the chiral piperidone. This can be a significant bottleneck, particularly for compounds that are oils or exist as amorphous solids.[1] For the determination of absolute configuration, the presence of an anomalous scatterer (an atom heavier than oxygen) in the molecule or the use of specific X-ray wavelengths (e.g., Cu Kα radiation) is often necessary to reliably distinguish between enantiomers through the Bijvoet method.[5][6]
Experimental Workflow
Caption: Workflow for absolute configuration determination by SC-XRD.
Step-by-Step Protocol
-
Crystal Growth: Dissolve the purified piperidone derivative in a suitable solvent or solvent system. Employ techniques such as slow evaporation, vapor diffusion, or cooling to induce crystallization. This is often a trial-and-error process.
-
Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.
-
Mounting: Carefully mount the selected crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, and an atomic model is built and refined to best fit the experimental data.
-
Absolute Configuration Assignment: The absolute configuration is determined by analyzing the anomalous scattering effects, typically quantified by the Flack parameter. A value close to 0 for a given enantiomer confirms its absolute configuration.
Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique
Vibrational Circular Dichroism has emerged as a robust alternative to SC-XRD, particularly for molecules that are difficult to crystallize.[1][7] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[8][9] The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure.
Causality Behind Experimental Choices
The power of VCD lies in its combination of experimental measurement with quantum mechanical calculations.[1][10] The absolute configuration is determined by comparing the experimental VCD spectrum to the spectrum calculated for a specific enantiomer using Density Functional Theory (DFT).[1][8] A good match between the experimental and calculated spectra provides a confident assignment of the absolute configuration.[1][8] This approach is advantageous as it provides information about the conformational preferences of the molecule in solution.[11]
Experimental Workflow
Caption: Workflow for absolute configuration determination by VCD.
Step-by-Step Protocol
-
Sample Preparation: Dissolve the chiral piperidone in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a relatively high concentration (typically 0.05–0.1 M).[8] The choice of solvent is critical as it can influence the molecular conformation through interactions like hydrogen bonding.[1]
-
Spectral Acquisition: Acquire the VCD and IR spectra using a VCD spectrometer. Multiple scans are typically averaged to improve the signal-to-noise ratio.[8]
-
Computational Modeling:
-
Perform a conformational search for one enantiomer of the piperidone to identify all low-energy conformers.
-
Optimize the geometry of each conformer using DFT.
-
Calculate the VCD and IR spectra for each conformer.
-
Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison: Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that of the enantiomer used in the calculation.[1][8] If the spectra are mirror images, the absolute configuration is the opposite.
Electronic Circular Dichroism (ECD): Leveraging Chromophores
Electronic Circular Dichroism is another chiroptical spectroscopy technique that measures the differential absorption of circularly polarized light, but in the ultraviolet-visible (UV-Vis) region.[2][12] ECD is particularly useful for molecules containing chromophores, which are parts of a molecule that absorb light.
Causality Behind Experimental Choices
Similar to VCD, ECD analysis involves comparing the experimental spectrum with a theoretically calculated spectrum.[13] The accuracy of the assignment depends on the quality of the quantum mechanical calculations (often Time-Dependent DFT or TDDFT) and the presence of suitable chromophores in the piperidone structure.[13] The Exciton Chirality Method (ECM) is a powerful approach within ECD for molecules containing two or more interacting chromophores, where the sign of the ECD couplet can be directly related to the spatial arrangement of the chromophores.[14]
Experimental Workflow
Caption: Workflow for absolute configuration determination by ECD.
Step-by-Step Protocol
-
Sample Preparation: Prepare a dilute solution of the chiral piperidone in a transparent solvent in the UV-Vis range.
-
Spectral Acquisition: Record the ECD spectrum using a CD spectrometer.
-
Computational Modeling:
-
Perform a conformational analysis to find the most stable conformers.
-
For each conformer, calculate the electronic transition energies and rotational strengths using TDDFT.
-
Generate a Boltzmann-weighted average of the calculated ECD spectra.
-
-
Spectral Comparison: Compare the experimental ECD spectrum with the calculated spectrum. A good agreement between the two allows for the assignment of the absolute configuration.[13]
Mosher's Ester Analysis: An NMR-Based Method
Mosher's ester analysis is a well-established NMR-based method for determining the absolute configuration of chiral secondary alcohols and amines.[15][16] This technique is particularly relevant for piperidones that can be reduced to the corresponding piperidinols or that have an amino group amenable to derivatization.
Causality Behind Experimental Choices
The method involves the formation of diastereomeric esters (or amides) by reacting the chiral substrate with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[15][17][18] The resulting diastereomers exhibit different chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl group in the MTPA moiety.[15] By systematically analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter, the absolute configuration can be deduced.[15][17]
Experimental Workflow
Caption: Workflow for absolute configuration determination by Mosher's Ester Analysis.
Step-by-Step Protocol
-
Derivatization:
-
In two separate reactions, treat the chiral piperidinol or amine with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride to form the corresponding diastereomeric Mosher's esters or amides.[18]
-
Ensure the reactions go to completion to avoid kinetic resolution.
-
-
Purification: Purify the resulting diastereomers.
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA derivatives.
-
Assign the proton signals for each diastereomer.
-
-
Data Analysis:
-
Calculate the chemical shift differences (Δδ = δS - δR) for protons on both sides of the original stereocenter.
-
According to the Mosher model, protons on one side of the stereocenter will have positive Δδ values, while those on the other side will have negative Δδ values.
-
This pattern of Δδ values allows for the unambiguous assignment of the absolute configuration.[19]
-
Comparison of Methods
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | Mosher's Ester Analysis |
| Principle | X-ray diffraction by a crystal lattice | Differential absorption of circularly polarized IR light | Differential absorption of circularly polarized UV-Vis light | ¹H NMR analysis of diastereomeric derivatives |
| Sample State | Crystalline solid | Solution (liquid or dissolved solid) | Solution | Solution |
| Sample Amount | Micrograms to milligrams | Milligrams | Micrograms | Milligrams |
| Key Requirement | High-quality single crystal | Chiral molecule, computational resources | Chromophore near the stereocenter, computational resources | Chiral alcohol or amine, chiral derivatizing agent |
| Advantages | Unambiguous, provides full 3D structure | No crystallization needed, provides solution conformation | High sensitivity, small sample amount | No specialized spectrometer needed (uses NMR) |
| Limitations | Crystal growth can be a major hurdle | Requires high concentration, computationally intensive | Requires a chromophore, computationally intensive | Requires derivatization, potential for reaction side products |
Conclusion
The validation of the absolute configuration of synthesized chiral piperidones is a non-negotiable step in modern drug discovery. While single-crystal X-ray diffraction remains the definitive method, its requirement for high-quality crystals can be a significant limitation. Chiroptical methods, such as VCD and ECD, offer powerful, solution-based alternatives that also provide valuable conformational information. VCD is broadly applicable to chiral molecules, whereas ECD is most effective for compounds containing chromophores. Mosher's ester analysis provides a reliable NMR-based approach for chiral alcohols and amines. The selection of the most appropriate technique requires a careful consideration of the properties of the synthesized piperidone and the resources available. In many cases, the use of two orthogonal methods provides the highest level of confidence in the stereochemical assignment.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. purechemistry.org [purechemistry.org]
- 3. Determination of absolute configuration using single crystal X-ray diffraction. | Semantic Scholar [semanticscholar.org]
- 4. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. spark904.nl [spark904.nl]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. jascoinc.com [jascoinc.com]
- 10. Determination of absolute configuration via vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules | Semantic Scholar [semanticscholar.org]
- 12. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. experts.umn.edu [experts.umn.edu]
- 18. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
Efficacy of Piperidin-2-one and Piperidine Derivatives as γ-Secretase Inhibitors: A Comparative Guide for Drug Discovery Professionals
This guide provides an in-depth technical comparison of the efficacy of piperidin-2-one and related piperidine derivatives as inhibitors of γ-secretase, a critical enzyme in the pathogenesis of Alzheimer's disease. We will explore the mechanism of action, structure-activity relationships (SAR), and comparative potency of these compounds, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals in the field of neurodegenerative disease therapeutics.
Introduction: The Rationale for Targeting γ-Secretase with Piperidine Scaffolds
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain, which form senile plaques.[1][2] These Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[3] γ-Secretase, a multi-subunit intramembrane protease, is responsible for the final cleavage of APP, leading to the production of Aβ peptides of varying lengths, most notably Aβ40 and the more aggregation-prone and neurotoxic Aβ42.[1][4]
Inhibition of γ-secretase has been a major therapeutic strategy for AD, aiming to reduce the production of Aβ peptides.[5][6][7] Small molecule inhibitors have been extensively investigated, with many belonging to diverse heterocyclic scaffolds. Among these, the piperidine and piperidin-2-one core structures have emerged as promising pharmacophores for the design of potent γ-secretase inhibitors and modulators.[8] The chiral center in derivatives like (S)-4-Hydroxypiperidin-2-one offers opportunities for stereospecific interactions with the enzyme's active site, potentially leading to improved potency and selectivity.
This guide will focus on the efficacy of this class of compounds, providing a comparative analysis to inform lead optimization and drug discovery efforts.
Mechanism of Action: How Piperidine Derivatives Inhibit γ-Secretase
γ-Secretase is a complex enzyme composed of four core protein subunits: presenilin (PS1 or PS2), nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2).[1] Presenilin forms the catalytic core of the complex. Piperidine-based inhibitors are thought to interact with the presenilin subunit, either directly at the active site or at an allosteric site, to prevent the cleavage of APP.
A significant challenge in the development of γ-secretase inhibitors is their potential for off-target effects, primarily the inhibition of Notch receptor cleavage.[5][6] The Notch signaling pathway is crucial for cell-fate decisions, and its inhibition can lead to severe side effects.[5] Therefore, a key goal in this field is the development of "Notch-sparing" inhibitors or γ-secretase modulators (GSMs) that selectively reduce the production of Aβ42 without affecting Notch processing.[1][2]
Caption: Mechanism of γ-secretase inhibition by piperidin-2-one derivatives.
Comparative Efficacy of Piperidine-Based γ-Secretase Inhibitors
While specific data for a wide range of this compound derivatives is not extensively available in the public domain, we can draw valuable insights from related piperidine and piperidin-2-one compounds that have been investigated as γ-secretase inhibitors. The following table summarizes the in vitro potency of several representative compounds.
| Compound Class | Specific Derivative/Scaffold | Target | IC50 (Aβ42) | IC50 (Notch) | Selectivity (Notch/Aβ42) | Reference |
| Piperidine Acetic Acid | Compound 1 | γ-Secretase Modulator | 120 nM | >5000 nM | >41 | [9] |
| Piperidine Acetic Acid | Compound 2 | γ-Secretase Modulator | 170 nM | >5000 nM | >29 | [9] |
| Dibenzazepinone | RO4929097 | γ-Secretase Inhibitor | 4 nM (cell-free) | - | >100-fold vs other proteins | [10] |
| Sulfonamide | BMS-708163 | γ-Secretase Inhibitor | - | - | 193-fold vs Notch | [6] |
| Dipeptidic Inhibitor | DAPT | γ-Secretase Inhibitor | IC50 of 90.13 µM (cell viability) | - | - | [11] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
From the available data, it is evident that the piperidine scaffold is a versatile starting point for developing potent γ-secretase modulators with good selectivity against Notch.[9] The piperidine acetic acid derivatives, for instance, demonstrate a clear preference for modulating Aβ42 production over inhibiting Notch signaling.[9] In contrast, broad-spectrum inhibitors like DAPT show activity but may have a less favorable safety profile due to their lack of selectivity.[11]
Structure-Activity Relationship (SAR) Insights
The development of potent and selective γ-secretase inhibitors with a piperidine core is guided by key structure-activity relationships.
Caption: Key areas for SAR studies in this compound derivatives.
-
Stereochemistry: The stereochemistry at the 4-position of the piperidin-2-one ring is critical. The (S)-configuration can provide a specific spatial arrangement of the hydroxyl group, which may engage in crucial hydrogen bonding interactions within the enzyme's active site, leading to enhanced potency and selectivity.
-
N-Substitution: Modifications at the nitrogen atom of the piperidine ring significantly impact the compound's properties. Bulky aromatic or heteroaromatic substituents can enhance potency by occupying hydrophobic pockets in the enzyme.
-
Ring Substituents: The addition of other substituents on the piperidine ring can fine-tune the compound's interaction with different subsites of the γ-secretase complex, influencing its selectivity for APP over Notch.
Experimental Protocol: Cell-Based γ-Secretase Inhibition Assay
This section provides a detailed, step-by-step methodology for a cell-based assay to determine the IC50 of putative γ-secretase inhibitors. This protocol is based on the principles of measuring the reduction of secreted Aβ peptides in the conditioned medium of cells overexpressing APP.
Materials:
-
HEK293 cells stably overexpressing human APP (or similar cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Aβ40 and Aβ42 ELISA kits
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the HEK293-APP cells.
-
Seed the cells into a 96-well plate at a density of 20,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept constant (e.g., 0.1%) across all wells.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compounds or vehicle control (0.1% DMSO).
-
Incubate the plate for 24-48 hours in a CO2 incubator.
-
-
Sample Collection:
-
After the incubation period, carefully collect the conditioned medium from each well.
-
Centrifuge the collected medium to pellet any detached cells and debris.
-
-
Aβ Quantification (ELISA):
-
Perform the Aβ40 and Aβ42 ELISAs on the conditioned medium according to the manufacturer's instructions.
-
Generate a standard curve using the provided Aβ standards.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of Aβ40 and Aβ42 in each sample from the standard curve.
-
Plot the percentage of Aβ inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of Aβ production) using a non-linear regression analysis.
-
Caption: Workflow for a cell-based γ-secretase inhibition assay.
Conclusion and Future Directions
Piperidin-2-one and related piperidine derivatives represent a promising class of compounds for the development of γ-secretase inhibitors and modulators for the treatment of Alzheimer's disease. The scaffold's versatility allows for fine-tuning of potency and selectivity through systematic SAR studies. While direct and extensive data on this compound derivatives is limited in publicly accessible literature, the principles derived from related compounds provide a strong foundation for further research.
Future efforts should focus on the synthesis and evaluation of a focused library of this compound derivatives to elucidate the specific contribution of the chiral hydroxyl group to γ-secretase inhibition and Notch selectivity. The development of highly selective, potent, and brain-penetrant compounds from this class could offer a significant advancement in the pursuit of a disease-modifying therapy for Alzheimer's disease.
References
- 1. Recent developments of small molecule γ-secretase modulators for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State | Semantic Scholar [semanticscholar.org]
- 6. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. γ-Secretase Inhibitors for Alzheimer’s Disease | springermedicine.com [springermedicine.com]
- 8. Piperidine Acetic Acid Based γ-Secretase Modulators Directly Bind to Presenilin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
The Ascending Trajectory of 4-Hydroxypiperidin-2-one Analogs: A Comparative Guide to Structure-Activity Relationships in Anticancer Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds with therapeutic potential is a perpetual endeavor. The piperidine ring, a privileged structure in medicinal chemistry, is a recurrent motif in a multitude of FDA-approved drugs.[1] Within this broad class, the 4-hydroxypiperidin-2-one scaffold has emerged as a compelling, yet underexplored, template for the design of new therapeutic agents. This guide provides a comprehensive comparative analysis of the structure-activity relationships (SAR) of 4-hydroxypiperidin-2-one analogs, with a primary focus on their potential as anticancer agents. Drawing upon experimental data from structurally related piperidin-4-ones and other cytotoxic lactams, we will elucidate key structural determinants of activity and provide detailed experimental protocols to empower further research in this promising area.
The 4-Hydroxypiperidin-2-one Scaffold: A Lactam Bioisostere with Therapeutic Promise
The 4-hydroxypiperidin-2-one core can be conceptualized as a lactam bioisostere of the more extensively studied 4-hydroxypiperidin-4-one scaffold. Bioisosteric replacement is a powerful strategy in drug design, where a functional group is replaced by another with similar physical and chemical properties to modulate the pharmacokinetic and pharmacodynamic profile of a lead compound. The substitution of the C4-ketone with a C2-lactam introduces a hydrogen bond donor (the N-H group) and alters the electronics and conformational flexibility of the ring, potentially leading to novel interactions with biological targets and improved drug-like properties. While direct and extensive SAR studies on 4-hydroxypiperidin-2-one analogs are nascent, the wealth of data on related piperidinones provides a solid foundation for predictive analysis.[2][3]
Comparative Structure-Activity Relationship (SAR) Analysis: Extrapolating from Known Anticancer Piperidinones
The anticancer activity of piperidine-containing compounds is profoundly influenced by the nature and position of substituents on the heterocyclic ring and any appended moieties.[4] By analyzing the SAR of analogous 4-piperidinone derivatives, we can infer the key structural features likely to govern the cytotoxic potential of 4-hydroxypiperidin-2-one analogs.
Key Structural Modifications and Their Anticipated Impact on Anticancer Activity:
-
N1-Substitution: The nitrogen atom of the piperidine ring is a critical handle for introducing diversity. Large, aromatic, or heteroaromatic substituents at this position are often crucial for potent anticancer activity. For instance, the presence of a substituted phenyl or benzyl group can facilitate π-π stacking or hydrophobic interactions within the binding pocket of a target protein.[5]
-
C3-Substitution: Modifications at the C3 position, adjacent to the lactam carbonyl, can influence both the potency and selectivity of the compounds. The introduction of small alkyl or aryl groups can modulate the conformational preferences of the ring and introduce new points of interaction.
-
C4-Hydroxyl Group: The 4-hydroxyl group is a key pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, forming critical interactions with target enzymes or receptors. Esterification or etherification of this group can be explored to modulate solubility and cell permeability, potentially serving as a prodrug strategy.
-
C5 and C6-Substitution: Substitution at the C5 and C6 positions can be utilized to fine-tune the steric and electronic properties of the scaffold, potentially enhancing target engagement and optimizing pharmacokinetic parameters.
The following table summarizes the hypothesized SAR for 4-hydroxypiperidin-2-one analogs based on data from related piperidinone anticancer agents.
| Analog | N1-Substituent | C3-Substituent | Predicted Anticancer Activity | Rationale |
| A | Hydrogen | Hydrogen | Low | Unsubstituted scaffold likely lacks specific interactions with biological targets. |
| B | Benzyl | Hydrogen | Moderate | The benzyl group can engage in hydrophobic interactions, a common feature in many kinase inhibitors. |
| C | 4-Chlorobenzyl | Hydrogen | Moderate to High | The electron-withdrawing chloro group can enhance binding affinity through halogen bonding or by modulating the electronics of the aromatic ring. |
| D | Benzyl | Phenyl | High | The presence of an additional aromatic ring at C3 could lead to enhanced π-stacking interactions and increased potency. |
| E | 4-Methoxybenzyl | Hydrogen | Moderate | The methoxy group can act as a hydrogen bond acceptor and influence the metabolic stability of the compound. |
Experimental Protocols for Synthesis and Biological Evaluation
To facilitate further investigation into this promising scaffold, we provide detailed, representative protocols for the synthesis of a 4-hydroxypiperidin-2-one analog and for the evaluation of its anticancer activity.
Synthesis of a Representative 4-Hydroxypiperidin-2-one Analog
This protocol outlines a potential synthetic route to N-benzyl-4-hydroxypiperidin-2-one, a foundational analog for SAR studies.
Scheme 1: Synthesis of N-benzyl-4-hydroxypiperidin-2-one
Caption: Synthetic scheme for a 4-hydroxypiperidin-2-one analog.
Step-by-Step Protocol:
-
Reductive Amination: To a solution of ethyl 4-oxobutanoate (1.0 eq) in a suitable solvent such as methanol, add benzylamine (1.1 eq). Stir the mixture at room temperature for 1 hour. Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield ethyl 4-(benzylamino)butanoate.
-
Dieckmann Condensation: To a solution of sodium ethoxide (1.5 eq) in anhydrous ethanol, add the crude ethyl 4-(benzylamino)butanoate (1.0 eq) dropwise at 0 °C. The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride and the ethanol is removed under reduced pressure. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated to give the crude N-benzyl-4-oxopiperidin-2-one.
-
Reduction of the Ketone: The crude N-benzyl-4-oxopiperidin-2-one is dissolved in methanol and cooled to 0 °C. Sodium borohydride (1.2 eq) is added portion-wise, and the reaction is stirred at 0 °C for 2 hours. The reaction is quenched with acetone, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N-benzyl-4-hydroxypiperidin-2-one.
Evaluation of Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6][7]
Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the 4-hydroxypiperidin-2-one analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a negative control (cells in medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action: Western Blot Analysis for Apoptosis Markers
To investigate whether the observed cytotoxicity is due to the induction of apoptosis, western blot analysis can be performed to detect key apoptotic markers such as cleaved caspases.[8][9]
Workflow for Western Blot Analysis
Caption: Workflow for Western Blotting of apoptosis markers.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the 4-hydroxypiperidin-2-one analog at its IC50 concentration for 24 or 48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for an apoptosis marker (e.g., cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Future Directions and Concluding Remarks
The 4-hydroxypiperidin-2-one scaffold represents a promising starting point for the development of novel anticancer agents. The SAR insights extrapolated from related piperidinone analogs provide a rational basis for the design of new derivatives with enhanced potency and selectivity. The detailed experimental protocols included in this guide are intended to empower researchers to synthesize and evaluate these compounds, thereby accelerating the exploration of this exciting area of medicinal chemistry. Further studies should focus on elucidating the specific molecular targets of these compounds and optimizing their pharmacokinetic properties to translate their in vitro activity into in vivo efficacy. The systematic exploration of the chemical space around the 4-hydroxypiperidin-2-one core holds significant potential for the discovery of the next generation of cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydroxyl-substituted double Schiff-base condensed 4-piperidone/cyclohexanones as potential anticancer agents with biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. storage.imrpress.com [storage.imrpress.com]
- 9. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Operational Guide: Proper Disposal and Safety Procedures for (S)-4-Hydroxypiperidin-2-one
As a Senior Application Scientist, this guide provides essential, field-tested procedures for the safe handling and disposal of (S)-4-Hydroxypiperidin-2-one. The protocols herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with a deep, actionable understanding of chemical management.
Hazard Profile & Regulatory Classification
A thorough understanding of the chemical's properties and the applicable regulations is the foundation of safe disposal. This compound, while a valuable intermediate in drug development, possesses hazards that mandate careful management.[1][2]
Chemical and Physical Properties
This data provides a baseline for understanding the substance's behavior under laboratory conditions.
| Property | Value | Source |
| CAS Number | 476014-92-3 | [3] |
| Molecular Formula | C₅H₉NO₂ | [3][4] |
| Molar Mass | 115.13 g/mol | [3][4] |
| Appearance | White to Off-White Solid | [4] |
| Melting Point | 165-168°C | [4] |
| Solubility | Soluble in water and some organic solvents. | [4] |
| Incompatibilities | Strong oxidizing agents, strong bases. | [5][6][7] |
GHS Hazard Identification
While a specific GHS classification for this compound is not universally established, data from structurally similar compounds, such as 4-hydroxypiperidine, allows for a reliable hazard assessment.[8][9] The primary risks are associated with irritation and potential eye damage.[4]
| Hazard Class | Hazard Statement | Pictogram | Signal Word | Precautionary Codes |
| Skin Corrosion/Irritation | H315 : Causes skin irritation.[8] | GHS07: Exclamation mark[9] | Warning | P264, P280, P302+P352, P332+P313, P362[10] |
| Serious Eye Damage/Irritation | H319 : Causes serious eye irritation.[8] | GHS07: Exclamation mark[9] | Warning | P280, P305+P351+P338, P337+P313[10] |
| STOT - Single Exposure | H335 : May cause respiratory irritation.[8] | GHS07: Exclamation mark[9] | Warning | P261, P271, P304+P340, P312, P403+P233, P405[10] |
STOT: Specific Target Organ Toxicity
Regulatory Framework: RCRA Waste Determination
The U.S. Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA).[11] A chemical waste must be evaluated to determine if it is a regulated hazardous waste.[12] This determination is the legal responsibility of the waste generator.
There are two ways a waste can be classified as hazardous: being specifically "listed" or exhibiting hazardous "characteristics".[13][14]
-
This compound is not found on the F, K, P, or U lists of hazardous wastes. [14][15] Therefore, its classification depends on its characteristics.
-
Characteristic Waste: The generator must determine if the waste exhibits any of the four hazardous characteristics:[16]
-
Ignitability (D001): Unlikely. The flash points of similar compounds are high, suggesting it is not an ignitable hazard.[6]
-
Corrosivity (D002): Possible, but unlikely to be characteristic. While some piperidines are corrosive, the pH would need to be ≤ 2 or ≥ 12.5.[16] This should be tested for waste solutions.
-
Reactivity (D003): Unlikely. There is no evidence to suggest it is unstable, water-reactive, or capable of detonation.[16]
-
Toxicity (D004-D043): To be determined by the generator. This is the most likely characteristic if any. The prudent approach is to manage the waste as toxic unless you have specific analytical data (e.g., TCLP testing) proving otherwise.
-
Causality: The policy of assuming all chemical wastes are hazardous until proven otherwise is a cornerstone of laboratory safety and regulatory compliance.[11] This "guilty until proven innocent" approach prevents accidental release of harmful substances and ensures the highest level of protection for personnel and the environment.
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and a potential hazard.[17] Its proper selection and use are non-negotiable.[18][19]
| Protection Type | Specification | Rationale and Best Practices |
| Eye & Face | ANSI Z87.1-compliant safety glasses with side shields (minimum).[18] Chemical goggles are required for splash risks. A face shield should be worn over glasses/goggles when handling bulk quantities.[18] | Protects against splashes and airborne particles. Standard prescription glasses are not a substitute for safety glasses. |
| Hand | Disposable nitrile gloves are the minimum standard for incidental contact.[18] Change gloves immediately if contaminated. | Nitrile provides good resistance against a range of chemicals.[20] Do not wash or reuse disposable gloves.[17] |
| Body | A long-sleeved laboratory coat is mandatory.[18][21] | Protects skin and personal clothing from contamination.[19] |
| Clothing | Long pants and closed-toe shoes must be worn at all times in the laboratory.[18][21] | Prevents exposure of the lower legs and feet to spills. |
| Respiratory | Not typically required when handled in a well-ventilated area or under a chemical fume hood. Use a NIOSH-approved respirator if dusts or aerosols are generated.[6] | Prevents inhalation of irritating dust or vapors.[21] |
Waste Collection & Segregation Protocol
Proper containment is critical to prevent accidental release and dangerous reactions.
Step 1: Designate a Waste Container Select a container made of a compatible material (e.g., High-Density Polyethylene - HDPE) that is in good condition with a secure, leak-proof screw-top cap.[11] Never use food-grade containers like milk jugs.[11]
Step 2: Label the Container Before adding any waste, affix a hazardous waste label. The label must include:
-
The words "Hazardous Waste".[22]
-
The full chemical name: "this compound". Avoid abbreviations.
-
An accurate accounting of the container's contents.
-
The associated hazard information (e.g., "Irritant").
Step 3: Add Waste Add waste to the container in a designated Satellite Accumulation Area (SAA) or under a chemical fume hood.[23] Keep the container closed at all times except when adding or removing waste.[11][23] This is a common EPA violation and a significant safety risk.[11]
Step 4: Segregate from Incompatibles Store the waste container away from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent dangerous chemical reactions.[5][6]
Disposal Pathway Decision Workflow
This workflow provides a logical pathway for managing waste streams containing this compound, from generation to final disposal.
Caption: Decision workflow for proper disposal.
Step-by-Step Disposal Protocol
This protocol assumes the waste has been collected and is ready for removal from the laboratory.
Step 1. Ensure Final Container Closure: Securely fasten the cap on the hazardous waste container. Ensure the exterior is clean and free of contamination.
Step 2. Verify Label Accuracy: Double-check that the hazardous waste label is complete, accurate, and legible.
Step 3. Store in Designated Area: Move the sealed container to your laboratory's designated hazardous waste storage area, awaiting pickup. Do not leave it in general work areas.
Step 4. Arrange for Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[12] Provide them with the information from the waste label.
Step 5. Document Waste Transfer: Complete any internal or contractor-provided paperwork to document the transfer of waste. This creates a "cradle-to-grave" record as required by RCRA.[11]
Emergency Procedures: Spill Management
Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.[24]
Minor Spill Protocol (≤1 pound / 0.5 liter in a contained area)
This procedure should only be performed by trained personnel who are comfortable with the process.[22][24]
Step 1: Alert & Secure: Immediately alert personnel in the area.[25] Control sources of ignition and ensure adequate ventilation.[24]
Step 2: Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and double nitrile gloves.[17][18]
Step 3: Contain the Spill:
-
For Solids: Gently cover the spill with absorbent pads to prevent dust from becoming airborne.[22]
-
For Liquids: Create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter, working from the outside in.[26][27]
Step 4: Absorb & Collect:
-
Gently sweep or scoop the solid material and place it into a designated plastic bag or container.[22]
-
Once the liquid is fully absorbed, scoop the material into a polyethylene bag or container.[22][26]
Step 5: Package & Label Waste: Seal the bag or container. Wipe the exterior to decontaminate it, and place it inside a second bag (double bag).[26] Attach a completed hazardous waste label.
Step 6: Decontaminate: Wipe the spill area with a damp paper towel.[22] Dispose of the cleaning materials as hazardous waste. Wash the area with soap and water.
Step 7: Report: Inform your laboratory supervisor and EHS office of the incident, even if no one was exposed.
Major Spill Response
A spill is considered "major" if it involves:
-
A large quantity of material.
-
A highly toxic substance.[24]
-
A fire or explosion hazard.[25]
-
A release to the environment (e.g., down a drain).[26]
-
A situation where you are not trained, equipped, or comfortable to handle it.[24]
In the event of a major spill:
-
EVACUATE the immediate area.
-
ALERT nearby personnel and your supervisor. Activate the fire alarm if there is a fire or explosion risk.[25]
-
CLOSE the laboratory doors to contain vapors.
-
CALL for emergency assistance (911) and your institution's EHS department from a safe location.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 3. 4-(S)-hydroxy-2-piperidinone 95.00% | CAS: 476014-92-3 | AChemBlock [achemblock.com]
- 4. chembk.com [chembk.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. 4-Piperidone - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pfw.edu [pfw.edu]
- 12. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes [ecfr.gov]
- 16. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 17. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 18. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 19. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 20. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 21. m.youtube.com [m.youtube.com]
- 22. ehs.utk.edu [ehs.utk.edu]
- 23. epa.gov [epa.gov]
- 24. jk-sci.com [jk-sci.com]
- 25. chemkleancorp.com [chemkleancorp.com]
- 26. qmul.ac.uk [qmul.ac.uk]
- 27. acs.org [acs.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-4-Hydroxypiperidin-2-one
This document provides essential safety and handling protocols for (S)-4-Hydroxypiperidin-2-one, a key reagent in modern drug development and chemical synthesis. As researchers and scientists, our primary responsibility extends beyond achieving novel results to ensuring a safe and sustainable laboratory environment. This guide is structured to provide not just a list of equipment, but a comprehensive risk-management framework, empowering you to make informed safety decisions grounded in authoritative standards.
Section 1: Hazard Recognition & Risk Assessment
Before any handling, it is imperative to recognize the inherent hazards of this compound. This compound is a solid, typically a powder, which presents a primary risk of airborne particle generation. A thorough assessment of the Safety Data Sheet (SDS) and available toxicological data is the foundational step in any safety protocol.
The Globally Harmonized System (GHS) classifications for this chemical and its close analogs provide a clear picture of the potential risks.[1][2][3]
| Hazard Class | GHS Hazard Statement | Signal Word | Potential Consequences |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1][3] | Warning | Ingestion can lead to adverse health effects. |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin[1] | Warning | Skin absorption can cause systemic effects. |
| Skin Irritation | H315: Causes skin irritation[1][2][3] | Warning | Direct contact can cause redness, itching, and inflammation. |
| Eye Irritation | H319: Causes serious eye irritation[1][2][3] | Warning | Contact with eyes can result in significant, potentially painful irritation. |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled[1] | Warning | Inhalation of dust can be harmful. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][2][3] | Warning | Inhaled dust can irritate the respiratory tract, leading to coughing and discomfort. |
This assessment informs every subsequent decision. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Our protective strategy must therefore create robust barriers against these specific pathways.
Section 2: Minimizing Risk - The Hierarchy of Controls
Personal Protective Equipment (PPE) is essential, but it is the last line of defense. A comprehensive safety culture prioritizes the hierarchy of controls, a framework that structures risk mitigation from the most effective to the least effective measures. Adhering to this hierarchy is a hallmark of a trustworthy and safe laboratory operation.
Caption: The Hierarchy of Controls, prioritizing engineering and administrative measures before relying on PPE.
For this compound, this means:
-
Engineering Controls: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood or a ventilated balance enclosure to contain airborne dust.[1][4]
-
Administrative Controls: You must be trained on the specific hazards of this compound and follow a written Standard Operating Procedure (SOP). Ensure clear labeling and maintain an updated chemical inventory as mandated by OSHA.[5][6]
Section 3: Core PPE Protocol for this compound
Only after implementing engineering and administrative controls do we select PPE. The choice of PPE must be directly correlated to the risks identified in Section 1.
Eye and Face Protection
Due to the "serious eye irritation" classification (H319), standard safety glasses are insufficient .
-
Minimum Requirement: Chemical splash goggles that provide a full seal around the eyes are mandatory. They must conform to ANSI Z87.1 standards.[7]
-
Recommended for High-Risk Tasks: When handling larger quantities (>10g) or preparing solutions where splashing is possible, a full face shield must be worn in addition to chemical splash goggles.[7][8][9] Personal eyeglasses do not provide adequate protection.[10]
Skin and Body Protection
-
Lab Coat: A clean, buttoned, long-sleeved lab coat is required to protect clothing and skin.[7][9]
-
Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting and provide a crucial barrier against spills.[7][11]
-
Gloves: Gloves are the most critical barrier for skin protection. Since this compound is harmful upon skin contact, proper glove selection is paramount.
| Glove Type | Protection Level | Best For | Notes |
| Disposable Nitrile | Incidental Contact | Handling small quantities, weighing, transfers. | This is the minimum requirement. Inspect for tears before use. If contact occurs, remove the glove immediately, wash hands, and don a new pair.[7] |
| Double-Gloving (Nitrile) | Enhanced Protection | Handling larger quantities, preparing solutions, cleaning spills. | Provides an additional layer of security against tears and contamination during removal. |
| Thicker Reusable Gloves (e.g., Neoprene, Butyl Rubber) | Extended Contact | Immersive tasks, large-scale reactions, equipment cleaning. | Check manufacturer's chemical compatibility charts. Must be washed and dried after each use.[10] |
Respiratory Protection
While engineering controls like fume hoods are the primary defense against inhalation, respiratory protection may be required in specific scenarios.
-
Standard Operations: When handling the compound exclusively within a functioning fume hood, a respirator is typically not required.
-
When a Respirator is Necessary: If engineering controls are not available or fail, or during a large spill cleanup, respiratory protection is mandatory. A NIOSH-approved air-purifying respirator with an N95 or higher particulate filter is the minimum requirement to protect against airborne dust.[8][12]
Section 4: Operational and Disposal Plans
Integrating PPE use into a clear, step-by-step workflow ensures that safety protocols are followed consistently.
Detailed Protocol: Weighing and Preparing a Solution
This protocol outlines the procedural steps for safely weighing solid this compound and preparing a stock solution.
Caption: A step-by-step workflow for safely handling this compound.
Step-by-Step Methodology:
-
Preparation: Before retrieving the chemical, verify that the chemical fume hood has a valid certification and is functioning correctly. Don all required PPE: a long-sleeved lab coat, nitrile gloves, and chemical splash goggles.
-
Staging: Place all necessary equipment (spatula, weigh paper, beaker with stir bar, wash bottle with solvent) inside the fume hood to minimize movement in and out of the containment area.
-
Weighing: Using a spatula, carefully transfer the desired amount of this compound onto the weigh paper on the balance. Perform this action slowly to minimize dust generation.
-
Transfer: Carefully transfer the weighed powder into the vessel containing the solvent. Use the wash bottle to rinse any residual powder from the weigh paper into the vessel, ensuring a complete transfer.
-
Cleanup: Immediately after transfer, place the contaminated weigh paper and any disposable items into a designated solid chemical waste container.[1][13] Decontaminate the spatula and the work surface within the fume hood.
-
PPE Removal: Once the procedure is complete and the area is clean, remove PPE in the correct order to avoid cross-contamination: first gloves, then lab coat, and finally goggles.
-
Hygiene: Immediately wash hands thoroughly with soap and water.[2][11]
Disposal Plan
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh paper, and paper towels, must be disposed of in a clearly labeled, sealed hazardous waste container.
-
Solutions: Unused or waste solutions should be collected in a designated, labeled hazardous liquid waste container. Do not pour this chemical down the drain.[1]
-
Compliance: All waste disposal must comply with local, state, and federal environmental regulations.[13]
Section 5: Emergency Preparedness
Even with meticulous planning, emergencies can occur. Being prepared is the final pillar of the RAMP framework.[14][15]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][13]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13][16]
Always have the Safety Data Sheet readily available for emergency responders.[6]
References
- 1. aksci.com [aksci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. 4-hydroxy-2-Piperidinone | C5H9NO2 | CID 11251988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. capitalresin.com [capitalresin.com]
- 6. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. m.youtube.com [m.youtube.com]
- 10. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 11. acs.org [acs.org]
- 12. file.ambeed.com [file.ambeed.com]
- 13. fishersci.com [fishersci.com]
- 14. acs.org [acs.org]
- 15. acs.org [acs.org]
- 16. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
